molecular formula C20H15F3N4O3 B114552 Trovafloxacin (Standard) CAS No. 147059-72-1

Trovafloxacin (Standard)

カタログ番号: B114552
CAS番号: 147059-72-1
分子量: 416.4 g/mol
InChIキー: WVPSKSLAZQPAKQ-SOSAQKQKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trovafloxacin is a 1,8-naphthyridine derivative that is 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid bearing additional 2,4-difluorophenyl, fluoro and 6-amino-3-azabicyclo[3.1.0]hex-3-yl substituents at positions 1, 6 and 7 respectively. A broad-spectrum antibiotic that was withdrawn from the market due to risk of liver failure. It has a role as an antimicrobial agent, a hepatotoxic agent, a topoisomerase IV inhibitor, a DNA synthesis inhibitor and an antibacterial drug. It is a 1,8-naphthyridine derivative, an amino acid, a monocarboxylic acid, an azabicycloalkane, a tertiary amino compound, a primary amino compound, a quinolone antibiotic, a fluoroquinolone antibiotic and a difluorobenzene. It is a conjugate base of a trovafloxacin(1+).
TROVAFLOXACIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.

特性

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041145
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.04e-02 g/L
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

147059-72-1
Record name Trovafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROVAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Trovafloxacin: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of the fluoroquinolone antibiotic, trovafloxacin. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key properties are provided, along with visualizations of its signaling pathways and a general experimental workflow.

Core Physical and Chemical Properties

Trovafloxacin, a synthetic broad-spectrum antibacterial agent, is chemically known as (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1] It is often used as its mesylate salt.[1][2] The fundamental physicochemical properties of trovafloxacin are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Appearance White to off-white powder[1][2]
Melting Point >195°C (decomposition)[3]
246°C (decomposition, as hydrochloride salt)[3][4]
253°-256°C (decomposition, as mesylate salt)[3][4]
Boiling Point (Predicted) 630.5 ± 55.0 °C[3]
Density (Predicted) 1.612 ± 0.06 g/cm³[3]
Chemical and Pharmacokinetic Properties
PropertyValueSource
Molecular Formula C₂₀H₁₅F₃N₄O₃ (Parent)[2]
C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H (Mesylate Salt)[2][5][6]
Molecular Weight 416.36 g/mol (Parent)[2]
512.46 g/mol (Mesylate Salt)[1][2][5][6]
pKa 5.87 (Carboxylic Acid)[2]
8.09 (Amino Group)[2]
logP 0.31[7]
Distribution Coefficient (pH 7.4) 0.52[2]
Solubility
SolventSolubilitySource
Water 23 g/L[2]
Water (at physiological pH) 15 mg/L[2]
Water (at 25 °C) 12.3 mg/L[7]
DMSO >10 mg/mL[6]
DMSO 4.17 mg/mL (10.02 mM)
DMSO Soluble to 100 mM[5]
Acetonitrile Slightly soluble[3]
Ethanol Sparingly soluble[7]
Methanol Freely soluble[7]
0.1N NaOH Freely soluble[7]
Phosphate Buffer (pH 7.4) Freely soluble[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of trovafloxacin are outlined below.

Melting Point Determination (Capillary Method)

The melting point of trovafloxacin can be determined using the capillary method with a digital melting point apparatus.[7]

  • Sample Preparation: A small amount of the dry trovafloxacin powder is placed in a capillary tube that is sealed at one end. The tube is tapped gently to ensure the powder is tightly packed at the bottom.[8]

  • Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[7]

  • Heating and Observation: The temperature is gradually increased at a controlled rate, typically 1 ± 0.5 °C/minute, starting from a temperature 5°C below the expected melting point.[9]

  • Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8][9] For trovafloxacin, which decomposes, the temperature at which decomposition is observed is noted.[3][4]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of trovafloxacin in various solvents can be determined using the saturation shake-flask method.[10]

  • Sample Preparation: An excess amount of solid trovafloxacin is added to a known volume of the desired solvent (e.g., water, buffer, DMSO) in a sealed flask.[10]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]

  • Quantification: The concentration of trovafloxacin in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][10]

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of trovafloxacin can be determined by potentiometric titration.[2][11]

  • Solution Preparation: A solution of trovafloxacin of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a binary mixture like methanol-water to ensure solubility. The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).[11][12]

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[11][13]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[11][13]

  • Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often by analyzing the first or second derivative of the curve).[14]

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of trovafloxacin and to determine its wavelength of maximum absorbance (λmax).

  • Solution Preparation: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., methanol, 0.1N NaOH, or a mixture of water, methanol, and acetonitrile).[7][15] A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.[7]

  • Spectral Scan: The UV-Vis spectrum of a dilute solution of trovafloxacin is recorded over a specific wavelength range (e.g., 190-400 nm) using the solvent as a blank to determine the λmax.[15] For trovafloxacin, a λmax of approximately 275 nm has been reported for detection in HPLC analysis.[16]

  • Quantitative Analysis: The absorbance of the standard solutions is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is plotted. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of trovafloxacin.[3][9]

  • Sample Preparation: A solution of trovafloxacin is prepared in a deuterated solvent, such as DMSO-d₆.[3][17]

  • Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments can be performed to aid in the assignment of signals.[3][17]

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of trovafloxacin and to study its fragmentation patterns.

  • Sample Preparation: A dilute solution of trovafloxacin is prepared in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).[18]

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI).[4][18]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition.[4]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to fragment the parent ion and analyze the resulting product ions, which provides information about the structure of the molecule.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathways

Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][7][19] In addition to its antibacterial activity, trovafloxacin has been shown to interact with mammalian cell signaling pathways, which is relevant to its adverse effect profile, particularly hepatotoxicity. A key interaction is the potentiation of tumor necrosis factor-alpha (TNF-α)-induced inflammatory signaling.

The following diagrams illustrate the proposed signaling pathways affected by trovafloxacin.

Trovafloxacin_Antibacterial_Mechanism Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Trovafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Trovafloxacin's antibacterial mechanism of action.

Trovafloxacin_TNF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trovafloxacin Trovafloxacin IKK IKK Complex Trovafloxacin->IKK Prolongs activation MAPK_pathway MAPK Pathway (ERK, JNK) Trovafloxacin->MAPK_pathway Prolongs activation TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK Activates TNFR->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Translocates to nucleus and activates Apoptosis Apoptosis MAPK_pathway->Apoptosis Prolonged activation leads to

Caption: Trovafloxacin's interaction with the TNF-α signaling pathway.

General Experimental Workflow

The following diagram outlines a general workflow for the characterization of the physicochemical properties of a drug substance like trovafloxacin.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Trovafloxacin Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Melting_Point Melting Point Determination Purification->Melting_Point Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa Spectroscopy Spectroscopic Analysis (UV-Vis, NMR, MS) Purification->Spectroscopy Data_Analysis Data Compilation & Analysis Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis Spectroscopy->Data_Analysis Reporting Technical Report Generation Data_Analysis->Reporting

Caption: General workflow for physicochemical characterization.

References

Trovafloxacin's Mechanism of Action: An In-depth Technical Guide to a Potent Type II DNA Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trovafloxacin, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting bacterial type II DNA topoisomerases, namely DNA gyrase and topoisomerase IV. This guide provides a comprehensive technical overview of the molecular mechanism of action of trovafloxacin, detailing its interaction with these essential enzymes. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the mechanism and experimental workflows to support researchers and drug development professionals in the field of antibacterial drug discovery.

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by its activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other fluoroquinolones, its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and recombination.[2][3][4] By targeting these enzymes, trovafloxacin disrupts essential cellular processes, leading to bacterial cell death.[3] Understanding the intricacies of this mechanism is vital for the development of new antibacterial agents and for combating the rise of antibiotic resistance.

The Molecular Targets: DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are homologous type II topoisomerase enzymes, both playing critical roles in managing DNA topology.

  • DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into DNA, a process essential for the initiation of DNA replication and for relieving torsional stress arising from transcription.[4]

  • Topoisomerase IV: The primary role of topoisomerase IV is in the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells during cell division.[4]

The specific primary target of trovafloxacin can vary depending on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target.[1][5] Conversely, in several Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is the preferential target.[6][7][8]

Mechanism of Inhibition: Formation of a Ternary Complex

Trovafloxacin's inhibitory action stems from its ability to stabilize a key intermediate in the topoisomerase catalytic cycle: the cleavage complex. The process unfolds as follows:

  • Binding to the Enzyme-DNA Complex: The topoisomerase enzyme first binds to the DNA and creates a transient double-strand break.

  • Trovafloxacin Intercalation: Trovafloxacin then intercalates into the cleaved DNA at the site of the break.

  • Formation of the Ternary Complex: The drug forms a stable ternary complex with the enzyme and the cleaved DNA. This complex is stabilized by a network of interactions, including a crucial magnesium ion bridge that coordinates the fluoroquinolone with specific amino acid residues in the enzyme and the phosphate backbone of the DNA.

  • Inhibition of Religation: The presence of trovafloxacin in this complex physically obstructs the religation of the DNA strands.

  • Cellular Consequences: The accumulation of these stable cleavage complexes leads to the arrest of DNA replication and transcription, triggering the SOS response and ultimately resulting in double-strand DNA breaks and bacterial cell death.[9]

Quantitative Analysis of Trovafloxacin's Inhibitory Activity

The potency of trovafloxacin against its target enzymes is quantified by its 50% inhibitory concentration (IC50), while its whole-cell activity is measured by the minimum inhibitory concentration (MIC).

Table 1: IC50 Values of Trovafloxacin against Purified Bacterial Type II Topoisomerases
Bacterial SpeciesEnzymeTrovafloxacin IC50 (μM)Ciprofloxacin IC50 (μM)Sparfloxacin IC50 (μM)Reference
Escherichia coliDNA Gyrase0.520.420.57[1]
Topoisomerase IV8.05.09.3[1]
Staphylococcus aureusDNA Gyrase18.82522[1]
Topoisomerase IV8.713.740[1]

Data presented as the drug concentration required for 50% inhibition of the enzyme's catalytic activity.

Table 2: MIC Values of Trovafloxacin against Selected Bacterial Species and Mutants
Bacterial Species (Strain)Relevant GenotypeTrovafloxacin MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Reference
Streptococcus pneumoniae (55 isolates)Wild-type0.125 (MIC90)1 (MIC90)[7][10]
Streptococcus pneumoniaeFirst-step grlA (parC) mutant0.25 - 0.54 - 8[10][11]
Streptococcus pneumoniaeSecond-step gyrA mutant4 - 1632 - 256[10][11]
Staphylococcus aureus (RN4220)Wild-type--[12]
Staphylococcus aureus (clinical isolates)grlA and/or gyrA mutants1 (MIC50), 4 (MIC90)32 (MIC50), 128 (MIC90)[7][12]
Pseudomonas aeruginosa (100 clinical isolates)Wild-type and resistant0.19 - >8 (76% ≤2)0.094 - >8 (82% ≤1)[13]
Escherichia coliWild-type0.03-[14]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of topoisomerase inhibitors like trovafloxacin.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • Trovafloxacin and other test compounds

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

  • Agarose gel (0.8-1.0%) in TBE buffer (Tris-borate-EDTA)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add the gyrase assay buffer, relaxed plasmid DNA (final concentration ~5-10 nM), and the desired concentration of trovafloxacin or control compound.

  • Initiate the reaction by adding a pre-determined amount of reconstituted DNA gyrase holoenzyme. The total reaction volume is typically 20-30 µL.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-drug control.

DNA Cleavage Assay

This assay is used to determine if a compound stabilizes the covalent enzyme-DNA cleavage complex.

Materials:

  • Purified DNA gyrase or topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage assay buffer (similar to supercoiling buffer but may lack ATP for some quinolones)

  • Trovafloxacin and other test compounds

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Stop solution/loading dye

  • Agarose gel and electrophoresis system

Procedure:

  • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of trovafloxacin.

  • Add the purified enzyme (DNA gyrase or topoisomerase IV) to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavage complex.

  • Add SDS to a final concentration of ~0.2-1% to denature the enzyme and trap the covalent complex.

  • Add Proteinase K to a final concentration of ~0.1-0.5 mg/mL and incubate further at 37-50°C for 30-60 minutes to digest the protein.

  • Stop the reaction and load the samples onto an agarose gel.

  • Perform electrophoresis to separate the linearized plasmid DNA (resulting from the cleavage complex) from the supercoiled and nicked forms.

  • Stain and visualize the gel. An increase in the amount of linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.

Visualizing the Mechanism and Workflow

Trovafloxacin's Mechanism of Action

Trovafloxacin_Mechanism cluster_Enzyme_Cycle Bacterial Type II Topoisomerase Catalytic Cycle cluster_Inhibition Inhibition by Trovafloxacin DNA Supercoiled DNA Enzyme_DNA Enzyme-DNA Complex DNA->Enzyme_DNA Binding Enzyme DNA Gyrase / Topoisomerase IV Cleavage_Complex Transient Cleavage Complex (Double-Strand Break) Enzyme_DNA->Cleavage_Complex Cleavage Religation Religation Cleavage_Complex->Religation Strand Passage Ternary_Complex Stable Trovafloxacin-Enzyme-DNA Ternary Complex Cleavage_Complex->Ternary_Complex Relaxed_DNA Relaxed/Decatenated DNA Religation->Relaxed_DNA Release Trovafloxacin Trovafloxacin Trovafloxacin->Ternary_Complex Block Replication Fork Stall SOS Response Double-Strand Breaks Ternary_Complex->Block Inhibition of Religation Cell_Death Bacterial Cell Death Block->Cell_Death

Caption: Trovafloxacin traps the transient cleavage complex, forming a stable ternary complex and inhibiting DNA religation, leading to cell death.

Experimental Workflow for Topoisomerase Inhibitor Evaluation

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Whole_Cell Whole-Cell Assays cluster_Analysis Data Analysis and Interpretation Supercoiling DNA Supercoiling Assay (for DNA Gyrase) IC50 Determine IC50 Values Supercoiling->IC50 Decatenation DNA Decatenation Assay (for Topoisomerase IV) Decatenation->IC50 Cleavage DNA Cleavage Assay Target_ID Identify Primary Target (Gyrase vs. Topo IV) Cleavage->Target_ID Potency Assess Potency and Spectrum IC50->Potency MIC Minimum Inhibitory Concentration (MIC) Testing MBC Minimum Bactericidal Concentration (MBC) Testing MIC->MBC Resistance Mutant Selection and Frequency Analysis MIC->Resistance MIC->Potency MBC->Potency Resistance_Profile Characterize Resistance Profile Resistance->Resistance_Profile Target_ID->Resistance_Profile Start Test Compound (e.g., Trovafloxacin) Start->Supercoiling Start->Decatenation Start->Cleavage Start->MIC

Caption: A typical workflow for evaluating a topoisomerase inhibitor, from in vitro enzyme assays to whole-cell activity and resistance profiling.

Conclusion

Trovafloxacin is a potent inhibitor of bacterial type II DNA topoisomerases, with a well-defined mechanism of action centered on the stabilization of a ternary drug-enzyme-DNA complex. Its bactericidal activity is a direct consequence of the accumulation of these complexes, which leads to irreparable DNA damage. The species-specific preference for either DNA gyrase or topoisomerase IV highlights the nuances in its interaction with different bacterial pathogens. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the continued investigation of trovafloxacin and the development of novel topoisomerase inhibitors to address the ongoing challenge of antibiotic resistance.

References

An In-depth Technical Guide to the Synthesis and Purification of Trovafloxacin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for obtaining a high-purity Trovafloxacin reference standard. Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic known for its complex molecular structure, featuring a unique (1α,5α,6α)-3-azabicyclo[3.1.0]hexane substituent.[1] The synthesis is a multi-step process requiring careful control of reaction conditions to ensure the desired stereochemistry and purity. This document outlines the key synthetic strategies, detailed experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Synthesis of Trovafloxacin

The synthesis of Trovafloxacin can be approached through several related pathways, with a common strategy involving the preparation of the key (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate followed by its coupling with a functionalized naphthyridone core. The subsequent hydrolysis of the resulting ester and protecting groups yields the final Trovafloxacin molecule.[2][3]

A crucial component of the Trovafloxacin molecule is the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system.[2] One synthetic route to this intermediate begins with the cyclization of ethyl diazoacetate with N-benzylmaleimide. The resulting product undergoes thermolysis to form the desired bicyclic core. Subsequent reduction and functional group manipulations lead to the key 6α-amino-3-azabicyclo[3.1.0]hexane intermediate.[2]

An alternative approach involves the nitrocyclopropanation of N-benzylmaleimide, followed by reduction of the imino carbonyl groups and the nitro group to yield (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane.[4] The amino group is often protected, for instance as a benzylideneamino group, prior to the coupling reaction.[4][5]

The protected (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is then coupled with a 7-chloronaphthyridone derivative, such as ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.[2][5] This reaction is typically carried out in the presence of a tertiary amine base.[5]

The final steps involve the hydrolysis of the ester group and removal of any protecting groups. This is often achieved by treatment with an acid, such as methanesulfonic acid, to yield the Trovafloxacin mesylate salt.[2][5] The zwitterionic form of Trovafloxacin can be liberated from its mesylate salt by treatment with a base like sodium bicarbonate.[2]

Synthesis Pathway of Trovafloxacin

Synthesis_Pathway cluster_intermediate Azabicyclo[3.1.0]hexane Synthesis cluster_coupling Coupling and Final Synthesis N-Benzylmaleimide N-Benzylmaleimide Nitrocyclopropanation Nitrocyclopropanation N-Benzylmaleimide->Nitrocyclopropanation Intermediate_2 (1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane Nitrocyclopropanation->Intermediate_2 Reduction_1 Reduction (e.g., NaBH4, BF3-THF) Intermediate_2->Reduction_1 Intermediate_3 (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane Reduction_1->Intermediate_3 Reduction_2 Hydrogenation (e.g., 10% Pd/C) Intermediate_3->Reduction_2 Intermediate_4 (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane Reduction_2->Intermediate_4 Protection Imine Formation (e.g., Benzaldehyde) Intermediate_4->Protection Protected_Intermediate Protected (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane Protection->Protected_Intermediate Coupling Coupling Protected_Intermediate->Coupling Naphthyridone_Core Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate Naphthyridone_Core->Coupling Coupled_Product Protected Trovafloxacin Ester Coupling->Coupled_Product Hydrolysis Acid Hydrolysis (e.g., Methanesulfonic Acid) Coupled_Product->Hydrolysis Trovafloxacin_Salt Trovafloxacin Mesylate Hydrolysis->Trovafloxacin_Salt Base_Treatment Base Treatment (e.g., NaHCO3) Trovafloxacin_Salt->Base_Treatment Trovafloxacin_Zwitterion Trovafloxacin (Zwitterion) Base_Treatment->Trovafloxacin_Zwitterion

Caption: Synthetic route to Trovafloxacin.

Experimental Protocols

The following protocols are synthesized from various sources to provide a detailed methodology for the preparation of Trovafloxacin mesylate.

  • A solution of (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is treated with triethylamine.[6]

  • Benzaldehyde is added dropwise to the mixture, which is then heated to reflux for approximately 4 hours to form the imine in situ.[6]

  • The solution containing the in situ formed (1α,5α,6α)-6-benzylidenylamino-3-azabicyclo[3.1.0]hexane is cooled.[6]

  • Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate and additional triethylamine are added to the reaction mixture.[6]

  • The mixture is heated to facilitate the coupling reaction, yielding the protected Trovafloxacin ethyl ester.

  • The protected Trovafloxacin ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water.[2]

  • Methanesulfonic acid is added, and the mixture is heated to reflux for 17-24 hours.[2]

  • Upon completion, the solution is cooled, treated with activated carbon, and filtered.[2]

  • The filtrate is concentrated under vacuum to induce crystallization of Trovafloxacin mesylate.[2]

  • The resulting white crystal slurry is cooled, granulated, filtered, washed with cold THF, and dried.[2]

Purification of Trovafloxacin Reference Standard

The purification of the Trovafloxacin reference standard is critical to ensure its suitability for analytical and biological assays. The primary methods involve recrystallization and treatment with adsorbents to remove impurities.

  • Recrystallization: The crude Trovafloxacin acid salt can be purified by recrystallization from common laboratory solvents.[5] The choice of solvent will depend on the specific salt form and the nature of the impurities.

  • Decolorization: The hydrolysis reaction mixture may be treated with decolorizing carbon (activated charcoal) to remove colored impurities before crystallization.[5]

  • Isolation: The purified Trovafloxacin salt is isolated by filtration, optionally after cooling and granulation to improve crystal size and handling.[5]

  • Drying: The final product is dried, often under vacuum, to remove residual solvents.

Purification Workflow for Trovafloxacin

Purification_Workflow Crude_Product Crude Trovafloxacin Salt Dissolution Dissolution in appropriate solvent Crude_Product->Dissolution Decolorization Treatment with Activated Carbon Dissolution->Decolorization Filtration_1 Hot Filtration Decolorization->Filtration_1 Crystallization Cooling and/or addition of anti-solvent to induce crystallization Filtration_1->Crystallization Isolation Filtration to isolate crystals Crystallization->Isolation Washing Washing with cold solvent Isolation->Washing Drying Drying under vacuum Washing->Drying Pure_Product High-Purity Trovafloxacin Reference Standard Drying->Pure_Product

Caption: General purification workflow.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of Trovafloxacin.

Table 1: Reaction Yields and Physical Properties

Step/ProductReported YieldMelting Point (°C)
(1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane34%116-118
Trovafloxacin Mesylate70-90%253-256 (decomposes)[2][6]

Table 2: Analytical Methods for Purity Assessment

TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC)Purity determination and quantification of impurities.[7][8][9]Reversed-phase C18 column, UV detection at ~275 nm.[7] Mobile phase often a buffered aqueous-organic mixture.[7][8]
Mass Spectrometry (MS)Molecular weight confirmation and structural elucidation of impurities.[9]-
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structure confirmation and identification of impurities.[9]1H, 13C, and 19F NMR are particularly useful for fluorinated compounds.[9]
Elemental AnalysisConfirmation of elemental composition.Comparison of theoretical and found percentages for C, H, N, and S (for mesylate salt).[5]

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Trovafloxacin Analysis

ParameterCondition 1Condition 2
Column C18Nucleosil 100-5 C18
Mobile Phase 0.04 M H3PO4-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v), pH 3[7]Acetonitrile and distilled water (250:750 v/v) containing 10 mmol/l tetrabutylammonium phosphate[8]
Detection UV at 275 nm[7]Fluorescence (Excitation 275 nm, Emission 405 nm)[8]
Linear Range 0.1 to 20.0 µg/mL[7]-
Limit of Quantification 0.1 µg/mL[7]-

Conclusion

The synthesis and purification of a Trovafloxacin reference standard require a multi-step chemical process with stringent control over reaction conditions and purification procedures. The methodologies outlined in this guide, derived from established literature, provide a robust framework for researchers and drug development professionals to produce high-purity Trovafloxacin. Adherence to detailed experimental protocols and the use of appropriate analytical techniques for purity verification are paramount to obtaining a reliable reference standard for research and development activities.

References

Trovafloxacin CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trovafloxacin

Core Substance Identification

Trovafloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. It was developed for the treatment of a wide range of bacterial infections. However, its use has been severely restricted due to the risk of severe, idiosyncratic hepatotoxicity.

IdentifierValueReference
CAS Number 147059-72-1[1][2]
Molecular Formula C₂₀H₁₅F₃N₄O₃[2]
Molecular Weight 416.36 g/mol [2]
IUPAC Name 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1][3]naphthyridine-3-carboxylic acid[2]
Synonyms Trovan, Turvel, CP-99,219[2]
InChI Key WVPSKSLAZQPAKQ-CDMJZVDBSA-N[1]
SMILES C1[C@@H]2--INVALID-LINK--CN1

Molecular Structure

Caption: 2D Molecular Structure of Trovafloxacin.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Trovafloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The inhibition of these enzymes by trovafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death. The mechanism of action is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides, meaning there is no cross-resistance.

Signaling Pathway: Inhibition of Bacterial DNA Replication

Bacterial_DNA_Replication_Inhibition Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase (Relaxes positive supercoils) Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Decatenates daughter chromosomes) Trovafloxacin->Topo_IV Inhibits Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Enables DSBs Double-Strand Breaks in Bacterial DNA DNA_Gyrase->DSBs Stabilizes complex Topo_IV->Replication_Fork Enables Topo_IV->DSBs Stabilizes complex Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Trovafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative Pharmacological Data

Pharmacokinetic Parameters in Healthy Adults
ParameterValueConditionsReference
Bioavailability ~88-91%Oral administration[1][4]
Time to Peak Concentration (Tmax) ~1 hourSingle oral dose[3][5]
Half-life (t½) 9.1 - 12.7 hoursOral and IV administration[1][3][5]
Protein Binding ~70%In serum[5]
Metabolism Primarily conjugation (glucuronidation and N-acetylation)Minimal CYP450 involvement[1]
Excretion ~50% unchanged (43% in feces, 6% in urine)Oral administration[1]
Peak Tissue Concentrations after Intravenous Administration
TissuePeak Concentration (µg/g) (Mean ± SEM)Reference
Liver 35.06 ± 5.89[6]
Pancreas 32.36 ± 20.18[6]
Kidney 27.20 ± 10.68[6]
Lung 22.51 ± 7.11[6]
Spleen 21.77 ± 11.33[6]
In Vitro Activity against Bacterial Topoisomerases
EnzymeIC₅₀ (µM)CC₂₅ (µM)OrganismReference
DNA Gyrase 403.2S. pneumoniae[7]
Topoisomerase IV 10-201.0S. pneumoniae[7]

IC₅₀: 50% inhibitory concentration; CC₂₅: concentration causing 25% DNA cleavage.

Minimum Inhibitory Concentrations (MICs) for Selected Pathogens
OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Staphylococcus aureus 0.032-[8]
Streptococcus pneumoniae 0.0640.125[8][9]
Enterococcus faecalis 0.25-[8]
Haemophilus influenzae 0.030.03
Escherichia coli 0.120.25

Hepatotoxicity: Signaling Pathways and Mechanisms

The clinical use of trovafloxacin was halted due to its association with idiosyncratic drug-induced liver injury (IDILI). Research suggests that trovafloxacin sensitizes hepatocytes to inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), leading to apoptosis and liver damage.

Signaling Pathway: Trovafloxacin and TNF-α Induced Hepatotoxicity

Hepatotoxicity_Pathway Trovafloxacin Trovafloxacin JNK JNK (c-Jun N-terminal kinase) Trovafloxacin->JNK Prolongs activation ERK ERK (Extracellular signal-regulated kinase) Trovafloxacin->ERK Prolongs activation NFkB NF-κB (Nuclear factor kappa B) Trovafloxacin->NFkB Prolongs translocation Mitochondria Mitochondrial Stress (Peroxynitrite formation) Trovafloxacin->Mitochondria Induces TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->JNK Activates TNFR1->ERK Activates TNFR1->NFkB Activates Caspases Caspase Activation (Caspase-3, -9) JNK->Caspases Activates ERK->Caspases Contributes to activation Mitochondria->Caspases Activates Apoptosis Hepatocyte Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways in trovafloxacin/TNF-α-mediated hepatotoxicity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Trovafloxacin Stock Solution: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: A two-fold serial dilution of the trovafloxacin stock is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted trovafloxacin are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of trovafloxacin that completely inhibits visible growth of the bacteria.

DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, ATP, and a buffer solution (e.g., Tris-HCl, MgCl₂, KCl, DTT, and bovine serum albumin).

  • Enzyme and Inhibitor Addition: Purified bacterial DNA gyrase (subunits GyrA and GyrB) is added to the reaction mixture. Trovafloxacin at various concentrations is also added.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.

  • Reaction Termination and Analysis: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K). The DNA topoisomers (supercoiled and relaxed) are then separated by agarose gel electrophoresis.

  • IC₅₀ Determination: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC₅₀ is calculated as the concentration of trovafloxacin that reduces the supercoiling activity by 50%.

In Vitro Hepatotoxicity Assay using HepG2 Cells
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of trovafloxacin, TNF-α, or a combination of both.

  • Cytotoxicity Assessment: After a specified incubation period (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Apoptosis and Signaling Pathway Analysis:

    • Caspase Activity: Caspase-3/7, -8, and -9 activities are measured using commercially available luminescent or fluorescent kits.

    • Western Blotting: Protein lysates are collected to analyze the phosphorylation status and expression levels of key signaling proteins such as JNK, ERK, and IκBα.

    • DNA Damage: DNA damage can be assessed by immunofluorescence staining for γ-H2AX foci.

  • Data Analysis: The results are analyzed to determine the synergistic cytotoxic effect of trovafloxacin and TNF-α and to elucidate the underlying molecular mechanisms.

References

Solubility and stability of Trovafloxacin standard in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and protocols regarding the solubility and stability of the trovafloxacin standard. The information herein is intended to support research and development professionals in ensuring accurate and reproducible experimental outcomes when working with this potent fluoroquinolone antibiotic.

Executive Summary

Trovafloxacin, a broad-spectrum antibiotic, exhibits variable solubility and is susceptible to degradation under specific conditions. This guide details its solubility profile in common laboratory solvents and outlines its stability under various stressors. Understanding these characteristics is critical for the preparation of stock solutions, formulation development, and the design of reliable in vitro and in vivo studies. All quantitative data are presented in standardized tables, and detailed experimental protocols are provided for solubility and stability assessment.

Solubility Profile of Trovafloxacin Mesylate

The solubility of trovafloxacin, typically available as trovafloxacin mesylate, is highly dependent on the solvent and the pH of the medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions, while its aqueous solubility is markedly influenced by pH.

Quantitative Solubility Data

The following table summarizes the solubility of trovafloxacin mesylate in various solvents. It is crucial to use anhydrous DMSO for preparing stock solutions, as absorbed moisture can diminish the compound's solubility.

SolventTemperatureSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO Ambient> 10 - 120> 19.5 - 234.16Recommended for high-concentration stock solutions. Sonication and gentle warming (to 37°C or 60°C) can aid dissolution.
Water Ambient10 - 2319.5 - 44.88Highly pH-dependent. A saturated solution in water results in an acidic pH of approximately 3.5.[1]
Water (pH ~7.4) Ambient~0.015~0.029Solubility is significantly lower at physiological pH.[1]
Ethanol Ambient≥2.73≥5.33Gentle warming and sonication may be required.
Methanol Not SpecifiedSolubleNot SpecifiedQualitative data indicates solubility.[2]
0.1N NaOH Not SpecifiedSolubleNot SpecifiedQualitative data indicates solubility.[2]
Phosphate Buffer (pH 7.4) Not SpecifiedSolubleNot SpecifiedQualitative data indicates solubility, though quantitative data suggests low solubility at this pH.[2]

Note: The molecular weight of Trovafloxacin Mesylate is 512.46 g/mol .

pH-Dependent Aqueous Solubility

Trovafloxacin exhibits a characteristic "U-shaped" solubility curve in aqueous solutions, with its minimum solubility occurring around neutral pH (pH 7).[1] This is a critical consideration when preparing solutions for cell culture or other biological assays buffered at or near physiological pH. Rapid dilution of a concentrated DMSO stock solution into a neutral aqueous buffer can lead to precipitation of the compound.[1]

Stability of Trovafloxacin

Trovafloxacin is susceptible to degradation by light, pH, and oxidation. Proper storage and handling are essential to maintain the integrity of the compound and its solutions.

Storage Recommendations

The following table provides recommended storage conditions for trovafloxacin mesylate powder and its solutions to ensure long-term stability.

FormStorage TemperatureDurationNotes
Powder -20°C≥ 4 yearsStore in a dry, dark environment.[1]
DMSO Stock Solution -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1]
DMSO Stock Solution -20°CUp to 1 monthProtect from light.[1]
Aqueous Solution 2-8°C≤ 24 hoursNot recommended for long-term storage due to potential for precipitation and degradation.[1]
Oral Liquid Formulation (10 mg/mL) 25°CAt least 14 daysWhen stored in an amber-colored glass bottle.[3][4]
Factors Causing Degradation

The primary factors that can lead to the degradation of trovafloxacin are:

  • Light: As with many fluoroquinolones, trovafloxacin is photosensitive and should be protected from light to prevent photodegradation.[1]

  • pH: Trovafloxacin is more stable in acidic conditions and is susceptible to decomposition on the basic side.[3][4]

  • Oxidation: The molecule can be susceptible to oxidation. Forced degradation studies often use hydrogen peroxide to assess oxidative stability.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of trovafloxacin.

Protocol for Shake-Flask Solubility Determination

This protocol is adapted from standard shake-flask methods and is suitable for determining the thermodynamic solubility of trovafloxacin in various solvents.[7][8][9][10]

Materials:

  • Trovafloxacin mesylate powder

  • Selected solvent (e.g., Water, Phosphate Buffered Saline pH 7.4)

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of trovafloxacin mesylate powder to a flask containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of the flask.

  • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the flasks at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the flasks to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant. For accurate results, immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of trovafloxacin in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • The determined concentration represents the solubility of trovafloxacin in the tested solvent under the specified conditions.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating reversed-phase HPLC method for the analysis of trovafloxacin and its degradation products.[3][4][11]

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.04 M phosphoric acid, pH 3) and acetonitrile.[11]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm[11]

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

Standard Solution Preparation:

  • Accurately weigh about 10 mg of trovafloxacin mesylate reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile). This yields a stock solution of approximately 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-20 µg/mL).[11]

Sample Preparation (for Stability Studies):

  • Subject the trovafloxacin solution to stress conditions as described in Protocol 4.3.

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the sample if necessary (e.g., after acid or base hydrolysis).

  • Dilute the sample with the mobile phase to a concentration within the linear range of the method.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Method Validation: The stability-indicating nature of the method must be validated by demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the peak of the intact drug from the peaks of its degradation products.[3]

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of trovafloxacin.[5][12][13]

General Procedure: Prepare a solution of trovafloxacin (e.g., 1 mg/mL) in a suitable solvent and expose it to the following stress conditions. Analyze the samples at various time points using the validated stability-indicating HPLC method (Protocol 4.2).

  • Acid Hydrolysis: Add 1N HCl to the drug solution and reflux for a specified period (e.g., 2-8 hours) at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Add 1N NaOH to the drug solution and reflux for a specified period (e.g., 30 minutes - 2 hours) at an elevated temperature (e.g., 60-80°C). Trovafloxacin is known to be more susceptible to base-catalyzed degradation.[3][4]

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the drug solution and store at room temperature for up to 7 days, protected from light.[6]

  • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., up to 7 days), protected from light.

  • Photolytic Degradation: Expose the drug solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows for handling and analyzing trovafloxacin.

G cluster_0 Preparation of Trovafloxacin Stock and Working Solutions node_A Weigh Trovafloxacin Mesylate Powder node_B Dissolve in Anhydrous DMSO (e.g., to 20 mM) node_A->node_B node_C Vortex/Warm (37°C) until fully dissolved node_B->node_C node_D Aliquot into single-use tubes node_C->node_D node_E Store Stock Solution at -80°C node_D->node_E node_F Thaw a single aliquot node_E->node_F node_G Perform serial dilution in aqueous buffer/media node_F->node_G node_H Use Working Solution Immediately node_G->node_H

Caption: Workflow for preparing Trovafloxacin solutions.

G cluster_1 Forced Degradation and Stability Analysis Workflow cluster_stress Apply Stress Conditions node_prep Prepare Trovafloxacin Solution (e.g., 1 mg/mL) node_acid Acid Hydrolysis (1N HCl, 60°C) node_prep->node_acid node_base Base Hydrolysis (1N NaOH, 60°C) node_prep->node_base node_ox Oxidation (3% H₂O₂, RT) node_prep->node_ox node_therm Thermal (80°C) node_prep->node_therm node_photo Photolytic (ICH Q1B) node_prep->node_photo node_sample Withdraw, neutralize (if needed), and dilute samples at time points node_acid->node_sample node_base->node_sample node_ox->node_sample node_therm->node_sample node_photo->node_sample node_hplc Analyze by Stability-Indicating HPLC Method node_sample->node_hplc node_data Identify Degradants and Determine Degradation Pathway node_hplc->node_data

Caption: Workflow for Trovafloxacin stability testing.

References

Trovafloxacin: A Technical Guide to its Antibacterial Spectrum and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by its activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][5] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting both enzymes, trovafloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.[6][7] This document provides an in-depth technical guide on the antibacterial spectrum of trovafloxacin, standardized methodologies for its analysis, and a visualization of its mechanism of action. Although trovafloxacin was withdrawn from the market due to the risk of hepatotoxicity, its potent and broad-spectrum activity remains of significant interest for research and the development of new antimicrobial agents.[4]

Antibacterial Spectrum of Trovafloxacin

Trovafloxacin has demonstrated potent in vitro activity against a diverse array of clinically relevant bacteria. It is particularly noted for its enhanced activity against Gram-positive and anaerobic microorganisms compared to older fluoroquinolones.[3][8]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of trovafloxacin against various bacterial species, presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobic Bacteria

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (methicillin-susceptible)100+0.03 - 0.060.06 - 0.125
Staphylococcus aureus (methicillin-resistant)100+1.0 - 2.08.0 - 16.0
Coagulase-negative staphylococci100+0.060.25
Streptococcus pneumoniae (penicillin-susceptible)830.060.125
Streptococcus pneumoniae (penicillin-resistant)350.1250.125
Streptococcus pyogenes (Group A)460.060.125
Streptococcus agalactiae (Group B)-0.1250.25
Viridans group streptococci1000.060.125
Enterococcus faecalis (vancomycin-susceptible)100+0.250.5
Enterococcus faecium (vancomycin-susceptible)100+0.51.0
Enterococcus faecium (vancomycin-resistant)111.0>16.0

Data compiled from multiple sources.[8][9][10][11][12]

Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobic Bacteria

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli100+0.03 - 0.060.06 - 0.125
Klebsiella pneumoniae100+0.060.125
Enterobacter cloacae100+0.1250.25
Serratia marcescens100+0.250.5
Citrobacter freundii100+0.060.125
Proteus mirabilis100+0.250.5
Pseudomonas aeruginosa1010.54.0
Haemophilus influenzae100+≤0.015 - 0.030.03
Moraxella catarrhalis100+0.030.06
Neisseria gonorrhoeae--≤0.008

Data compiled from multiple sources.[2][9][11][12][13]

Table 3: In Vitro Activity of Trovafloxacin against Anaerobic Bacteria

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group2210.251.0
Prevotella spp.490.1250.5
Fusobacterium spp.620.1250.5
Peptostreptococcus spp.380.250.5
Clostridium perfringens-0.1250.25
Clostridium difficile-0.51.0

Data compiled from multiple sources.[6][7][14][15]

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are crucial for obtaining accurate and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[16][17] The following are detailed protocols for the agar dilution and broth microdilution methods, which are commonly used to determine the MIC of antibiotics like trovafloxacin.

Agar Dilution Method

The agar dilution method is considered a reference standard for MIC determination and is particularly useful for testing a large number of isolates against a few antimicrobial agents.[4][8]

1. Preparation of Trovafloxacin Stock Solution:

  • Weigh a precise amount of trovafloxacin analytical standard powder.

  • Dissolve the powder in a suitable solvent (e.g., sterile distilled water, potentially with a small amount of NaOH to aid dissolution, followed by neutralization with HCl) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Sterilize the stock solution by membrane filtration (0.22 µm pore size).

2. Preparation of Agar Plates with Trovafloxacin:

  • Prepare a series of twofold dilutions of the trovafloxacin stock solution in sterile distilled water or a suitable buffer.

  • Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.

  • For each desired final concentration, add 1 part of the appropriate trovafloxacin dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar).

  • Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

  • Include a drug-free control plate.

3. Inoculum Preparation:

  • From a pure 18-24 hour culture, select 3-5 colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation and Incubation:

  • Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of the agar plates, including the control plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of trovafloxacin that completely inhibits the visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs and is amenable to automation.[9]

1. Preparation of Trovafloxacin Dilutions:

  • Prepare a stock solution of trovafloxacin as described for the agar dilution method.

  • In a 96-well microtiter plate, perform serial twofold dilutions of the trovafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations. Each well should contain a final volume of 100 µL.

  • Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control well).

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of trovafloxacin in which there is no visible growth (turbidity) of the organism.

Quality Control

For both methods, it is essential to include quality control (QC) strains with known MIC ranges for trovafloxacin to ensure the accuracy and reproducibility of the results. Recommended QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[14][18]

Mechanism of Action and Signaling Pathways

Trovafloxacin's bactericidal activity is a result of its interaction with bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication and transcription.[19]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication.[19]

  • Topoisomerase IV: Primarily responsible for decatenating (unlinking) replicated daughter chromosomes, allowing for their segregation into daughter cells.[6]

Trovafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[7] This leads to the accumulation of double-strand DNA breaks.[6]

The resulting DNA damage triggers a cascade of cellular responses, most notably the SOS response .[6] The SOS response is a global regulatory network that is induced by DNA damage and involves the activation of a set of genes responsible for DNA repair, mutagenesis, and cell cycle arrest. If the DNA damage is too extensive to be repaired, the accumulation of DNA breaks ultimately leads to cell death.[7]

Visualizations

Experimental_Workflow_Agar_Dilution cluster_prep Preparation cluster_inoculum Inoculum cluster_testing Testing & Analysis stock Prepare Trovafloxacin Stock Solution dilutions Create Serial Dilutions stock->dilutions plates Pour Agar Plates with Trovafloxacin dilutions->plates agar Prepare Molten Mueller-Hinton Agar agar->plates inoculate Inoculate Agar Plates plates->inoculate culture Pure Bacterial Culture suspension Create Bacterial Suspension culture->suspension standardize Standardize to 0.5 McFarland suspension->standardize dilute_inoculum Dilute for Final Inoculum standardize->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic

Agar Dilution Method Workflow

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_inoculum Inoculum cluster_testing Testing & Analysis stock Prepare Trovafloxacin Stock Solution plate_prep Prepare 96-Well Plate with Serial Dilutions in Broth stock->plate_prep inoculate Inoculate 96-Well Plate plate_prep->inoculate culture Pure Bacterial Culture suspension Create Bacterial Suspension culture->suspension standardize Standardize to 0.5 McFarland suspension->standardize dilute_inoculum Dilute for Final Inoculum (5x10^5 CFU/mL) standardize->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic

Broth Microdilution Method Workflow

Trovafloxacin_Mechanism_of_Action cluster_targets Primary Targets cluster_effects Cellular Effects trovafloxacin Trovafloxacin gyrase DNA Gyrase trovafloxacin->gyrase Binds to topoisomerase Topoisomerase IV trovafloxacin->topoisomerase Binds to inhibition Inhibition of Enzyme-DNA Complex Re-ligation gyrase->inhibition topoisomerase->inhibition dna_breaks Accumulation of Double-Strand DNA Breaks inhibition->dna_breaks sos Induction of SOS Response dna_breaks->sos death Bacterial Cell Death dna_breaks->death If damage is extensive repair Activation of DNA Repair Pathways sos->repair repair->death If repair fails

Trovafloxacin Mechanism of Action

References

In Vitro Pharmacokinetics and Pharmacodynamics of Trovafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin is a synthetic fluoroquinolone antibiotic characterized by its broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][4] This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of trovafloxacin, presenting key data in a structured format and detailing the experimental protocols used to generate this information. Although once a promising agent, its clinical use was significantly restricted due to concerns about hepatotoxicity.[5] Nevertheless, its potent in vitro activity continues to make it a subject of scientific interest.

Pharmacokinetics: In Vitro Profile

The in vitro pharmacokinetic properties of an antibiotic are crucial in predicting its potential efficacy. Key parameters include its protein binding, and cellular uptake and efflux.

In Vitro Protein Binding

The extent of plasma protein binding can significantly influence the amount of free, active drug available to exert its antibacterial effect. Trovafloxacin exhibits a higher degree of protein binding compared to some other fluoroquinolones.[6] In vitro studies using Mueller-Hinton broth containing human serum or albumin have been employed to determine the protein binding of trovafloxacin.[7]

Table 1: In Vitro Protein Binding of Trovafloxacin

ParameterValueReference
Protein Binding (Human Serum)~70-77%[6][8]
Cellular Uptake and Efflux

The ability of an antibiotic to penetrate bacterial cells and accumulate at its target site is a key determinant of its activity. Conversely, bacterial efflux pumps can actively transport the antibiotic out of the cell, leading to resistance. The uptake of trovafloxacin has been studied in human phagocytic and tissue-cultured epithelial cells.[8][9]

Studies have shown that trovafloxacin achieves high intracellular concentrations, with cellular to extracellular concentration ratios (C/E) greater than 9.[8] The uptake is rapid, reversible, and not dependent on energy.[8] While trovafloxacin is a substrate for some efflux pumps, it appears to be less affected by certain efflux mechanisms compared to other fluoroquinolones like ciprofloxacin.[10]

Pharmacodynamics: In Vitro Antibacterial Activity

The in vitro pharmacodynamics of trovafloxacin describe the relationship between drug concentration and its antibacterial effect. Key measures of this activity include the Minimum Inhibitory Concentration (MIC), Mutant Prevention Concentration (MPC), and the Post-Antibiotic Effect (PAE).

Antibacterial Spectrum and Potency (MICs)

Trovafloxacin demonstrates potent in vitro activity against a broad spectrum of pathogens, with particularly enhanced activity against Gram-positive organisms and anaerobes compared to older fluoroquinolones like ciprofloxacin.[2][3][11] Its activity against Streptococcus pneumoniae, including penicillin-resistant strains, is a notable feature.[1][5][12]

Table 2: In Vitro Activity of Trovafloxacin (MIC50 and MIC90) Against Selected Aerobic Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae (penicillin-susceptible)0.06 - 0.1250.125 - 0.25[1][5][12]
Streptococcus pneumoniae (penicillin-resistant)≤0.25≤0.25[1]
Streptococcus pyogenes0.060.12[13]
Staphylococcus aureus (methicillin-susceptible)0.032 - 0.060.06 - 2[14][15]
Staphylococcus aureus (methicillin-resistant)1.0 - 2.02.0 - 16.0[14][15]
Enterococcus faecalis0.25-[15]
Enterococcus faecium16.0-[15]
Haemophilus influenzae--[2]
Moraxella catarrhalis--[2]
Escherichia coli0.03-[14]
Klebsiella pneumoniae0.09-[14]
Pseudomonas aeruginosa0.728.0 - 16.0[14]
Acinetobacter spp.--[16]
Stenotrophomonas maltophilia--[16]

Table 3: In Vitro Activity of Trovafloxacin (MIC90) Against Selected Anaerobic Bacteria

OrganismMIC90 (µg/mL)Reference(s)
Bacteroides fragilis group1.0 - 2.0[3][17][18]
Gram-positive cocci0.5[3]
Gram-positive bacilli4.0[3]
Gram-negative cocci0.5[3]
Gram-negative bacilli1.0[3]
Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants in a large bacterial population (>10^10 CFU).[19] It is a measure of an antibiotic's ability to restrict the selection of resistant mutants. Trovafloxacin has been shown to have a favorable MPC profile against certain pathogens.[7][19][20]

Table 4: Mutant Prevention Concentration (MPC) of Trovafloxacin

OrganismMPC (µg/mL)MPC/MIC RatioReference(s)
Streptococcus pneumoniae--[19][20]
Escherichia coli2 x MIC2[21]

Based on its potential to restrict the selection of resistant mutants among fluoroquinolones for Streptococcus pneumoniae, trovafloxacin was ranked higher than gatifloxacin, grepafloxacin, and levofloxacin, but lower than moxifloxacin.[7][19]

Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent.[22] Trovafloxacin exhibits a PAE against a range of Gram-positive and Gram-negative bacteria.[23][24]

Table 5: Post-Antibiotic Effect (PAE) of Trovafloxacin

OrganismPAE (hours)Reference(s)
Streptococcus pneumoniae0.7 - 1.8[23][24]
Staphylococcus aureus0.7 - 2.4[23][24]
Escherichia coli2.4 - 4.4[23][24]
Pseudomonas aeruginosa2.4 - 4.4[23][24]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate in vitro evaluation of an antibiotic's pharmacokinetic and pharmacodynamic properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are typically followed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Isolate Bacterial Isolate Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum Inoculation Inoculate Dilutions with Bacteria Standardized_Inoculum->Inoculation Antibiotic_Stock Trovafloxacin Stock Solution Serial_Dilutions Serial Dilutions of Trovafloxacin Antibiotic_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Value Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antibiotic over time.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation_sampling Incubation & Sampling cluster_quantification Quantification Bacterial_Culture Log-phase Bacterial Culture Antibiotic_Concentrations Trovafloxacin at Varying Concentrations (e.g., 1x, 4x MIC) Bacterial_Culture->Antibiotic_Concentrations Growth_Control Growth Control (No Antibiotic) Bacterial_Culture->Growth_Control Incubation Incubate at 35-37°C with Shaking Antibiotic_Concentrations->Incubation Growth_Control->Incubation Sampling Collect Aliquots at Time Points (0, 2, 4, 6, 24h) Incubation->Sampling Serial_Dilution_Plating Serial Dilute and Plate Samples Sampling->Serial_Dilution_Plating Colony_Counting Incubate and Count CFUs Serial_Dilution_Plating->Colony_Counting Plot_Data Plot log10 CFU/mL vs. Time Colony_Counting->Plot_Data

Caption: Workflow for a time-kill assay.

Mutant Prevention Concentration (MPC) Assay

This assay determines the concentration of an antibiotic that prevents the emergence of resistant mutants.

MPC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results High_Density_Inoculum High-Density Inoculum (>10^10 CFU) Inoculation Inoculate Plates with High-Density Culture High_Density_Inoculum->Inoculation Agar_Plates Agar Plates with Serial Dilutions of Trovafloxacin Agar_Plates->Inoculation Incubation Incubate for 24-48 hours Inoculation->Incubation Examine_Plates Examine Plates for Bacterial Growth Incubation->Examine_Plates MPC_Value Determine MPC (Lowest concentration with no growth) Examine_Plates->MPC_Value

Caption: Workflow for Mutant Prevention Concentration (MPC) determination.

Post-Antibiotic Effect (PAE) Assay

The PAE assay measures the duration of growth suppression following brief antibiotic exposure.[23][25]

PAE_Assay_Workflow cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring cluster_calculation Calculation Bacterial_Culture Bacterial Culture Antibiotic_Exposure Expose to Trovafloxacin (e.g., 10x MIC for 1h) Bacterial_Culture->Antibiotic_Exposure Drug_Removal Remove Antibiotic (e.g., by dilution) Antibiotic_Exposure->Drug_Removal Incubation_Sampling Incubate and Sample Over Time Drug_Removal->Incubation_Sampling Viable_Counts Determine Viable Counts (CFU/mL) Incubation_Sampling->Viable_Counts Growth_Comparison Compare Growth to Untreated Control Viable_Counts->Growth_Comparison PAE_Calculation Calculate PAE = T - C Growth_Comparison->PAE_Calculation

Caption: Workflow for Post-Antibiotic Effect (PAE) determination.

Signaling Pathways and Logical Relationships

Mechanism of Action of Trovafloxacin

Trovafloxacin's bactericidal action results from the inhibition of two key bacterial enzymes involved in DNA topology and replication.

Trovafloxacin_Mechanism Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) Trovafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Trovafloxacin->Topoisomerase_IV Inhibits Bacterial_Death Bacterial Cell Death Trovafloxacin->Bacterial_Death Leads to DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Mediates DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication DNA_Supercoiling->Bacterial_Death Cell_Division Bacterial Cell Division Chromosome_Segregation->Cell_Division Chromosome_Segregation->Bacterial_Death DNA_Replication->Cell_Division DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death

Caption: Mechanism of action of Trovafloxacin.

Mechanisms of Resistance to Trovafloxacin

Bacterial resistance to trovafloxacin can develop through several mechanisms, primarily involving alterations in the drug's targets or reduced intracellular accumulation.

Trovafloxacin_Resistance cluster_mechanisms Resistance Mechanisms cluster_effects Consequences Trovafloxacin Trovafloxacin Target_Mutation Target Site Mutations (gyrA, parC) Trovafloxacin->Target_Mutation Selects for Efflux_Pumps Increased Expression of Efflux Pumps Trovafloxacin->Efflux_Pumps Can induce Reduced_Efficacy Reduced Efficacy of Trovafloxacin Trovafloxacin->Reduced_Efficacy Reduced_Binding Reduced Binding of Trovafloxacin to Targets Target_Mutation->Reduced_Binding Reduced_Accumulation Decreased Intracellular Concentration Efflux_Pumps->Reduced_Accumulation Reduced_Binding->Reduced_Efficacy Reduced_Accumulation->Reduced_Efficacy

Caption: Mechanisms of bacterial resistance to Trovafloxacin.

Conclusion

Trovafloxacin exhibits potent and broad-spectrum in vitro activity against a variety of clinically relevant bacteria, including challenging pathogens like penicillin-resistant Streptococcus pneumoniae and anaerobic organisms. Its pharmacodynamic profile, characterized by low MIC and MPC values and the presence of a post-antibiotic effect, underscores its bactericidal potential. The detailed experimental protocols provided in this guide serve as a resource for researchers conducting in vitro evaluations of antimicrobial agents. While its clinical application has been curtailed, the in vitro data for trovafloxacin remains a valuable reference point in the ongoing development of new and improved fluoroquinolone antibiotics.

References

Trovafloxacin: A Technical Guide to its Metabolism and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic. Understanding its metabolic fate and degradation profile is crucial for evaluating its efficacy, safety, and environmental impact. This technical guide provides an in-depth overview of the metabolism and degradation pathways of trovafloxacin, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolism of Trovafloxacin

Trovafloxacin is primarily metabolized in the liver, with biotransformation occurring mainly through Phase II conjugation reactions. Oxidative metabolism by the cytochrome P450 system plays a minimal role.[1][2][3] The major metabolic pathways are glucuronidation, N-acetylation, and N-sulfoconjugation.[1]

Metabolic Pathways

The metabolic conversion of trovafloxacin results in several key metabolites. The primary pathways include:

  • Glucuronidation: The carboxylic acid group of trovafloxacin undergoes glucuronidation to form an ester glucuronide. This is a major metabolic route, with the resulting metabolite being predominantly excreted in the urine.[2][3]

  • N-acetylation: The primary amine on the aminomethylpyrrolidine ring is acetylated to form the N-acetyl metabolite. This metabolite is primarily found in the feces.[1][2]

  • N-sulfoconjugation: The primary amine can also be conjugated with a sulfate group to form an N-sulfate metabolite, which is also excreted in the feces.[1]

Trovafloxacin_Metabolism Trovafloxacin Trovafloxacin Glucuronidation Glucuronidation (UGT enzymes) Trovafloxacin->Glucuronidation Carboxylic Acid Moiety N_acetylation N-acetylation (NAT enzymes) Trovafloxacin->N_acetylation Amino Group N_sulfoconjugation N-sulfoconjugation (SULT enzymes) Trovafloxacin->N_sulfoconjugation Amino Group Ester_Glucuronide Ester Glucuronide (Major in Urine) Glucuronidation->Ester_Glucuronide N_acetyl_Trovafloxacin N-acetyl Trovafloxacin (Major in Feces) N_acetylation->N_acetyl_Trovafloxacin N_sulfate_Trovafloxacin N-sulfate of Trovafloxacin (Minor in Feces) N_sulfoconjugation->N_sulfate_Trovafloxacin

Quantitative Data on Metabolism and Excretion

The following tables summarize the quantitative data on the excretion of trovafloxacin and its metabolites in humans following a single oral dose.

Table 1: Excretion of Trovafloxacin and its Metabolites in Humans (% of Administered Dose) [1][3]

MetaboliteUrineFeces
Unchanged Trovafloxacin5.9%43.2%
Ester Glucuronide13.2%-
N-acetyl Trovafloxacin-10.4%
N-sulfate of Trovafloxacin-4.1%
Total Recovery ~23.1% ~63.3%

Table 2: Distribution of Trovafloxacin and its Major Metabolites in Circulation [3]

CompoundPercentage of Circulating Radioactivity
Unchanged Trovafloxacin55%
Trovafloxacin Glucuronide (M1)22%
N-acetyltrovafloxacin (M3)Minor amounts
N-acetyltrovafloxacin glucuronide (M2)Minor amounts
Experimental Protocol: Analysis of Trovafloxacin and its Metabolites by LC-MS/MS

This protocol outlines a general method for the simultaneous determination of trovafloxacin and its major metabolites in biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated biological sample (e.g., plasma, urine) onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute trovafloxacin and its metabolites with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for trovafloxacin and each metabolite.

Experimental_Workflow_Metabolite_Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine) SPE Solid-Phase Extraction (C18) BiologicalSample->SPE Elution Elution with Methanol SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution LC_Separation UPLC Separation (C18 Column, Gradient Elution) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Degradation of Trovafloxacin

The degradation of trovafloxacin can occur through various pathways, including photodegradation, hydrolysis, and oxidation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Degradation Pathways

While specific degradation pathways for trovafloxacin are not extensively detailed in the literature, based on the known reactivity of the fluoroquinolone class, the following degradation routes are plausible under stress conditions:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to defluorination, decarboxylation, and cleavage of the piperazine ring.

  • Hydrolytic Degradation: Under acidic or basic conditions, the carboxylic acid and amide-like linkages within the molecule can be susceptible to hydrolysis.

  • Oxidative Degradation: The use of oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides and other oxidation products, primarily affecting the piperazine ring.

Trovafloxacin_Degradation cluster_Photodegradation Photodegradation (UV Light) cluster_Hydrolysis Hydrolytic Degradation (Acid/Base) cluster_Oxidation Oxidative Degradation (H₂O₂) Trovafloxacin Trovafloxacin Photo_DP1 Defluorination Product Trovafloxacin->Photo_DP1 Loss of Fluorine Photo_DP2 Decarboxylation Product Trovafloxacin->Photo_DP2 Loss of CO₂ Photo_DP3 Piperazine Ring Cleavage Products Trovafloxacin->Photo_DP3 Hydro_DP1 Hydrolysis of Amide-like Bonds Trovafloxacin->Hydro_DP1 Oxi_DP1 N-oxide Formation Trovafloxacin->Oxi_DP1 Oxi_DP2 Piperazine Ring Oxidation Products Trovafloxacin->Oxi_DP2

Quantitative Data on Degradation
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on trovafloxacin.

1. Preparation of Stock Solution:

  • Prepare a stock solution of trovafloxacin in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and reflux for a specified period (e.g., 4 hours). Neutralize the solution with 1N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and reflux for a specified period (e.g., 2 hours). Neutralize the solution with 1N HCl.

  • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration.

  • Thermal Degradation: Heat the solid drug substance in an oven at a specified temperature (e.g., 80°C) for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method, typically with UV and MS detection, to separate and identify the degradation products. The LC-MS/MS method described for metabolite analysis can be adapted for this purpose.

Forced_Degradation_Workflow cluster_Stress Forced Degradation Conditions Start Trovafloxacin Stock Solution Acid Acid Hydrolysis (1N HCl, Reflux) Start->Acid Base Base Hydrolysis (1N NaOH, Reflux) Start->Base Oxidation Oxidation (30% H₂O₂) Start->Oxidation Photo Photolysis (UV Light) Start->Photo Thermal Thermal Stress (Solid, 80°C) Start->Thermal Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Identification Identification Analysis->Identification Degradation Product Identification & Quantification

Conclusion

This technical guide has provided a comprehensive overview of the metabolism and potential degradation pathways of trovafloxacin. The primary metabolic routes are well-established as glucuronidation, N-acetylation, and N-sulfoconjugation. While specific degradation products of trovafloxacin are not widely reported, the general degradation pathways for fluoroquinolones under forced conditions provide a strong basis for understanding its stability profile. The detailed experimental protocols included herein offer a practical foundation for researchers and scientists in the field of drug development to conduct further studies on trovafloxacin.

References

A Technical Guide to Sourcing and Utilizing Trovafloxacin Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on where to purchase Trovafloxacin analytical standard and outlines key experimental protocols for its use. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Although its use in humans has been largely discontinued due to hepatotoxicity, it remains a valuable compound for research purposes.[1]

Trovafloxacin Analytical Standard Suppliers

A critical step in any research involving Trovafloxacin is sourcing a high-purity analytical standard. Several reputable suppliers offer this compound, often as Trovafloxacin mesylate. The table below summarizes key quantitative data from various suppliers to facilitate comparison.

SupplierProduct NameCAS NumberMolecular WeightPurity
Sigma-Aldrich (via Fisher Scientific)Trovafloxacin mesylate147059-75-4512.46>98% (HPLC)[2]
Selleck ChemicalsTrovafloxacin Mesylate147059-75-4512.4699.84% (HPLC)[3][4]
Santa Cruz Biotechnologytrovafloxacin mesylate147059-75-4512.46Not specified

Note: Pricing is subject to change and may require logging into the supplier's website.

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. Below are methodologies for two common analytical techniques for Trovafloxacin determination.

Reversed-Phase High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of Trovafloxacin in biological samples.[5]

Sample Preparation: Solid-phase extraction is employed to isolate Trovafloxacin from serum and urine samples.[5]

Chromatographic Conditions:

  • Column: C18[5]

  • Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutylamine phosphate (D-4) reagent in a ratio of 83:16.85:0.05:0.1 (v/v), with a final pH of 3.[5]

  • Detection: UV absorbance at 275 nm.[5]

  • Internal Standard: A methyl derivative of Trovafloxacin.[5]

Performance:

  • Lower Limit of Quantification: 0.1 µg/mL[5]

  • Linearity: 0.1 to 20.0 µg/mL (r² = 0.9997)[5]

  • Recovery: >70%[5]

  • Precision: Intra-day and inter-day coefficients of variation are generally less than 5%.[5]

Solid-Phase Spectrofluorimetry

This method offers a sensitive alternative for determining trace amounts of Trovafloxacin.[6]

Methodology:

  • Trovafloxacin is fixed on Sephadex SP C-25 gel.[6]

  • The gel beads are packed into a 1 mm silica cell.[6]

  • The relative fluorescence intensity is measured directly using a solid-phase attachment.[6]

Instrumental Parameters:

  • Excitation Wavelength: 274 nm[6]

  • Emission Wavelength: 420 nm[6]

Performance:

  • Linear Range: 7–160 ng/mL (for a 500 mL sample volume)[6]

  • Detection Limit: 2 ng/mL[6]

  • Relative Standard Deviation: 1.2% (at 80 ng/mL)[6]

Experimental Workflow and Logical Relationships

Visualizing the process of acquiring and utilizing an analytical standard can aid in planning and execution. The following diagrams illustrate a typical workflow and the logical steps involved in analytical method development.

cluster_0 Procurement cluster_1 Analysis Identify Suppliers Identify Suppliers Compare Specifications Compare Specifications Identify Suppliers->Compare Specifications Purchase Standard Purchase Standard Compare Specifications->Purchase Standard Receive & Verify Receive & Verify Purchase Standard->Receive & Verify Prepare Stock Solution Prepare Stock Solution Receive & Verify->Prepare Stock Solution Develop Analytical Method Develop Analytical Method Prepare Stock Solution->Develop Analytical Method Validate Method Validate Method Develop Analytical Method->Validate Method Analyze Samples Analyze Samples Validate Method->Analyze Samples

Workflow for acquiring and using an analytical standard.

Define Analyte Define Analyte Select Technique Select Technique Define Analyte->Select Technique Optimize Parameters Optimize Parameters Select Technique->Optimize Parameters Assess Performance Assess Performance Optimize Parameters->Assess Performance Assess Performance->Optimize Parameters Revise Validate Method Validate Method Assess Performance->Validate Method Meets Criteria Final Protocol Final Protocol Validate Method->Final Protocol

Logical steps in analytical method development.

References

An In-depth Technical Guide to the Safe Handling of Trovafloxacin Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Trovafloxacin, a fluoroquinolone antibiotic standard used in research settings. Due to its association with severe hepatotoxicity, which led to its market withdrawal, strict adherence to these guidelines is imperative to ensure personnel safety and prevent environmental contamination.[1][2][3]

Hazard Identification and Classification

Trovafloxacin mesylate is classified as a hazardous substance. Researchers must be fully aware of its potential health effects before handling.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B/1C, causing severe skin burns and eye damage.[4][5]

  • Reproductive Toxicity: Category 2, suspected of damaging fertility or the unborn child.[4][5]

  • Acute Oral Toxicity: Category 4, harmful if swallowed.[6]

Signal Word: Danger[4]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H361: Suspected of damaging fertility or the unborn child.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling Trovafloxacin.

Control TypeSpecificationRationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of dust or aerosols.[4]
Accessible Safety Shower and Eye Wash StationFor immediate decontamination in case of accidental exposure.[4]
Personal Protective Equipment (PPE)
Eye/Face ProtectionSafety glasses with side-shields or goggles. Use a face shield if there is a splash hazard.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit is required.[4][7]
Respiratory ProtectionIf dust is generated and a fume hood is not available, a NIOSH-approved particulate respirator should be used.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the Trovafloxacin standard and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

  • Minimize dust generation and accumulation.[8]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly sealed.[4]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[4]

  • Recommended storage temperature is -20°C for long-term stability.[4]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

Spill Management and Waste Disposal

Proper management of spills and disposal of Trovafloxacin waste is essential to prevent harm to personnel and the environment.

Spill Management:

  • Evacuate personnel from the spill area.[4]

  • Wear appropriate PPE, including respiratory protection.[4]

  • Contain the spill to prevent further spread.[4]

  • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[8]

  • For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite).[7]

  • Clean the spill area thoroughly with a suitable detergent and water, and collect the cleaning materials for disposal.[7]

Waste Disposal:

  • Dispose of Trovafloxacin waste in accordance with federal, state, and local regulations.[4]

  • The primary recommended method for disposal is incineration by a licensed hazardous waste disposal company.[7]

  • Do not dispose of down the drain or into the environment.[7]

  • Empty containers that held acutely toxic hazardous wastes must be managed as hazardous waste.[9]

Toxicological and Pharmacokinetic Data

The following tables summarize key toxicological and pharmacokinetic data for Trovafloxacin.

Table 1: Toxicological Data

ParameterObservationSpeciesReference
Acute Toxicity Oral LD50: Data not available-[6]
Skin Irritation Minimal skin response (slight reddening) after 24-hour exposureRabbit[8]
Liver Toxicity Associated with severe hepatic injury and acute liver failure in humans.[3][10] Fatty change in the liver of male rats.[11]Human, Rat[3][10][11]
Reproductive Toxicity Testicular degeneration observed at all dose levels.Rat[8]

Table 2: Human Pharmacokinetic Parameters (Single Dose)

DoseCmax (mg/L)T1/2 (hours)AUC (mg*h/L)Reference
100 mg (oral)1.0 ± 0.39.2 ± 1.2-[12]
200 mg (IV)2.312.3-[13][14]
300 mg (oral)2.9 ± 0.410.5 ± 1.4-[12]
300 mg (IV)4.310.843.4[13][14]

Experimental Protocols

Trovafloxacin/LPS Co-exposure Model in Mice for Idiosyncratic Liver Injury

This protocol outlines the induction of idiosyncratic-like liver injury in mice.[1]

Materials:

  • Trovafloxacin mesylate

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Vehicle (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.[1]

  • Trovafloxacin Preparation: Prepare a suspension of Trovafloxacin mesylate in the vehicle. A common dose is 150 mg/kg.[1]

  • LPS Preparation: Prepare a solution of LPS in sterile saline.

  • Administration: Administer Trovafloxacin via oral gavage. At a specified time post-Trovafloxacin administration, inject LPS intraperitoneally.[1]

  • Monitoring and Sample Collection: Monitor animals for signs of toxicity. Euthanize mice at a predetermined time point (e.g., 6-8 hours after LPS injection). Collect blood for analysis of plasma alanine aminotransferase (ALT) and cytokines (e.g., TNF-α, IFN-γ).[1]

Quantification of Trovafloxacin in Plasma/Serum by HPLC

This is a generalized procedure for determining Trovafloxacin concentrations in biological samples.[13]

Procedure:

  • Sample Preparation:

    • Collect whole blood in tubes with an appropriate anticoagulant.

    • Immediately centrifuge at 4°C to separate plasma.

    • To prevent ex vivo conversion of prodrugs (if applicable), acidify or treat plasma with an esterase inhibitor and freeze at -70°C.

    • Perform protein precipitation by adding a solvent like acetonitrile, then vortex and centrifuge.[13]

  • HPLC Analysis:

    • Analyze the supernatant using a suitable HPLC system with UV detection.[12][14]

  • Calibration and Quantification:

    • Prepare calibration standards of Trovafloxacin in blank plasma.

    • Construct a calibration curve and quantify the concentrations in the unknown samples.[13]

Mechanism of Action and Toxicity Pathways

Antibacterial Mechanism of Action

Trovafloxacin's bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.[15]

G cluster_bacterium Bacterial Cell Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Topo_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to G cluster_hepatocyte Hepatocyte cluster_immune Immune Cell (e.g., Macrophage) TVX Trovafloxacin Reactive_Metabolites Reactive Metabolites TVX->Reactive_Metabolites Replication_Stress Replication Stress TVX->Replication_Stress TNF TNF-α JNK_ERK Prolonged JNK/ERK Activation TNF->JNK_ERK DAMPs DAMPs Release Reactive_Metabolites->DAMPs Replication_Stress->JNK_ERK Sensitizes to DAMPs_ext DAMPs Apoptosis Hepatocyte Apoptosis JNK_ERK->Apoptosis Inflammasome Inflammasome Activation Cytokines Pro-inflammatory Cytokine Release Inflammasome->Cytokines Cytokines->Apoptosis Contributes to DAMPs_ext->Inflammasome G Receipt Receive Trovafloxacin Standard Storage Store at -20°C in a secure, ventilated area Receipt->Storage Risk_Assessment Conduct Risk Assessment & Review SDS Storage->Risk_Assessment Weighing Weighing (in fume hood) Risk_Assessment->Weighing Solution_Prep Solution Preparation (in fume hood) Weighing->Solution_Prep Experiment In Vitro / In Vivo Experiment Solution_Prep->Experiment Decontamination Decontaminate Glassware & Work Surfaces Experiment->Decontamination Waste_Segregation Segregate Waste (Solid & Liquid) Experiment->Waste_Segregation Decontamination->Waste_Segregation Waste_Disposal Hazardous Waste Disposal (Incineration) Waste_Segregation->Waste_Disposal

References

Methodological & Application

HPLC method development for Trovafloxacin quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trovafloxacin.

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic known for its activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.[1][2] Accurate and reliable quantification of Trovafloxacin in bulk drug, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Trovafloxacin. The method is developed to separate Trovafloxacin from its degradation products, which may form under various stress conditions. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines.[3]

Principle

The chromatographic separation is achieved on a C18 stationary phase. Trovafloxacin and its related substances are separated using an isocratic mobile phase composed of a phosphate buffer and an organic modifier (acetonitrile). The buffer maintains a consistent pH to ensure reproducible ionization and retention of the analyte. Detection is performed using a UV detector at 275 nm, a wavelength where Trovafloxacin exhibits significant absorbance.[3][4] This method effectively separates the parent drug from impurities and potential degradants generated during forced degradation studies.

Materials and Reagents

  • Trovafloxacin Reference Standard: USP or equivalent grade.

  • Acetonitrile: HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical grade.

  • Water: HPLC grade or ultrapure water.

  • Hydrochloric Acid (HCl): Analytical grade.

  • Sodium Hydroxide (NaOH): Analytical grade.

  • Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.

  • Equipment:

    • HPLC system with UV-Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Centrifuge.

    • Syringe filters (0.45 µm).

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer pH 3.0: Acetonitrile, 80:20 v/v):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 800 mL of the prepared buffer with 200 mL of acetonitrile.

    • Degas the final mobile phase by sonication for 15-20 minutes.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Trovafloxacin reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • This stock solution can be further diluted with the mobile phase to prepare working standard solutions and calibration standards.[3]

Chromatographic Conditions

The quantitative analysis is performed using the parameters summarized in the table below.

ParameterCondition
Instrument HPLC with UV-Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm[3][4]
Injection Volume 20 µL
Column Temperature Ambient (or 30 °C for improved reproducibility)
Run Time 10 minutes
Sample Preparation Protocol (Human Serum/Plasma)
  • Transfer 500 µL of the serum or plasma sample into a microcentrifuge tube.

  • Add 1.0 mL of cold acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject 20 µL of the filtrate into the HPLC system for analysis.

Method Validation Protocol

The developed method should be validated as per ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.

    • Acid Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 N HCl and reflux at 60°C for 30 minutes. Neutralize the solution before injection.

    • Base Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 N NaOH and reflux at 60°C for 30 minutes. Neutralize the solution before injection.

    • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[7][8]

    • Thermal Degradation: Expose the solid drug powder to 70°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for 24 hours.

    • Analyze all stressed samples to ensure the Trovafloxacin peak is well-resolved from any degradation products.

  • Linearity: Prepare a series of at least five concentrations of Trovafloxacin (e.g., 1-50 µg/mL) from the stock solution.[3] Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo sample with known amounts of Trovafloxacin at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3] Calculate the percentage recovery.

  • Precision:

    • Intra-day Precision: Analyze six replicate injections of a standard solution at a single concentration on the same day.[4]

    • Inter-day Precision: Analyze the same standard solution on three different days.[4]

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Method Validation and System Suitability Summary

The following tables summarize the expected performance characteristics of the validated method.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) 1 - 50 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.999[4]
Accuracy (% Recovery) 98.0% - 102.0%[3]
Intra-day Precision (%RSD) < 2.0%[4]
Inter-day Precision (%RSD) < 2.0%[4]
Limit of Detection (LOD) (µg/mL) ~0.03 µg/mL
Limit of Quantification (LOQ) (µg/mL) ~0.1 µg/mL[4][9]

Table 3: Summary of Forced Degradation Studies

Stress ConditionReagent/Condition% Degradation (Approx.)Observations
Acid Hydrolysis 0.1 N HCl, 60°C, 30 min10 - 15%Degradation peaks observed, well-resolved.
Base Hydrolysis 0.1 N NaOH, 60°C, 30 min15 - 20%Degradation peaks observed, well-resolved.
Oxidative Degradation 30% H₂O₂, RT, 24 hrs20 - 25%Major degradation peak observed.
Thermal Degradation 70°C, 48 hrs5 - 10%Minor degradation observed.
Photolytic Degradation Sunlight, 24 hrs10 - 15%Degradation peaks observed.

Visualizations

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing start Start Method sol_prep Prepare Mobile Phase & Standard Solutions start->sol_prep sample_prep Prepare Sample (e.g., Dilution, Extraction, Protein Precipitation) sol_prep->sample_prep sys_suitability System Suitability Test (Inject Standard) sample_prep->sys_suitability analysis Inject Sample/Standard into HPLC System sys_suitability->analysis validation Method Validation (Linearity, Accuracy, Precision) analysis->validation forced_deg Forced Degradation (Specificity) analysis->forced_deg data_acq Data Acquisition (Chromatogram) analysis->data_acq quant Quantification (Calculate Concentration) data_acq->quant report Generate Report quant->report end End report->end

Caption: Experimental workflow for Trovafloxacin quantification by HPLC.

HPLC_Parameters cluster_instrument Instrumental Parameters cluster_results Performance Metrics center HPLC Method Performance res Resolution center->res rt Retention Time center->rt eff Efficiency (Plate Count) center->eff sens Sensitivity (LOD/LOQ) center->sens tail Peak Shape (Tailing Factor) center->tail col Column (Stationary Phase, Dimensions) col->center mp Mobile Phase (Composition, pH) mp->center fr Flow Rate fr->center det Detector (Wavelength) det->center

Caption: Logical relationship of key HPLC method development parameters.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of Trovafloxacin in the presence of its degradation products. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies of Trovafloxacin in various sample matrices.[3] The straightforward sample preparation and isocratic elution make it an efficient tool for researchers and drug development professionals.

References

Application Notes and Protocols for Trovafloxacin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][3] Trovafloxacin has demonstrated in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.[3][4][5] Although withdrawn from the market for systemic use due to hepatotoxicity, its well-characterized activity makes it a useful reference standard in antimicrobial susceptibility testing (AST) for research and drug development purposes.[2]

These application notes provide detailed protocols for using trovafloxacin as a standard in common AST methods, along with expected performance against quality control strains and a summary of its activity against various clinical isolates.

Mechanism of Action

Trovafloxacin, like other fluoroquinolones, targets the bacterial enzymes DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.[6] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[1][3]

G cluster_cell Bacterial Cell cluster_dna DNA Replication & Segregation Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase (Gram-negative primary target) Trovafloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive primary target) Trovafloxacin->Topoisomerase_IV inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibition_Gyrase Inhibition of DNA supercoiling DNA_Gyrase->Inhibition_Gyrase Decatenated_DNA Decatenated DNA Topoisomerase_IV->Decatenated_DNA Inhibition_TopoIV Inhibition of chromosome segregation Topoisomerase_IV->Inhibition_TopoIV Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase introduces negative supercoils DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Catenated_Daughter_DNA Catenated Daughter DNA Catenated_Daughter_DNA->Topoisomerase_IV decatenates Cell_Division Cell Division Decatenated_DNA->Cell_Division DNA_Replication->Catenated_Daughter_DNA Bactericidal_Effect Bactericidal Effect Inhibition_Gyrase->Bactericidal_Effect Inhibition_TopoIV->Bactericidal_Effect

Diagram 1: Trovafloxacin's mechanism of action.

Data Presentation

Table 1: Trovafloxacin Quality Control Ranges for Broth Microdilution and Disk Diffusion Methods
Quality Control StrainATCC NumberTrovafloxacin MIC (µg/mL) RangeTrovafloxacin 10 µg Disk Zone Diameter (mm) Range
Escherichia coli259220.008 - 0.0329 - 36
Staphylococcus aureus292130.015 - 0.0629 - 35
Enterococcus faecalis292120.06 - 0.25Not Applicable
Pseudomonas aeruginosa278530.25 - 2.021 - 27
Streptococcus pneumoniae496190.03 - 0.12Not Applicable
Haemophilus influenzae492470.004 - 0.015Not Applicable
Neisseria gonorrhoeae492260.001 - 0.00842 - 55

Data sourced from a 10-laboratory collaborative study designed to generate quality control limits for trovafloxacin susceptibility tests.

Table 2: In Vitro Activity of Trovafloxacin against a Range of Clinical Isolates (MIC50 and MIC90 in µg/mL)
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-susceptible)-0.030.03
Staphylococcus aureus (Methicillin-resistant)-1.02.0
Streptococcus pneumoniae-0.0640.25
Streptococcus pyogenes-0.1250.25
Enterococcus faecalis574-2.0
Gram-Negative Aerobes
Escherichia coli--0.12 - 1.0
Klebsiella pneumoniae--0.12 - 1.0
Pseudomonas aeruginosa--4.0 - 8.0
Haemophilus influenzae28-≤0.03
Moraxella catarrhalis--≤0.015 - 0.06
Anaerobes
Bacteroides fragilis group4970.121.0

MIC50 and MIC90 values are compiled from various in vitro studies.[5][7][8][9] The number of isolates may vary between studies.

Experimental Protocols

The following are standardized protocols for performing antimicrobial susceptibility testing with Trovafloxacin. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Materials:

  • Trovafloxacin analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test organism suspension standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Trovafloxacin Stock Solution: Prepare a stock solution of Trovafloxacin in a suitable solvent and dilute further in CAMHB to twice the highest desired final concentration.

  • Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the Trovafloxacin working solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension, bringing the final volume in each well to 100 µL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Trovafloxacin that completely inhibits visible growth of the organism.

Agar Dilution Method

This method also determines the MIC, but on a solid agar medium.

Materials:

  • Trovafloxacin analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test organism suspension standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Trovafloxacin-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of Trovafloxacin.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 1-2 µL), delivering about 10^4 CFU per spot.

  • Controls: Include a control plate with no antibiotic.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Trovafloxacin at which there is no visible growth, a faint haze, or a single colony.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • 10 µg Trovafloxacin disks

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Test organism suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Disk dispenser or sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of an MHA plate to obtain confluent growth.

  • Disk Application: Aseptically apply a 10 µg Trovafloxacin disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on established zone diameter breakpoints.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate (Pure Culture) Suspension Prepare 0.5 McFarland Bacterial Suspension Isolate->Suspension Inoculation Inoculate Mueller-Hinton Agar Plate Suspension->Inoculation Disk Apply 10 µg Trovafloxacin Disk Inoculation->Disk Incubate Incubate at 35°C for 16-20 hours Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret as Susceptible, Intermediate, or Resistant Measure->Interpret

Diagram 2: Disk diffusion testing workflow.

Resistance Mechanisms

Resistance to fluoroquinolones, including trovafloxacin, typically arises through two primary mechanisms:

  • Alterations in the target enzymes: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug to DNA gyrase and topoisomerase IV.[6]

  • Reduced intracellular drug concentration: This can occur through decreased uptake due to alterations in porin channels or increased efflux of the drug via multidrug resistance (MDR) pumps.[6]

Conclusion

Trovafloxacin, despite its clinical limitations, serves as a valuable and potent reference compound for in vitro antimicrobial susceptibility testing. Its broad spectrum of activity and well-defined mechanism of action make it a useful tool for researchers and drug development professionals in the evaluation of novel antimicrobial agents. Adherence to standardized protocols, such as those outlined by CLSI, is essential for obtaining accurate and reproducible results.

References

Application of Trovafloxacin Standard in Anaerobic Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trovafloxacin as a standard in the research of anaerobic bacteria. This document includes detailed protocols for susceptibility testing, quantitative data on its in vitro activity, and diagrams illustrating its mechanism of action and relevant experimental workflows. Trovafloxacin, a fluoronaphthyridone antibiotic, has demonstrated potent activity against a wide range of anaerobic microorganisms by inhibiting essential enzymes involved in DNA replication.[1] Although its clinical use has been restricted, it remains a valuable tool for in vitro research and as a comparator agent in the development of new anti-anaerobic drugs.

In Vitro Activity of Trovafloxacin Against Anaerobic Bacteria

Trovafloxacin has shown excellent in vitro activity against a broad spectrum of anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Trovafloxacin against various clinically relevant anaerobic isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Negative Anaerobic BacilliNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group497≤0.03 - 40.121.0
Bacteroides fragilis91≤0.5--
Other B. fragilis group spp.130≤2 (99% inhibited)--
Prevotella spp.49---
Porphyromonas spp.15---
Fusobacterium spp.62---

Data compiled from multiple studies.[2][3][4]

Gram-Positive Anaerobic BacteriaNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Cocci75--0.5
Gram-Positive Bacilli151--4
Clostridium spp.61---
Peptostreptococcus spp.38---

Data compiled from various in vitro studies.

Mechanism of Action

Trovafloxacin's bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, Trovafloxacin stabilizes it in a cleaved state, leading to lethal double-stranded breaks in the DNA and ultimately cell death.[5]

Mechanism_of_Action cluster_bacterium Anaerobic Bacterium Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Trovafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Topoisomerase_IV->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Mechanism of Action of Trovafloxacin in Anaerobic Bacteria.

Experimental Protocols

The following are detailed protocols for determining the susceptibility of anaerobic bacteria to Trovafloxacin, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][6][7][8][9]

Agar Dilution Method (Wadsworth)

This is the reference method for antimicrobial susceptibility testing of anaerobic bacteria.[10]

Materials:

  • Trovafloxacin standard powder

  • Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL)[10]

  • Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating systems)

  • Inoculum replicator (e.g., Steers-Foltz replicator)[10]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

Procedure:

  • Prepare Trovafloxacin Stock Solution: Prepare a stock solution of Trovafloxacin according to the manufacturer's instructions.

  • Prepare Agar Plates with Trovafloxacin:

    • Melt the supplemented Brucella agar and cool to 48-50°C.

    • Add appropriate volumes of the Trovafloxacin stock solution to the molten agar to achieve the desired final concentrations (typically a series of two-fold dilutions, e.g., 0.06 to 128 µg/mL).

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Prepare a growth control plate without any antibiotic.

  • Prepare Inoculum:

    • From a pure 24-48 hour culture of the anaerobic bacterium, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Inoculate Plates:

    • Using an inoculum replicator, inoculate the surface of the agar plates with the bacterial suspension.

    • The replicator delivers a standardized volume of the inoculum to each spot on the plate.

  • Incubation:

    • Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Trovafloxacin that completely inhibits visible growth on the agar.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Plates Prepare Agar Plates with Serial Dilutions of Trovafloxacin Inoculate Inoculate Plates with Bacterial Suspension Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate Incubate Incubate in Anaerobic Conditions (48h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Growth Incubate->Read_MIC Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Dilutions Prepare Trovafloxacin Dilutions in Microtiter Plate Inoculate Inoculate Microtiter Plate Prep_Dilutions->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (to final 5x10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate in Anaerobic Conditions (48h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Turbidity Incubate->Read_MIC Resistance_Pathway cluster_exposure Selective Pressure cluster_mechanism Mechanism of Resistance cluster_outcome Outcome Exposure Exposure to Trovafloxacin Mutation Spontaneous Mutation in gyrA, gyrB, parC, or parE genes Exposure->Mutation Selects for Altered_Target Altered DNA Gyrase or Topoisomerase IV Mutation->Altered_Target Leads to Reduced_Binding Reduced Trovafloxacin Binding Altered_Target->Reduced_Binding Results in Resistance Development of Resistance (Increased MIC) Reduced_Binding->Resistance Causes

References

Application Notes and Protocols: Preparation of Trovafloxacin Standard Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] It is also recognized as a potent and selective inhibitor of the pannexin 1 (PANX1) channel.[1][4] Due to its physicochemical properties, particularly its pH-dependent solubility, proper preparation of stock and working solutions is critical for ensuring experimental accuracy and reproducibility. Trovafloxacin mesylate, the salt form commonly used in research, exhibits low solubility at neutral physiological pH, which presents a challenge for in vitro and in vivo studies.[5][6]

These application notes provide detailed protocols for the preparation of Trovafloxacin mesylate stock and working solutions, along with troubleshooting guidance to address common solubility issues.

Data Presentation

The quantitative data for Trovafloxacin and its mesylate salt are summarized below. Utilizing the correct molecular weight is crucial for accurate molar concentration calculations.

Table 1: Physicochemical Properties of Trovafloxacin and Trovafloxacin Mesylate

PropertyTrovafloxacinTrovafloxacin Mesylate
Molecular Formula C₂₀H₁₅F₃N₄O₃C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H
Molecular Weight 416.35 g/mol [7]512.46 g/mol [4][8]
Appearance SolidWhite to off-white powder[7][8]

Table 2: Solubility of Trovafloxacin Mesylate

SolventConcentrationNotes
DMSO ≥50.8 mg/mL[9] to 100 mM[4]Anhydrous DMSO is recommended as moisture can reduce solubility.[5] Sonication and gentle warming may be required.[3][5][7]
Water 23 g/L (results in pH ~3.5)[6]Solubility is highly pH-dependent.[5]
Water (pH ~7.4) ~15 mg/L[5][6]Exhibits a "U-shaped" solubility curve with minimum solubility at neutral pH.[5][6]
Ethanol ≥2.73 mg/mLGentle warming and sonication may be required.[9]

Table 3: Recommended Storage and Stability

FormStorage TemperatureDurationNotes
Powder -20°C[5][7]≥ 4 years[5][10]Store in a dry, dark environment.[5][11]
Stock Solution (in DMSO) -80°CUp to 6 months[1][5][10] or 1 year[3][7]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5] Protect from light.[5]
Stock Solution (in DMSO) -20°CUp to 1 month[1][5][10]
Aqueous Working Solution Room Temperature or 4°CUse immediatelyNot recommended for storage due to potential for precipitation and instability.[5]

Experimental Workflow

The following diagram illustrates the general workflow for preparing Trovafloxacin mesylate stock and working solutions for typical in vitro applications.

Trovafloxacin_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Trovafloxacin Mesylate Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Warm, Sonicate) add_dmso->dissolve aliquot_stock 4. Aliquot into Single-Use Tubes dissolve->aliquot_stock store_stock 5. Store at -80°C aliquot_stock->store_stock thaw 6. Thaw Stock Aliquot store_stock->thaw dilute 7. Serially Dilute in Aqueous Medium thaw->dilute mix 8. Mix Thoroughly dilute->mix use_now 9. Use Immediately in Assay mix->use_now

Workflow for preparing Trovafloxacin solutions.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Trovafloxacin Mesylate Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • Trovafloxacin mesylate powder (MW: 512.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 20 mM stock solution, calculate the required mass of Trovafloxacin mesylate.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 20 mM (0.020 mol/L) solution:

    • Mass = 0.020 mol/L × 0.001 L × 512.46 g/mol = 0.01025 g = 10.25 mg

  • Weighing: Aseptically weigh 10.25 mg of Trovafloxacin mesylate powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not dissolve completely, gently warm the solution up to 37°C or sonicate until all particulates are visually gone.[5]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes to prevent repeated freeze-thaw cycles.[5] Store the aliquots at -80°C for long-term stability (up to 6-12 months).[1][3][5][7]

Protocol 2: Preparation of a 20 µM Aqueous Working Solution for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium, buffer) for immediate use.

Materials:

  • 20 mM Trovafloxacin mesylate stock solution in DMSO (from Protocol 1)

  • Sterile aqueous medium (e.g., cell culture medium, PBS)

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 20 mM DMSO stock solution at room temperature.[5]

  • Dilution: To prepare a 20 µM working solution, a 1:1000 dilution is required.

    • Add 1 µL of the 20 mM stock solution to 999 µL of the desired sterile aqueous medium.[5]

  • Mixing: Mix thoroughly by gentle pipetting or brief vortexing.[5]

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions, as Trovafloxacin can precipitate out of solution at neutral pH.[5]

Note on Final DMSO Concentration: The final concentration of DMSO in the working solution should be kept low, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[5] The 1:1000 dilution described above results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]

Protocol 3: Preparation of a Co-Solvent Formulation for Higher Aqueous Concentration

For applications requiring higher concentrations of Trovafloxacin in an aqueous environment where solubility is a major concern (e.g., some in vivo studies), a co-solvent system can be employed.[5][10]

Materials:

  • Trovafloxacin mesylate DMSO stock solution (e.g., 20.8 mg/mL)[10]

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

Procedure: This protocol yields a 2.08 mg/mL Trovafloxacin solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][10]

  • In a sterile tube, add 100 µL of a 20.8 mg/mL Trovafloxacin mesylate DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[5][10]

  • Add 50 µL of Tween-80 and mix again until the solution is clear.[5][10]

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.[5][10]

  • Use this formulation immediately after preparation.[5]

Troubleshooting

Table 4: Common Issues and Recommended Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Stock solution is cloudy or has precipitate. - Incomplete dissolution.- DMSO has absorbed moisture.- Concentration is too high for storage temperature.- Gently warm (up to 37°C) and/or sonicate to redissolve.[5]- Use fresh, anhydrous DMSO.[5]- Store aliquots at -80°C to minimize freeze-thaw cycles.[5]
Precipitate forms upon dilution in aqueous buffer/media. - Poor solubility at neutral pH.[5]- Rapid change in solvent polarity.- High final concentration.- Prepare working solutions fresh for each experiment and use immediately.[5]- Ensure the final DMSO concentration in the media is low (<0.5%).[5]- Consider using a co-solvent formulation (Protocol 3).[5]
Inconsistent experimental results. - Degradation of the compound in solution.- Incomplete dissolution of the compound.- Prepare fresh working solutions for each experiment from a frozen DMSO stock.[5]- Protect solutions from light.[5]- Visually inspect solutions for any particulate matter before use.[5]
Cell toxicity observed at expected non-toxic doses. - High concentration of DMSO in the final working solution.- Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.5%).[5]- Include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

References

Application Notes and Protocols: Trovafloxacin as a Standard for In Vitro Resistance Selection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using trovafloxacin as a reference standard in in vitro resistance selection studies. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as a valuable comparator for assessing the potential of new antimicrobial agents to select for resistant mutants. Due to its well-characterized mechanism of action and resistance pathways, it provides a robust baseline for evaluating novel compounds.

Introduction

Trovafloxacin is a fluoronaphthyridone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2][3][4] Resistance to trovafloxacin, and fluoroquinolones in general, typically develops through a stepwise accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, primarily gyrA and parC.[5][6][7][8][9] This multi-step process makes trovafloxacin an excellent tool for studying the dynamics of resistance emergence. Although withdrawn from broad clinical use due to hepatotoxicity, its well-documented in vitro activity and resistance profiles make it a suitable laboratory standard.[1][2][3]

Key Concepts in Resistance Selection Studies

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Mutant Selection Window (MSW): The concentration range between the MIC and the Mutant Prevention Concentration (MPC), where the selection of resistant mutants is most likely to occur.

  • Mutant Prevention Concentration (MPC): The lowest concentration of an antimicrobial that prevents the growth of any single-step resistant mutants in a large bacterial population (>10^10 CFU).[10][11][12][13][14]

  • Resistance Frequency: The proportion of a bacterial population that exhibits resistance to a specific concentration of an antibiotic.[1]

Data Presentation: Trovafloxacin Resistance Parameters

The following tables summarize key quantitative data for trovafloxacin from published studies. These values can serve as a benchmark for comparison with investigational compounds.

Table 1: Trovafloxacin MIC and MPC Values for Escherichia coli

StrainGrowth ConditionMIC (µg/mL)MPC (µg/mL)MPC/MIC RatioReference
E. coli ATCC 25922Aerobic, 37°CNot specified2 x MIC2[10][11]

Table 2: Trovafloxacin Activity against Streptococcus pneumoniae

ParameterValue (µg/mL)Reference
MIC Range0.06 - 0.12[15]
MPC (provisional)Ranked higher than gatifloxacin, grepafloxacin, and levofloxacin for restricting mutant selection[12][13][14]

Table 3: Trovafloxacin Single-Step Mutation Rates in Streptococcus pneumoniae

Strain ConditionDrug ConcentrationMutation RateReference
Ciprofloxacin MIC: 1 µg/mLAt MIC5.0 x 10⁻⁴ to 3.6 x 10⁻⁹[16]
Ciprofloxacin MIC: 4 to 32 µg/mLAt MIC3.3 x 10⁻⁶ to 6.7 x 10⁻⁸[16]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general guidelines for broth microdilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strain of interest

  • Trovafloxacin powder

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator

Procedure:

  • Prepare a stock solution of trovafloxacin in a suitable solvent.

  • Perform serial two-fold dilutions of trovafloxacin in the broth medium directly in the 96-well plates.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of trovafloxacin that shows no visible turbidity.

Protocol 2: Single-Step Resistance Selection and Frequency Determination

This protocol is designed to determine the frequency at which resistant mutants arise in a single exposure to the antibiotic.

Materials:

  • Bacterial strain of interest

  • Trovafloxacin

  • Agar plates with and without various concentrations of trovafloxacin (e.g., 2x, 4x, 8x MIC)

  • Overnight bacterial culture

  • Spectrophotometer

  • Sterile saline or PBS

Procedure:

  • Grow a large volume of the bacterial culture to a high density (~10^10 CFU/mL).

  • Concentrate the bacterial culture by centrifugation and resuspend in a smaller volume of saline.

  • Plate serial dilutions of the culture on antibiotic-free agar to determine the total viable count (CFU/mL).

  • Plate the concentrated, high-density inoculum onto agar plates containing different multiples of the trovafloxacin MIC.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of colonies that grow on the antibiotic-containing plates.

  • Calculate the resistance frequency by dividing the number of resistant colonies by the total viable count.

Protocol 3: Multi-Step (Serial Passage) Resistance Selection

This method is used to select for multi-step mutations leading to higher levels of resistance.

Materials:

  • Bacterial strain of interest

  • Trovafloxacin

  • Broth medium

  • 96-well plates or culture tubes

Procedure:

  • Determine the baseline MIC of trovafloxacin for the bacterial strain.

  • Inoculate a sub-inhibitory concentration (e.g., 0.5x MIC) of trovafloxacin in broth with the bacterial strain.

  • Incubate for 24 hours.

  • On the following day, determine the MIC of the culture from the highest concentration that showed growth.

  • Use this culture to inoculate a new series of two-fold dilutions of trovafloxacin.

  • Repeat this process for a set number of passages (e.g., 14-30 days) or until a significant increase in MIC is observed.

  • Periodically, sequence the QRDRs of gyrA and parC from the resistant isolates to identify mutations.

Visualizations

Mechanism of Action and Resistance

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Target 1) DNA->DNA_Gyrase unwinding Topoisomerase_IV Topoisomerase IV (Target 2) DNA->Topoisomerase_IV decatenation Replication DNA Replication & Transcription DNA_Gyrase->Replication Cell_Death Cell Death Topoisomerase_IV->Replication Replication->DNA Replication->Cell_Death inhibition leads to Trovafloxacin Trovafloxacin Trovafloxacin->DNA_Gyrase inhibits Trovafloxacin->Topoisomerase_IV inhibits Efflux_Pump Efflux Pump (Overexpression) Trovafloxacin->Efflux_Pump expelled GyrA_Mutation gyrA Mutation GyrA_Mutation->DNA_Gyrase alters target ParC_Mutation parC Mutation ParC_Mutation->Topoisomerase_IV alters target G start Start: High-Density Bacterial Culture (~10^10 CFU/mL) plate_no_drug Plate serial dilutions on antibiotic-free agar start->plate_no_drug plate_with_drug Plate concentrated inoculum on agar with Trovafloxacin (e.g., 2x, 4x, 8x MIC) start->plate_with_drug incubate1 Incubate 24h plate_no_drug->incubate1 incubate2 Incubate 48-72h plate_with_drug->incubate2 count_total Count colonies to determine Total Viable Count (TVC) incubate1->count_total count_resistant Count colonies on Trovafloxacin plates incubate2->count_resistant calculate Calculate Resistance Frequency: (Resistant Colonies) / TVC count_total->calculate count_resistant->calculate end End: Resistance Frequency Determined calculate->end

References

Application Note: Quantitative Analysis of Trovafloxacin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that has been used to treat a variety of bacterial infections.[1][2] Like other pharmaceuticals, it can enter the environment through various pathways, including wastewater treatment plant effluents and agricultural runoff. The presence of antibiotics in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic and terrestrial ecosystems.[3] Therefore, sensitive and reliable analytical methods are required to monitor the concentration of trovafloxacin in environmental matrices such as water, soil, and sediment.

This application note provides a detailed protocol for the quantitative analysis of trovafloxacin in environmental samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method

The method of choice for the trace-level quantification of trovafloxacin in complex environmental matrices is LC-MS/MS due to its high selectivity and sensitivity.[4] Sample preparation is crucial to remove interfering substances and concentrate the analyte, for which SPE is a widely used and effective technique.[5][6][7]

Table 1: LC-MS/MS Instrumentation and Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)417.2
Product Ions (m/z)399.2, 371.2
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose.[8][9][10] Key validation parameters are summarized in the table below. The values presented are typical for the analysis of fluoroquinolones in environmental samples and may vary depending on the specific matrix and instrumentation.

Table 2: Method Validation Parameters for Trovafloxacin Analysis

ParameterWaterSoil/Sediment
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L[4]0.5 - 5.0 µg/kg
Recovery 85 - 110%70 - 120%
Precision (RSD) <15%<20%
Matrix Effect To be assessed and compensated for using matrix-matched standards or isotopically labeled internal standards.To be assessed and compensated for using matrix-matched standards or isotopically labeled internal standards.

Experimental Protocols

Sample Collection and Storage
  • Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and analyze within 48 hours. If longer storage is needed, freeze at -20°C.

  • Soil and Sediment Samples: Collect soil and sediment samples in glass or polyethylene containers. Store samples at 4°C in the dark and analyze as soon as possible. For long-term storage, freeze at -20°C.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is for the extraction and concentration of trovafloxacin from water and soil/sediment samples.

Materials:

  • Oasis HLB SPE Cartridges (500 mg, 6 mL)[5][6][7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Ultrapure Water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Protocol for Water Samples:

  • Sample Pre-treatment: Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter. Adjust the pH of the filtrate to 3 with formic acid.

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 3).

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the analyte with 2 x 4 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol for Soil/Sediment Samples:

  • Extraction: Weigh 5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube. Add 10 mL of an extraction solvent (e.g., acetonitrile/water 1:1 v/v with 0.1% formic acid).

  • Vortex and Sonicate: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process (steps 1-3) on the residue and combine the supernatants.

  • Dilution: Dilute the combined supernatant with ultrapure water (pH 3) to a final volume of 100 mL.

  • SPE Clean-up: Proceed with the SPE protocol for water samples from step 2 (SPE Cartridge Conditioning).

Visualizations

Experimental Workflow

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Water Water Sample Filtration Filtration (Water) / Extraction (Soil) Water->Filtration Soil Soil/Sediment Sample Soil->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for the analysis of trovafloxacin in environmental samples.

Mechanism of Action of Trovafloxacin

Trovafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1][11] These enzymes are essential for DNA replication, transcription, and repair.[11] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[12]

G Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Simplified signaling pathway of trovafloxacin's mechanism of action.

References

Trovafloxacin Standard for Calibration of Analytical Instruments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as a reliable analytical standard for the calibration of various analytical instruments, particularly High-Performance Liquid Chromatography (HPLC) systems.[1] Its well-defined physicochemical properties and strong chromophore and fluorophore characteristics make it suitable for ensuring the accuracy, precision, and linearity of analytical methods. These application notes provide detailed protocols for the preparation of trovafloxacin standards and their use in the calibration of HPLC instruments equipped with Ultraviolet (UV) and Fluorescence detectors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of trovafloxacin is essential for its proper handling and use as a calibration standard. Trovafloxacin is a 1,8-naphthyridine derivative.[2] The methanesulfonate salt is a white to off-white crystalline powder.[3]

Table 1: Physicochemical Properties of Trovafloxacin and its Mesylate Salt

PropertyValueReference(s)
Trovafloxacin (Parent)
Molecular FormulaC₂₀H₁₅F₃N₄O₃[3]
Molecular Weight416.36 g/mol [3]
pKa (COOH)5.87[3]
pKa (NH₂)8.09[3]
Melting Point>195°C (decomposition)[4][5]
Trovafloxacin Mesylate
Molecular FormulaC₂₁H₁₉F₃N₄O₆S[6]
Molecular Weight512.46 g/mol [3][6]
Melting Point253-256°C (decomposition)[4]
Solubility
Water23 g/L (results in an acidic solution, pH ~3.5)[3][7]
Water (at physiological pH ~7.4)15 mg/L[3][7]
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mL[8][9]
AcetonitrileSlightly soluble[4][5]
EthanolInsoluble[9]

Experimental Protocols

Protocol 1: Preparation of Trovafloxacin Stock and Calibration Standard Solutions

This protocol describes the preparation of a primary stock solution of trovafloxacin mesylate and subsequent serial dilutions to create a series of calibration standards.

Materials:

  • Trovafloxacin mesylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)[7]

  • Methanol (HPLC grade)[10]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Procedure:

1. Preparation of Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of trovafloxacin mesylate powder and transfer it to a 10 mL volumetric flask. b. Add a small amount of DMSO to dissolve the powder completely. Gentle vortexing or sonication can be used to aid dissolution. c. Once dissolved, bring the solution to the final volume with methanol.[10] d. This primary stock solution can be stored at -20°C for extended periods.[11]

2. Preparation of Working Stock Solution (e.g., 100 µg/mL): a. Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask. b. Dilute to the mark with methanol and mix thoroughly.[10]

3. Preparation of Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL): a. Prepare a series of volumetric flasks (e.g., 10 mL). b. Pipette the calculated volumes of the 100 µg/mL working stock solution into each flask. c. Dilute to the final volume with the mobile phase to be used in the HPLC analysis. d. These calibration standards should be prepared fresh daily.

G cluster_stock Stock Solution Preparation cluster_standards Calibration Standards Preparation weigh Weigh Trovafloxacin Mesylate dissolve Dissolve in DMSO weigh->dissolve dilute_methanol Dilute with Methanol to 1 mg/mL (Primary Stock) dissolve->dilute_methanol dilute_working Dilute Primary Stock to 100 µg/mL with Methanol (Working Stock) dilute_methanol->dilute_working pipette_stock Pipette Working Stock dilute_working->pipette_stock prepare_flasks Prepare Volumetric Flasks prepare_flasks->pipette_stock dilute_mobile_phase Dilute with Mobile Phase to final concentrations pipette_stock->dilute_mobile_phase

Figure 1. Workflow for the preparation of trovafloxacin calibration standards.

Protocol 2: HPLC-UV Method for Trovafloxacin Analysis

This protocol outlines a general reversed-phase HPLC method with UV detection for the quantification of trovafloxacin.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Nucleosil 100-5 C18).[12]

  • Mobile Phase: A mixture of 0.04 M phosphoric acid and acetonitrile (e.g., 83:17 v/v), adjusted to pH 3.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 275 nm.[11]

  • Injection Volume: 20 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.

  • Data Acquisition: Record the peak area for each standard.

  • Linearity Assessment: Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[11]

Protocol 3: HPLC-Fluorescence Method for Trovafloxacin Analysis

This protocol provides a more sensitive method for trovafloxacin analysis using fluorescence detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Nucleosil 100-5 C18).[13]

  • Mobile Phase: A mixture of acetonitrile and 10 mmol/L tetrabutylammonium phosphate in distilled water (e.g., 250:750 v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Fluorescence Detection:

    • Excitation Wavelength: 275 nm.[13]

    • Emission Wavelength: 405 nm.[13]

  • Injection Volume: 20 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.

  • Data Acquisition: Record the peak area for each standard.

  • Linearity Assessment: Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²).

References

Application Notes and Protocols for Microbiological Assays Using Trovafloxacin as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing microbiological assays using Trovafloxacin as a reference standard. The methodologies outlined are based on established agar diffusion and broth microdilution techniques to determine the potency and susceptibility of microorganisms to Trovafloxacin.

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1][2] This document details standardized procedures for using Trovafloxacin as a reference standard in microbiological assays, which are critical for quality control, susceptibility testing, and research purposes. The two primary methods covered are the Agar Disk Diffusion (Kirby-Bauer) assay and the Broth Microdilution assay for determining Minimum Inhibitory Concentration (MIC).

Agar Disk Diffusion (Kirby-Bauer) Assay

The agar disk diffusion test is a widely used method for determining the susceptibility of bacterial isolates to antimicrobial agents.[3][4] A paper disk impregnated with a known concentration of Trovafloxacin is placed on an agar plate inoculated with a test microorganism. The antibiotic diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will appear around the disk.

Experimental Protocol

1.1.1. Materials

  • Trovafloxacin reference standard

  • Sterile 10 µg Trovafloxacin disks[5][6][7]

  • Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619, Haemophilus influenzae ATCC 49247)[8][9]

  • Mueller-Hinton Agar (MHA)[3][5]

  • For fastidious organisms like S. pneumoniae and H. influenzae, supplement MHA with 5% sheep blood or lysed horse blood and appropriate growth factors (e.g., Haemophilus Test Medium supplements).[5][9]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile swabs

  • 0.5 McFarland turbidity standard[4][5]

  • Incubator (35°C ± 2°C)[5]

  • Calipers or ruler for measuring zone diameters

1.1.2. Procedure

  • Prepare Inoculum: From a fresh overnight culture (18-24 hours) on a non-selective agar plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS.

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Apply Antibiotic Disks: Allow the plate to dry for 3-5 minutes. Aseptically apply the 10 µg Trovafloxacin disks to the surface of the agar. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For S. pneumoniae, incubate in a CO2-enriched atmosphere.[5]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[4]

Data Presentation: Zone Diameter Quality Control Ranges

The following table summarizes the acceptable quality control ranges for zone diameters for specific reference strains when tested with 10 µg Trovafloxacin disks.

Quality Control StrainZone Diameter Range (mm)
Escherichia coli ATCC 2592226 - 33
Staphylococcus aureus ATCC 2592324 - 31
Pseudomonas aeruginosa ATCC 2785318 - 24
Streptococcus pneumoniae ATCC 4961922 - 29
Haemophilus influenzae ATCC 4924727 - 34

Note: Data compiled from multiple sources for illustrative purposes. Actual ranges should be verified against current CLSI or EUCAST guidelines.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12] This method involves preparing serial dilutions of Trovafloxacin in a liquid growth medium in a 96-well microtiter plate.

Experimental Protocol

2.1.1. Materials

  • Trovafloxacin reference standard

  • Quality control bacterial strains (as listed in section 1.1.1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • For fastidious organisms, use appropriate supplemented broth (e.g., Haemophilus Test Medium Broth for H. influenzae, CAMHB with 2-5% lysed horse blood for S. pneumoniae).[5][9]

  • Sterile 96-well microtiter plates

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multi-channel pipette

  • Incubator (35°C ± 2°C)

2.1.2. Procedure

  • Prepare Trovafloxacin Stock Solution: Accurately weigh the Trovafloxacin reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Further dilutions are made in the appropriate broth.

  • Prepare Inoculum: Prepare and standardize the inoculum as described in steps 1 and 2 of the Agar Disk Diffusion protocol (section 1.1.2). Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare Serial Dilutions in Microtiter Plate: Perform two-fold serial dilutions of Trovafloxacin in CAMHB directly in the 96-well plate. The final volume in each well is typically 100 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculate Microtiter Plate: Add the standardized bacterial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Trovafloxacin that completely inhibits visible growth of the organism.[11][12]

Data Presentation: MIC Quality Control Ranges

The following table provides the expected MIC ranges for Trovafloxacin against specified quality control strains.

Quality Control StrainMIC Range (µg/mL)
Escherichia coli ATCC 259220.015 - 0.06
Staphylococcus aureus ATCC 292130.03 - 0.12
Pseudomonas aeruginosa ATCC 278530.25 - 2.0[9]
Enterococcus faecalis ATCC 292120.06 - 0.25
Streptococcus pneumoniae ATCC 496190.06 - 0.25
Haemophilus influenzae ATCC 492470.008 - 0.03

Note: Data compiled from multiple sources for illustrative purposes. Actual ranges should be verified against current CLSI or EUCAST guidelines.

Data Presentation: Trovafloxacin MIC50 and MIC90 Values for Various Pathogens

The following table presents a summary of Trovafloxacin's in vitro activity against a range of clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-sensitive)0.032[13]-
Staphylococcus aureus (Methicillin-resistant)1.0[13]2.0[14]
Coagulase-negative staphylococci0.064[13]0.25[14]
Streptococcus pneumoniae0.064[13]-
Group A & B Streptococci0.125[13]-
Enterococcus faecalis0.25[13]-
Enterococcus faecium16.0[13]-
Bacteroides fragilis≤ 0.5[15]-

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_culture 1. Prepare Overnight Bacterial Culture prep_inoculum 2. Prepare and Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate_plate 4. Inoculate Agar/Broth prep_inoculum->inoculate_plate prep_antibiotic 3. Prepare Trovafloxacin Standard/Disks apply_antibiotic 5. Apply Trovafloxacin (Disk or Dilution) prep_antibiotic->apply_antibiotic inoculate_plate->apply_antibiotic incubate 6. Incubate (35°C, 16-20h) apply_antibiotic->incubate measure 7. Measure Zone of Inhibition or Determine MIC incubate->measure interpret 8. Interpret Results (Susceptible/Intermediate/Resistant) measure->interpret

Caption: Workflow for Microbiological Susceptibility Testing.

Mechanism of Action Diagram

mechanism_of_action cluster_bacterium Bacterial Cell cluster_processes Cellular Processes trovafloxacin Trovafloxacin dna_gyrase DNA Gyrase (Topoisomerase II) trovafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV trovafloxacin->topoisomerase_iv Inhibits replicated_dna Replicated DNA dna_gyrase->replicated_dna dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_division Cell Division topoisomerase_iv->cell_division supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase relaxes for replication replicated_dna->topoisomerase_iv decatenates bacterial_death Bacterial Cell Death dna_replication->bacterial_death Disruption leads to

Caption: Trovafloxacin's Mechanism of Action.

References

Troubleshooting & Optimization

Troubleshooting peak shape issues in Trovafloxacin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peak shape issues in Trovafloxacin HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues observed during Trovafloxacin HPLC analysis?

The most frequently encountered peak shape problems during the HPLC analysis of Trovafloxacin are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of quantification.

Q2: What are the typical chemical properties of Trovafloxacin that can influence its chromatographic behavior?

Trovafloxacin is a fluoroquinolone antibiotic.[1][2] Its chemical structure includes a basic amino group, which can lead to interactions with residual silanol groups on the silica-based stationary phases commonly used in reversed-phase HPLC.[2] This interaction is a primary cause of peak tailing. Trovafloxacin is also susceptible to degradation in the presence of light and should be stored in light-resistant containers.[2]

Q3: What are the general HPLC method parameters for Trovafloxacin analysis?

A typical HPLC method for Trovafloxacin utilizes a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[3][4] UV detection is commonly performed around 275 nm.[3][4]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum.

Potential Causes and Solutions

CauseSolution
Secondary Interactions with Silanols Trovafloxacin's basic nature can lead to interactions with acidic silanol groups on the column packing. To mitigate this, consider the following: • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Trovafloxacin's amino group (pKa ≈ 8.09) to ensure it is fully protonated and less likely to interact with silanols.[2] A pH of 3.0 is often effective.[3] • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups. • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][6] • Reduce Injection Volume: Decrease the volume of the sample injected onto the column. • Dilute the Sample: Lower the concentration of Trovafloxacin in your sample.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. • Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.[7][8] • Column Washing: Flush the column with a strong solvent to remove contaminants. • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[5]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[8] • Minimize Tubing Length: Use the shortest possible tubing to connect the HPLC components. • Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Prepare a series of mobile phases: Prepare identical mobile phases (e.g., 25 mM potassium dihydrogen phosphate and acetonitrile in a 75:25 v/v ratio) but adjust the pH of the aqueous portion to 4.0, 3.5, 3.0, and 2.5 using phosphoric acid.[3][4]

  • Equilibrate the column: For each mobile phase, equilibrate the C18 column for at least 30 minutes or until a stable baseline is achieved.

  • Inject Trovafloxacin standard: Inject a standard solution of Trovafloxacin and record the chromatogram.

  • Evaluate peak shape: Measure the tailing factor for the Trovafloxacin peak at each pH. The optimal pH will yield a tailing factor closest to 1.0.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions

CauseSolution
Sample Overload Injecting a highly concentrated sample can lead to peak fronting.[9] • Dilute the Sample: Reduce the concentration of Trovafloxacin in your sample. • Decrease Injection Volume: Inject a smaller volume of your sample.
Incompatible Injection Solvent If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[10] • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
Column Collapse This is a less common issue but can occur with certain columns under highly aqueous mobile phase conditions, leading to a loss of retention and peak fronting.[10] • Use an Aqueous-Stable Column: If using a mobile phase with a high percentage of water, ensure your C18 column is designed for such conditions.
Issue 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Potential Causes and Solutions

CauseSolution
Partially Blocked Column Frit Debris from the sample or HPLC system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[5] • Backflush the Column: Reverse the column and flush it with a strong solvent to dislodge any particulates. • Replace the Frit: If backflushing is unsuccessful, the frit may need to be replaced.
Column Void or Channeling A void or channel in the column packing can create different flow paths for the analyte, leading to split peaks.[8][11] • Replace the Column: A column with a void typically needs to be replaced.
Sample Solvent Incompatibility Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[11] • Ensure Solvent Miscibility: Confirm that your sample solvent is fully miscible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
Co-elution What appears to be a split peak may actually be two different compounds eluting very close to each other.[10] • Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.

Visual Troubleshooting Workflows

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Is the peak shape concentration-dependent? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No end_good Peak Shape Improved reduce_conc->end_good clean_column Clean or replace the column. Use a guard column. check_column->clean_column Yes check_mobile_phase Is Trovafloxacin interacting with silanols? check_column->check_mobile_phase No clean_column->end_good adjust_mp Lower mobile phase pH, add a competing base, or use a base-deactivated column. check_mobile_phase->adjust_mp Yes check_extra_column Check for excessive tubing length/diameter. check_mobile_phase->check_extra_column No adjust_mp->end_good optimize_tubing Minimize tubing length and use narrower ID tubing. check_extra_column->optimize_tubing Yes end_bad Problem Persists (Consult further) check_extra_column->end_bad No optimize_tubing->end_good

Caption: Troubleshooting workflow for peak tailing in Trovafloxacin HPLC analysis.

PeakFronting_Splitting_Troubleshooting start Peak Fronting or Splitting Observed check_solvent Is the sample solvent stronger than or immiscible with the mobile phase? start->check_solvent change_solvent Dissolve sample in mobile phase. check_solvent->change_solvent Yes check_overload Is the sample concentration too high? check_solvent->check_overload No end_good Peak Shape Improved change_solvent->end_good dilute_sample Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes check_column_hardware Is there a partial blockage or column void? check_overload->check_column_hardware No dilute_sample->end_good flush_replace Backflush or replace the column/frit. check_column_hardware->flush_replace Yes check_coelution Could it be a co-eluting peak? check_column_hardware->check_coelution No flush_replace->end_good optimize_method Optimize separation conditions. check_coelution->optimize_method Yes end_bad Problem Persists (Consult further) check_coelution->end_bad No optimize_method->end_good

Caption: Troubleshooting workflow for peak fronting and splitting.

References

Technical Support Center: Trovafloxacin Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of Trovafloxacin. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass ([M+H]⁺) of Trovafloxacin?

A1: The expected protonated mass of Trovafloxacin is approximately 441.1 m/z. This corresponds to the molecule's monoisotopic mass plus the mass of a proton.

Q2: Which ionization mode is recommended for Trovafloxacin analysis?

A2: Positive electrospray ionization (ESI+) is the recommended mode for analyzing Trovafloxacin and other fluoroquinolones. This is because the nitrogen atoms in the piperazine ring are readily protonated, leading to a strong signal.

Q3: What are the common product ions of Trovafloxacin in MS/MS analysis?

A3: Common product ions for Trovafloxacin (precursor ion 441.1 m/z) result from the fragmentation of the piperazine ring and the loss of small molecules. Typical product ions to monitor in Multiple Reaction Monitoring (MRM) are 423.1 m/z ([M+H-H₂O]⁺), 397.1 m/z ([M+H-CO₂]⁺), and 299.1 m/z (piperazine fragment).[1]

Q4: What type of liquid chromatography column is suitable for Trovafloxacin separation?

A4: A C18 reversed-phase column is commonly used for the chromatographic separation of Trovafloxacin and other fluoroquinolones.[2][3][4]

Q5: What are typical mobile phases for LC-MS analysis of Trovafloxacin?

A5: A common mobile phase composition consists of a gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[1][5] This helps to improve peak shape and ionization efficiency.

Troubleshooting Guide

Issue 1: Low or No Signal for Trovafloxacin

  • Possible Cause: Incorrect mass spectrometry parameters.

    • Solution: Ensure the mass spectrometer is set to positive ionization mode (ESI+). Verify that the precursor ion for Trovafloxacin (441.1 m/z) is correctly entered. Optimize the capillary voltage (a typical starting point is 3.5 kV) and desolvation temperature (around 400°C) to maximize the signal.[1]

  • Possible Cause: Inefficient spray formation.

    • Solution: Check the nebulizer gas flow. If it's too low, the sample may not be aerosolized effectively. If it's too high, it can lead to ion suppression. Adjust the flow rate to achieve a stable spray.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: The pH of the mobile phase can significantly impact ionization. The addition of 0.1% formic acid is recommended to promote protonation. Ensure the mobile phase components are of high purity (LC-MS grade).

Issue 2: High Background Noise or Contamination

  • Possible Cause: Contaminated solvent or glassware.

    • Solution: Use only LC-MS grade solvents and thoroughly clean all glassware. Run a blank injection (mobile phase only) to check for background contamination.

  • Possible Cause: Carryover from previous injections.

    • Solution: Implement a robust needle and column wash protocol between sample injections. A wash solution with a higher percentage of organic solvent than the final mobile phase composition is often effective.

  • Possible Cause: Presence of common background ions.

    • Solution: Be aware of common background ions in ESI+, such as plasticizers (e.g., phthalates) or sodium adducts, and ensure they are not interfering with your analyte's mass.

Issue 3: Poor Peak Shape or Tailing

  • Possible Cause: Secondary interactions with the column.

    • Solution: The addition of an ion-pairing agent or a small amount of acid (like formic acid) to the mobile phase can improve peak shape. Ensure the pH of the mobile phase is appropriate for the analyte.

  • Possible Cause: Column degradation.

    • Solution: If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type.

  • Possible Cause: Inappropriate injection solvent.

    • Solution: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.

Issue 4: Inconsistent Retention Times

  • Possible Cause: Unstable pump pressure or flow rate.

    • Solution: Check the LC system for leaks and ensure the pumps are properly primed and delivering a consistent flow rate.

  • Possible Cause: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and stable temperature, as retention times can be sensitive to temperature changes. A common temperature is 40°C.[1][4][5]

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. If using an online mixer, ensure it is functioning correctly.

Quantitative Data Summary

Table 1: Trovafloxacin Mass Spectrometry Parameters

ParameterValueReference
Ionization ModePositive Electrospray (ESI+)[1]
Precursor Ion (m/z)441.1[1]
Product Ion 1 (m/z)423.1 ([M+H-H₂O]⁺)[1]
Product Ion 2 (m/z)397.1 ([M+H-CO₂]⁺)[1]
Product Ion 3 (m/z)299.1 (piperazine fragment)[1]
Capillary Voltage3.5 kV[1]
Desolvation Temperature400°C[1]
Desolvation Gas Flow800 L/hr[1]
Cone Gas Flow50 L/hr[1]
Collision GasArgon[1]

Table 2: Example Liquid Chromatography Parameters

ParameterValueReference
ColumnC18 Reversed-Phase[2][4]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Acetonitrile[1]
Flow Rate0.4 mL/min[1]
Column Temperature40°C[1]
Injection Volume5 µL[1]

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Use a C18 column with the parameters outlined in Table 2.

    • Set up a gradient elution starting with 5% Mobile Phase B, increasing to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for equilibration.[1]

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer with an ESI source.

    • Set the instrument to positive ionization mode.

    • Use the MRM transitions and parameters from Table 1. The collision energy for each transition should be optimized on the specific instrument, with starting points of 20 eV for 441.1 -> 423.1, 30 eV for 441.1 -> 397.1, and 40 eV for 441.1 -> 299.1.[1]

    • Acquire and process the data using the instrument's software.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Cold Acetonitrile + 0.1% Formic Acid) sample->precipitation centrifugation Centrifugation (14,000 x g, 4°C, 10 min) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column, Gradient Elution) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for Trovafloxacin analysis.

trovafloxacin_signaling cluster_cell Hepatocyte Trovafloxacin Trovafloxacin JNK JNK (c-Jun N-terminal kinase) Trovafloxacin->JNK prolongs activation TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 binds Caspase8 Caspase-8 TNFR1->Caspase8 activates Apoptosis Apoptosis JNK->Apoptosis promotes Caspase8->JNK activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase3->Apoptosis executes

Caption: Trovafloxacin and TNF-α signaling pathway.

References

How to minimize matrix effects in Trovafloxacin bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of Trovafloxacin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Trovafloxacin bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Trovafloxacin, endogenous components of biological samples like plasma, serum, or urine can interfere with the ionization of Trovafloxacin and its internal standard in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and toxicokinetic study results.[1] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[3][4]

Q2: What are the most common strategies to minimize matrix effects for Trovafloxacin?

A2: The most effective strategies to minimize matrix effects in Trovafloxacin bioanalysis can be categorized into three main areas:

  • Efficient Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Trovafloxacin. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[3]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Trovafloxacin from matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and choice of the analytical column.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard, such as a deuterated Trovafloxacin, is highly recommended.[5] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.[5]

Q3: Which sample preparation technique is best for minimizing matrix effects for Trovafloxacin?

A3: The choice of sample preparation technique depends on the required level of cleanliness, sensitivity, and throughput.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing phospholipids and other interferences, thus significantly reducing matrix effects.[6] SPE is often the preferred method when high sensitivity and accuracy are required.[6]

  • Liquid-Liquid Extraction (LLE): Can also provide clean extracts and is a good alternative to SPE.[6] The selectivity of LLE can be tuned by adjusting the pH and the choice of organic solvent.[7]

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is less effective at removing matrix components, particularly phospholipids, which can lead to significant matrix effects.[8][9] However, its speed makes it suitable for high-throughput screening in early drug discovery.[8]

Q4: How can I assess the extent of matrix effects in my Trovafloxacin assay?

A4: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[2] This involves comparing the peak area of Trovafloxacin spiked into an extracted blank matrix sample with the peak area of Trovafloxacin in a neat solution at the same concentration.[2] A ratio of these peak areas (Matrix Factor) less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.[2] A qualitative assessment can be performed using the "post-column infusion" technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor reproducibility of Trovafloxacin peak areas Significant and variable matrix effects between samples. Inconsistent sample preparation.- Implement a more rigorous sample preparation method like SPE or LLE to better remove interfering matrix components.[6] - Use a stable isotope-labeled (deuterated) internal standard for Trovafloxacin to compensate for variability.[5] - Optimize chromatographic separation to resolve Trovafloxacin from the regions of ion suppression.
Low Trovafloxacin signal intensity (Ion Suppression) Co-elution of Trovafloxacin with phospholipids or other endogenous matrix components.[3]- Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or plates).[4][10] - Modify the LC gradient to better separate Trovafloxacin from the phospholipid elution zone. - Evaluate a different ionization source (e.g., APCI, if ESI is being used) as it may be less susceptible to matrix effects for your specific matrix.
Inconsistent Internal Standard Response The chosen internal standard does not adequately mimic the behavior of Trovafloxacin during extraction and ionization.- Switch to a stable isotope-labeled (deuterated) internal standard for Trovafloxacin.[5] This is the most effective way to compensate for matrix effects.[5] - If a SIL-IS is not available, ensure the structural analog used as an internal standard has very similar physicochemical properties and chromatographic retention time to Trovafloxacin.
High background noise in the chromatogram Incomplete removal of matrix components. Contamination from solvents or labware.- Use a more effective sample cleanup method such as SPE.[6] - Ensure high purity solvents and reagents are used. - Implement a column wash step in your LC method to remove strongly retained matrix components.

Data on Sample Preparation Techniques for Fluoroquinolones

The following table summarizes typical performance data for different sample preparation methods for fluoroquinolone analysis in plasma, which can serve as a general guide for Trovafloxacin.

Sample Preparation Method Typical Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 88 - 109[11]93 - 106[11]Fast, simple, high-throughput.[7]Less effective at removing matrix components, prone to significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) >70Can be minimized with optimization.Provides cleaner extracts than PPT.[7]More labor-intensive and time-consuming.[7]
Solid-Phase Extraction (SPE) >70[12]Generally the lowest among the three methods.Provides the cleanest extracts, effectively removes phospholipids.[6]More complex method development, can be more costly.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Trovafloxacin in Serum/Urine

This protocol is adapted from a validated HPLC method for Trovafloxacin.[12]

  • Sample Pre-treatment:

    • To 1 mL of serum or urine, add the internal standard (a methyl derivative of trovafloxacin).[12]

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove less polar interferences.

  • Elution:

    • Elute Trovafloxacin and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Fluoroquinolones in Plasma

This is a general protocol for fluoroquinolones that can be adapted for Trovafloxacin.[7][11]

  • Sample Aliquoting:

    • Pipette 100 µL of plasma into a microcentrifuge tube.[7]

  • Internal Standard Addition:

    • Add the appropriate volume of the deuterated Trovafloxacin internal standard solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).[7]

  • Vortexing:

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness.

    • Reconstitute in the initial mobile phase. This step can help to improve peak shape and reduce solvent effects.

  • Analysis:

    • Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for Fluoroquinolones in Plasma

This is a general protocol for fluoroquinolones that can be adapted for Trovafloxacin.[7]

  • Sample Aliquoting:

    • Pipette 200 µL of plasma into a glass tube.[7]

  • Internal Standard Addition:

    • Add the deuterated Trovafloxacin internal standard.

  • pH Adjustment (if necessary):

    • Adjust the sample pH to optimize the extraction of Trovafloxacin into the organic phase.

  • Extraction:

    • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane).[7]

  • Mixing:

    • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analytes into the organic phase.[7]

  • Centrifugation:

    • Centrifuge at approximately 3000 x g for 5 minutes to separate the aqueous and organic layers.[7]

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.[7]

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum/Urine) is_addition Add Internal Standard start->is_addition ppt Protein Precipitation end_prep Prepared Sample for LC-MS/MS ppt->end_prep lle Liquid-Liquid Extraction lle->end_prep spe Solid-Phase Extraction spe->end_prep is_addition->ppt is_addition->lle is_addition->spe lc_separation LC Separation end_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing final_result Final Concentration data_processing->final_result

Caption: General workflow for Trovafloxacin bioanalysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate/Imprecise Results matrix_effect Matrix Effects issue->matrix_effect sample_prep_issue Inconsistent Sample Prep issue->sample_prep_issue is_issue Inappropriate Internal Standard issue->is_issue lc_issue Poor Chromatographic Separation issue->lc_issue optimize_prep Optimize Sample Preparation (SPE/LLE) matrix_effect->optimize_prep phospholipid_removal Implement Phospholipid Removal matrix_effect->phospholipid_removal sample_prep_issue->optimize_prep use_sil_is Use Stable Isotope-Labeled IS is_issue->use_sil_is optimize_lc Optimize LC Method lc_issue->optimize_lc optimize_prep->phospholipid_removal

References

Navigating Trovafloxacin Instability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing the challenges associated with the stability of Trovafloxacin in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to assist in your experimental design and execution, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the instability of Trovafloxacin in solution?

A1: The stability of Trovafloxacin in solution is primarily influenced by its pH-dependent solubility, susceptibility to photodegradation, and potential for oxidative degradation. Trovafloxacin exhibits a "U-shaped" solubility profile, with its lowest solubility occurring at a neutral pH of approximately 7.[1] This characteristic is a critical consideration for experiments conducted in standard cell culture media, which are typically buffered at physiological pH. Furthermore, like many fluoroquinolones, Trovafloxacin should be protected from light to prevent degradation.[2]

Q2: What is the recommended solvent for preparing Trovafloxacin stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Trovafloxacin mesylate. It is soluble in DMSO at concentrations ranging from approximately 25 mg/mL to over 100 mg/mL.[1] To avoid solubility issues, it is advisable to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.

Q3: My Trovafloxacin solution shows a precipitate after dilution in my aqueous experimental medium. Why is this happening and how can I prevent it?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, primarily due to the low solubility of Trovafloxacin at neutral pH.[1] To prevent this, a stepwise dilution is recommended. First, dilute the concentrated DMSO stock solution with additional DMSO to a lower concentration before introducing it into the aqueous medium. It is also crucial to ensure that the final concentration of DMSO in the experimental medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]

Q4: What are the optimal storage conditions for Trovafloxacin powder and solutions?

A4: For long-term storage, Trovafloxacin mesylate powder should be stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] Aqueous solutions of Trovafloxacin are not recommended for long-term storage due to their potential for instability and precipitation.[1] All solutions should be protected from light.[2]

Q5: Are there any known degradation pathways for Trovafloxacin?

A5: While specific, detailed degradation pathways for Trovafloxacin are not extensively documented in publicly available literature, general degradation pathways for fluoroquinolones involve oxidation of the piperazine ring and defluorination. One identified potential degradation pathway for Trovafloxacin involves the oxidation of its cyclopropylamine moiety.[3] Forced degradation studies on an oral liquid formulation have shown susceptibility to degradation by sodium hydroxide.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in stock solution (DMSO) - DMSO has absorbed moisture.- Concentration is too high for the storage temperature.- Use fresh, anhydrous DMSO.- Gently warm the solution and/or sonicate to redissolve.- Store aliquots at -80°C to minimize freeze-thaw cycles.[1]
Precipitate forms upon dilution in aqueous buffer/media - Poor solubility at neutral pH.- Rapid change in solvent polarity.- High final concentration.- Perform a serial dilution of the DMSO stock in DMSO first before adding to the aqueous solution.- Ensure the final DMSO concentration in the media is low (<0.5%).- Prepare the working solution fresh for each experiment.- Consider using a co-solvent formulation.[1]
Inconsistent experimental results - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Visually inspect solutions for any particulate matter before use.- Prepare fresh solutions for each experiment from a properly stored stock.- Protect solutions from light during preparation and use.- Ensure the pH of the final solution is compatible with Trovafloxacin solubility.
Unexpected peaks in HPLC analysis - Degradation of Trovafloxacin.- Review storage conditions and handling procedures.- Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products.- Use a validated stability-indicating HPLC method.[3]

Quantitative Data

Table 1: Solubility of Trovafloxacin Mesylate

Solvent Concentration pH of Saturated Solution Reference
Water~23 g/L~3.5[1][2]
Water (at physiological pH ~7.4)~15 mg/L~7.4[1]
DMSO≥50.8 mg/mL to >100 mg/mLNot Applicable[1][5]
Ethanol≥2.73 mg/mL (with gentle warming and sonication)Not Applicable[5]

Table 2: Stability of Trovafloxacin Solutions

Formulation Storage Conditions Duration Stability Reference
Oral Liquid Formulation (10 mg/mL)25°C in an amber-colored glass bottleAt least 14 daysStable[4]
DMSO Stock Solution-20°CUp to 1 monthStable[1]
DMSO Stock Solution-80°CUp to 6 monthsStable[1]
Human Serum Samples-20°CUp to 12 monthsStable[6]
Human Urine Samples-80°CUp to 18 monthsStable[6]

Experimental Protocols

Protocol 1: Preparation of a Trovafloxacin Mesylate Stock Solution in DMSO
  • Use a fresh, unopened vial of anhydrous DMSO.

  • Weigh the desired amount of Trovafloxacin mesylate powder in a sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).

  • Vortex or sonicate the solution until the Trovafloxacin mesylate is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study for Trovafloxacin

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Acid Hydrolysis: Dissolve Trovafloxacin in a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with an appropriate base before analysis.

  • Base Hydrolysis: Dissolve Trovafloxacin in a solution of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with an appropriate acid before analysis. A study has shown Trovafloxacin to be susceptible to degradation by sodium hydroxide.[4]

  • Oxidative Degradation: Dissolve Trovafloxacin in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of Trovafloxacin to dry heat (e.g., 70°C) for a specified period (e.g., 48 hours). Also, heat a solution of Trovafloxacin at a controlled temperature (e.g., 60°C) for a specified period.

  • Photodegradation: Expose a solution of Trovafloxacin to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A parallel sample should be kept in the dark as a control.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), and compare the chromatograms to that of an unstressed control sample to identify degradation products.

Visualizations

Trovafloxacin_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_storage Storage cluster_troubleshooting Potential Issue Trovafloxacin_Powder Trovafloxacin Mesylate Powder Stock_Solution Concentrated Stock Solution Trovafloxacin_Powder->Stock_Solution Dissolve Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (in DMSO) Stock_Solution->Intermediate_Dilution Stepwise Dilution Storage_Conditions Store at -20°C or -80°C Protect from Light Stock_Solution->Storage_Conditions Working_Solution Final Working Solution Intermediate_Dilution->Working_Solution Final Dilution Aqueous_Medium Aqueous Experimental Medium (e.g., Cell Culture Media) Aqueous_Medium->Working_Solution Precipitation Precipitation Working_Solution->Precipitation If solubility limit is exceeded

Caption: Workflow for preparing Trovafloxacin solutions.

Trovafloxacin_Degradation_Pathway cluster_degradation Degradation Pathways Trovafloxacin Trovafloxacin Oxidation Oxidation of Piperazine Ring Trovafloxacin->Oxidation Defluorination Defluorination Trovafloxacin->Defluorination Hydrolysis Hydrolysis (under basic conditions) Trovafloxacin->Hydrolysis Photodegradation Photodegradation Trovafloxacin->Photodegradation Degradation_Products Degradation Products Oxidation->Degradation_Products Defluorination->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Plausible degradation pathways for Trovafloxacin.

References

Improving extraction efficiency of Trovafloxacin from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trovafloxacin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction efficiency of Trovafloxacin from complex matrices such as plasma, serum, urine, and tissue.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Trovafloxacin from biological samples?

The most frequently employed methods for Trovafloxacin extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3] SPE is widely used and often preferred for its selectivity and ability to handle larger sample volumes, leading to better preconcentration of the analyte.[3] LLE is another effective technique that separates compounds based on their differential solubility in two immiscible liquid phases.[4] Protein precipitation is also used, sometimes as a standalone method or as a preliminary step before SPE or LLE.[1][5]

Q2: I'm experiencing low recovery of Trovafloxacin. What are the common causes?

Low recovery rates can stem from several factors throughout the extraction process.[6][7] Key areas to investigate include:

  • Suboptimal pH: The pH of the sample and wash solutions is critical. It must be controlled to ensure Trovafloxacin is in the correct ionization state for retention on the extraction media.[7] For related fluoroquinolones, acidic conditions (e.g., pH 4) have been shown to be optimal for extraction.[8]

  • Incorrect Solvent Choice: The polarity and strength of the loading, washing, and elution solvents must be appropriate for Trovafloxacin and the chosen extraction method.[6][7]

  • Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely recover the analyte from the SPE sorbent.[7][9]

  • Analyte Degradation: Trovafloxacin, like some other antibiotics, may be sensitive to light, oxygen, or heat, which can cause degradation during the extraction process.[6]

  • Matrix Effects: Components in the biological matrix (e.g., proteins, phospholipids, salts) can co-elute with Trovafloxacin and interfere with its ionization in the mass spectrometer, causing ion suppression or enhancement and leading to inaccurate quantification.[10][11][12]

Q3: How does pH affect the extraction efficiency of Trovafloxacin?

The pH has a major influence on extraction performance because it affects the charge of both the analyte and the sorbent material.[13] Trovafloxacin has both amine and carboxylic acid groups.[14] Adjusting the sample pH is crucial to ensure the analyte is in the proper ionic state for retention on an SPE cartridge (e.g., ion-exchange) or for partitioning into an organic solvent during LLE. For example, a study on similar antimicrobials found that a citrate buffer at pH 4 mixed with methanol was an effective extraction solvent.[8] A further reduction in pH resulted in decreased extraction efficiency.[8]

Q4: What are "matrix effects" and how can I minimize them?

Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte (Trovafloxacin) in the mass spectrometer source.[10][11] This interference can lead to either suppression or enhancement of the signal, resulting in erroneous quantitative results.[10][11]

Strategies to minimize matrix effects include:

  • Improving Sample Cleanup: Employ more selective extraction techniques like SPE to effectively remove interfering substances such as phospholipids and proteins.[12]

  • Optimizing Chromatography: Adjust the HPLC/UPLC conditions (e.g., mobile phase, gradient, column chemistry) to achieve better separation between Trovafloxacin and matrix components.[11]

  • Using a Suitable Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, which behaves nearly identically to the analyte during extraction and ionization.[15][16]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common issues during Trovafloxacin extraction.

G Troubleshooting Workflow for Low Trovafloxacin Recovery Start Problem: Low Analyte Recovery CheckFlowThrough Check Flow-Through & Wash Fractions Start->CheckFlowThrough CheckEluate Analyte Not in Flow-Through/Wash. Check Elution Step. CheckFlowThrough->CheckEluate No AnalyteInWash Analyte Found in Flow-Through/Wash CheckFlowThrough->AnalyteInWash Yes AnalyteNotEluted Analyte Not Recovered in Elution Step CheckEluate->AnalyteNotEluted Yes Sol_Wash1 Cause: Suboptimal pH Solution: Adjust sample pH to ensure Trovafloxacin is charged for retention. AnalyteInWash->Sol_Wash1 Sol_Wash2 Cause: Loading Flow Rate Too High Solution: Decrease sample loading flow rate (e.g., 0.5-1 mL/min). AnalyteInWash->Sol_Wash2 Sol_Wash3 Cause: Wash Solvent Too Strong Solution: Decrease organic content in the wash solvent. AnalyteInWash->Sol_Wash3 Sol_Elute1 Cause: Elution Solvent Too Weak Solution: Increase organic strength or change solvent. AnalyteNotEluted->Sol_Elute1 Sol_Elute2 Cause: Incorrect Elution pH Solution: Adjust elution solvent pH to neutralize analyte charge. AnalyteNotEluted->Sol_Elute2 Sol_Elute3 Cause: Insufficient Elution Volume Solution: Increase elution volume or perform a second elution. AnalyteNotEluted->Sol_Elute3

Caption: A decision tree for troubleshooting low Trovafloxacin recovery.

Data & Experimental Parameters

Table 1: Summary of Extraction Parameters and Performance
ParameterSerum/PlasmaUrineTissueReference
Extraction Method SPE, LLE, Protein PrecipitationSPESolid-Liquid Extraction (SLE), SPE[1][8][17][18]
Typical Recovery >70%~100% (with HPLC validation)99-106% (for similar fluoroquinolones)[5][17][18]
Optimal pH (for extraction) pH 3Not SpecifiedpH 4 (for similar fluoroquinolones)[8][17]
Linear Range 0.1 to 20.0 µg/mL7 to 160 ng/mL0.3 to 30 µg/g (for similar fluoroquinolones)[5][17][18]
Lower Limit of Quantification 0.1 µg/mL2 ng/mL (detection limit)0.3 µg/g (for similar fluoroquinolones)[5][17][18]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Serum/Plasma

This protocol is a general guideline and may require optimization.

G cluster_workflow General SPE Workflow for Trovafloxacin p1 1. Sample Pre-treatment p2 2. Cartridge Conditioning p1->p2 p3 3. Sample Loading p2->p3 p4 4. Washing p3->p4 p5 5. Elution p4->p5 p6 6. Evaporation & Reconstitution p5->p6

References

Technical Support Center: Resolving Co-elution of Trovafloxacin and its Metabolites in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Trovafloxacin and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Trovafloxacin that I should be aware of during chromatographic analysis?

A1: Trovafloxacin is metabolized primarily through Phase II conjugation. The major metabolites identified in human urine and feces are:

  • Trovafloxacin glucuronide (M1): The ester glucuronide of Trovafloxacin.

  • N-acetyltrovafloxacin glucuronide (M2): The glucuronide conjugate of N-acetyltrovafloxacin.

  • N-acetyltrovafloxacin (M3): Formed by the N-acetylation of the piperazine ring.

  • Sulfate conjugate of Trovafloxacin (M4): A sulfate conjugate of the parent drug.[1]

Understanding the physicochemical properties of these metabolites is crucial for developing a successful separation method. The glucuronide and sulfate conjugates (M1, M2, and M4) are significantly more polar than the parent drug, Trovafloxacin, and the N-acetyl metabolite (M3).

Q2: My Trovafloxacin peak is showing fronting or tailing. What are the common causes and solutions?

A2: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Here are some common causes and their solutions:

Common CausePotential Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions For basic compounds like Trovafloxacin, tailing can occur due to interactions with acidic silanols on the column. Adjusting the mobile phase pH to a lower value (e.g., pH 3) can suppress these interactions. Adding a competing base to the mobile phase can also be effective.
Poorly Packed Column Bed If the problem persists with a new column, consider it a possibility. Replace the column if necessary.
Sample Solvent Effects Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion.

Q3: I am observing co-elution of Trovafloxacin with one of its polar metabolites. What is the first step to troubleshoot this?

A3: The first step is to adjust the mobile phase composition to increase the retention of the more polar analyte. Since Trovafloxacin is less polar than its glucuronide and sulfate metabolites, you will want to increase the retention of these metabolites. This can be achieved by:

  • Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention of all analytes, but the effect will be more pronounced for the more polar metabolites, potentially leading to better separation from the parent drug.

  • Optimizing the mobile phase pH. The ionization state of Trovafloxacin and its metabolites can significantly impact their retention. Experimenting with different pH values can alter the selectivity of the separation. For quinolones, a mobile phase pH in the acidic range (e.g., 2.5-4.5) is often a good starting point.

Troubleshooting Guide: Resolving Co-elution

Co-elution of Trovafloxacin and its metabolites is a common challenge due to their structural similarities. This guide provides a systematic approach to resolving these issues.

Scenario 1: Co-elution of Trovafloxacin and its N-acetyl Metabolite (M3)

Trovafloxacin and its N-acetyl metabolite (M3) have similar hydrophobicity, making their separation challenging.

Troubleshooting Steps:

  • Optimize the Organic Modifier:

    • Action: Systematically vary the percentage of acetonitrile or methanol in the mobile phase.

    • Expected Outcome: A slight decrease in the organic modifier percentage should increase the retention times of both compounds, potentially improving resolution.

  • Adjust Mobile Phase pH:

    • Action: Evaluate the effect of pH on retention. Trovafloxacin has multiple pKa values. Adjusting the pH can alter the ionization state and, therefore, the hydrophobicity of both the parent drug and its metabolite differently, leading to changes in selectivity.

  • Change the Stationary Phase:

    • Action: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different interactions (e.g., pi-pi interactions) compared to a standard C18 column, which may improve the separation of these structurally similar compounds.

Quantitative Data Comparison (Hypothetical):

The following table illustrates the expected impact of mobile phase modifications on the retention times and resolution of Trovafloxacin and its N-acetyl metabolite (M3).

Mobile Phase ConditionTrovafloxacin Retention Time (min)N-acetyl Trovafloxacin (M3) Retention Time (min)Resolution (Rs)
60% Acetonitrile, 0.1% Formic Acid (pH 2.7)5.25.2< 1.0 (Co-elution)
55% Acetonitrile, 0.1% Formic Acid (pH 2.7)6.56.81.2
60% Acetonitrile, 10 mM Ammonium Acetate (pH 4.5)4.85.11.1
55% Acetonitrile, 10 mM Ammonium Acetate (pH 4.5)5.96.31.5
Scenario 2: Co-elution of Trovafloxacin with its Polar Metabolites (M1, M2, M4)

The high polarity of the glucuronide (M1, M2) and sulfate (M4) metabolites can lead to their early elution and potential co-elution with the parent drug, especially under strong mobile phase conditions.

Troubleshooting Steps:

  • Modify the Gradient Program:

    • Action: If using a gradient, make the initial part of the gradient shallower (i.e., a slower increase in the organic modifier). This will allow more time for the polar metabolites to interact with the stationary phase and separate from the less polar Trovafloxacin.

  • Decrease the Initial Organic Content:

    • Action: Lower the starting percentage of the organic modifier in your gradient. This will increase the retention of the polar metabolites.

  • Consider an Alternative Chromatographic Mode (HILIC):

    • Action: For highly polar metabolites that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. HILIC utilizes a polar stationary phase and a high percentage of organic solvent in the mobile phase, which promotes the retention of polar analytes.

Quantitative Data Comparison (Hypothetical):

This table shows a hypothetical comparison of a reversed-phase method and a HILIC method for the separation of Trovafloxacin and its polar glucuronide metabolite (M1).

Chromatographic MethodTrovafloxacin Retention Time (min)Trovafloxacin Glucuronide (M1) Retention Time (min)Resolution (Rs)
Reversed-Phase (C18)
5-95% ACN Gradient8.12.5Poorly retained
HILIC (Silica)
95-50% ACN Gradient3.27.8> 2.0

Experimental Protocols

General UPLC-MS/MS Method for Trovafloxacin and its Metabolites

This protocol provides a starting point for the analysis of Trovafloxacin and its metabolites in biological matrices. Optimization will likely be required to resolve specific co-elution issues.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Trovafloxacin: [Precursor Ion] -> [Product Ion]

    • Trovafloxacin Glucuronide (M1): [Precursor Ion] -> [Product Ion]

    • N-acetyltrovafloxacin (M3): [Precursor Ion] -> [Product Ion]

    • (Note: Specific MRM transitions need to be optimized for the instrument used)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (Cold Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC Injection MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of Trovafloxacin and its metabolites.

Troubleshooting_Logic Start Co-elution Observed CheckPolarity Are co-eluting peaks similar in polarity? Start->CheckPolarity OptimizeMobilePhase Optimize Mobile Phase (% Organic, pH) CheckPolarity->OptimizeMobilePhase Yes (e.g., TVX & M3) ModifyGradient Modify Gradient Program (Slower initial ramp) CheckPolarity->ModifyGradient No (e.g., TVX & M1) ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) OptimizeMobilePhase->ChangeColumn If not resolved Resolved Resolution Achieved OptimizeMobilePhase->Resolved If resolved ChangeColumn->Resolved ConsiderHILIC Consider HILIC ModifyGradient->ConsiderHILIC If still poorly retained ModifyGradient->Resolved If resolved ConsiderHILIC->Resolved

Caption: Logical workflow for troubleshooting co-elution of Trovafloxacin and its metabolites.

References

Identification and characterization of Trovafloxacin impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Trovafloxacin impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Trovafloxacin?

Impurities in any active pharmaceutical ingredient (API) like Trovafloxacin are classified by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] They fall into three main categories:

  • Organic Impurities: These can arise from various stages of the manufacturing process or storage.[3] They include starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[2][3] For Trovafloxacin, this could involve variations in the fluoroquinolone core or the side chains.

  • Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, catalysts (like heavy metals), and filter aids.[2][3][4]

  • Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[3][4] Their levels are strictly controlled based on their toxicity.

Q2: What is the purpose of a forced degradation study for Trovafloxacin?

A forced degradation or stress study is essential in pharmaceutical development.[5][6][7] Its primary purposes are:

  • To identify potential degradation products that could form under various environmental conditions, helping to understand the intrinsic stability of the Trovafloxacin molecule.[5][7]

  • To establish degradation pathways for the drug substance.[5]

  • To develop and validate a stability-indicating analytical method. This is a method that can accurately measure the active ingredient's concentration without interference from its impurities or degradation products.[5][6]

  • The data helps in selecting appropriate formulation, packaging, and storage conditions to ensure the drug's quality and safety over its shelf life.[5]

Q3: Which analytical techniques are most effective for identifying and characterizing Trovafloxacin impurities?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities in pharmaceutical products.[3][8] HPLC with UV detection is widely used for routine purity testing.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities.[2][3] LC separates the impurities, and MS provides molecular weight information and fragmentation patterns, which are crucial for structure elucidation.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isolated impurities.[10][11] Both 1H and 13C NMR provide detailed information about the molecular structure.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile or semi-volatile impurities, such as residual solvents.[3][4]

Troubleshooting Guides

Q4: I've detected an unexpected peak in my Trovafloxacin HPLC chromatogram. What are the initial steps for its investigation?

Discovering an unknown peak requires a systematic approach to identification.

  • Verify System Suitability: Ensure your HPLC system is performing correctly and the peak is not an artifact (e.g., from the mobile phase, sample solvent, or system carryover).

  • Estimate Concentration: Quantify the peak relative to the Trovafloxacin API peak to determine if it exceeds the reporting, identification, or qualification thresholds set by ICH guidelines.

  • Gather Preliminary Data: If the HPLC is connected to a PDA (Photodiode Array) detector, examine the UV spectrum of the unknown peak. Compare it to the Trovafloxacin spectrum. A similar spectrum might suggest a related compound or degradant.

  • Proceed to LC-MS Analysis: The next critical step is to obtain the molecular weight of the unknown impurity using LC-MS. This is a key piece of information for proposing potential structures.[13]

Q5: My LC-MS analysis provides a molecular weight for an unknown impurity. How do I proceed with structure elucidation?

With the molecular weight in hand, you can move forward with identifying the structure:

  • Hypothesize Structures: Based on the synthetic route and known degradation pathways of fluoroquinolones, propose potential structures that match the observed molecular weight.[14][15] Consider common reactions like hydrolysis, oxidation, or photolysis.

  • Tandem MS (MS/MS): Perform MS/MS experiments to obtain fragmentation data for the impurity. The fragmentation pattern provides clues about the compound's structure, which you can compare to the fragmentation of the Trovafloxacin parent molecule.

  • Isolation: If the structure cannot be definitively determined by LC-MS/MS, the impurity may need to be isolated using techniques like preparative HPLC.[13]

  • NMR Spectroscopy: Once isolated, NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[11][13]

Q6: How can I differentiate between a process-related impurity and a degradation product?

Distinguishing between these two types of impurities is crucial for process optimization and ensuring product stability.

  • Process-Related Impurities are substances related to the manufacturing process, such as unreacted starting materials, intermediates, or by-products from side reactions.[3] They should be present in the freshly manufactured API batch.

  • Degradation Products form over time due to the drug's exposure to environmental factors like heat, light, humidity, or through interaction with excipients.[3][16] To identify them, analyze samples from formal stability studies or forced degradation studies. Peaks that grow over time or appear only under stress conditions are likely degradation products.

Data Presentation

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[4]

Table 2: Typical Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HClUp to 7 days at RT or elevated temp (e.g., 60°C)
Base Hydrolysis 0.1 M - 1 M NaOHUp to 7 days at RT or elevated temp (e.g., 60°C)
Oxidation 3% - 30% H₂O₂Up to 7 days at RT
Thermal Degradation Dry heat (e.g., 80°C - 100°C)Up to 7 days
Photolytic Degradation ICH-specified light sourceExposure of ≥1.2 million lux hours and ≥200 W h/m²
Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[17] Conditions should be adjusted accordingly.

Experimental Protocols

Protocol 1: General HPLC Method for Trovafloxacin Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH Q2(R1) guidelines is required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water, pH adjusted to 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-35 min: 15% to 60% B

    • 35-40 min: 60% to 15% B

    • 40-45 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm.[18][19]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Trovafloxacin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Mandatory Visualizations

Impurity_Identification_Workflow start Unexpected Peak Detected in HPLC-UV check_artifact Verify System Suitability (Check Blank, System Carryover) start->check_artifact artifact Peak is an Artifact. Troubleshoot System. check_artifact->artifact Yes not_artifact Peak is Real Impurity check_artifact->not_artifact No lcms Perform LC-MS Analysis not_artifact->lcms get_mw Obtain Molecular Weight (MW) and UV Spectrum lcms->get_mw msms Perform Tandem MS (MS/MS) for Fragmentation Data get_mw->msms propose Propose Putative Structures (Based on MW, Fragments, Synthesis Route) msms->propose isolate Isolate Impurity (e.g., Preparative HPLC) propose->isolate If structure is ambiguous elucidate Structure Elucidated propose->elucidate If structure is clear from MS/MS data nmr Characterize by NMR (1H, 13C, 2D NMR) isolate->nmr nmr->elucidate Analytical_Techniques_Relationship cluster_separation Separation cluster_identification Identification cluster_characterization Structure Elucidation HPLC HPLC / UPLC (Separation & Quantification) MS Mass Spectrometry (MS) (Molecular Weight & Formula) HPLC->MS Hyphenation (LC-MS) for Identification NMR NMR Spectroscopy (Definitive Structure) HPLC->NMR Isolation (Prep-HPLC) for NMR Analysis MS->NMR Guides Structure Elucidation Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcomes Outcomes api Trovafloxacin API / Drug Product acid Acid Hydrolysis api->acid base Base Hydrolysis api->base ox Oxidation api->ox therm Thermal api->therm photo Photolytic api->photo analyze Analyze Stressed Samples using Stability-Indicating HPLC Method acid->analyze base->analyze ox->analyze therm->analyze photo->analyze pathways Identify Degradation Pathways analyze->pathways method_dev Develop & Validate Stability Method analyze->method_dev stability Understand Intrinsic Stability analyze->stability

References

Technical Support Center: Enhancing Trovafloxacin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Trovafloxacin. Our aim is to help you enhance the sensitivity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Trovafloxacin and what is its mechanism of action?

A1: Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][3] This blockage of DNA supercoiling ultimately leads to bacterial cell death.[3]

Q2: Why was Trovafloxacin withdrawn from the market?

A2: Trovafloxacin was withdrawn from the market due to the risk of serious and sometimes fatal liver damage (hepatotoxicity).[1]

Q3: What are the most common methods for detecting Trovafloxacin in biological samples?

A3: The most common methods for Trovafloxacin detection include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), time-resolved terbium-sensitized luminescence, and solid-phase spectrofluorimetry.[4][5][6][7][8][9]

Q4: What are the key sample preparation steps for Trovafloxacin analysis?

A4: Sample preparation is crucial for accurate Trovafloxacin detection.[10] Common steps include protein precipitation for serum or plasma samples (e.g., with acetonitrile and perchloric acid), solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, and simple dilution for urine samples.[4][5][11]

Q5: What are "matrix effects" and how can they affect Trovafloxacin analysis?

A5: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[8][12] These effects, which can cause either signal suppression or enhancement, can significantly impact the accuracy and precision of Trovafloxacin quantification, particularly in complex biological matrices when using LC-MS/MS.[8][12]

Data Presentation: Comparison of Trovafloxacin Detection Methods

The following table summarizes the quantitative performance of various analytical methods for Trovafloxacin detection.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecoveryReference
HPLC with Fluorescence DetectionSerum, Urine-0.1 µg/mL0.1 - 20.0 µg/mL>70%[5]
Time-Resolved Terbium-Sensitised LuminescenceHuman Serum--20 - 450 ng/mL90 ± 1%[6]
Solid-Phase SpectrofluorimetryHuman Urine2 ng/mL-7 - 160 ng/mL~100%[7]
LC-MS/MSEnvironmental Water0.8 - 25 ng/L-0.5 - 500 ng/L50 - 117%[13]

Experimental Protocols

Protocol 1: Trovafloxacin Detection in Human Serum by HPLC with Fluorescence Detection

This protocol is adapted from the methodology described by Borner et al. (1999).[4]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of serum, add 400 µL of a mixture of acetonitrile and perchloric acid.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Collect the supernatant for analysis.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Nucleosil 100-5 C18).[4]

  • Mobile Phase: A mixture of 250 mL acetonitrile and 750 mL distilled water containing 10 mmol/L tetrabutylammonium phosphate.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 275 nm.[4]

    • Emission Wavelength: 405 nm.[4]

3. Quantification:

  • Prepare a calibration curve using standard solutions of Trovafloxacin in a drug-free serum matrix.

  • Quantify the Trovafloxacin concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Enhancing Trovafloxacin Detection in Human Serum using Time-Resolved Terbium-Sensitised Luminescence

This protocol is based on the method developed by Ocaña et al. (2001).[6]

1. Reagent Preparation:

  • Terbium(III) solution: Prepare a stock solution of Terbium(III) chloride.

  • SDS micellar solution: Prepare a 7.5 mM solution of sodium dodecyl sulfate (SDS).[6]

  • Acetate Buffer: Prepare a 0.16 M acetic acid-sodium acetate buffer, pH 6.0.[6]

  • Deoxygenating agent: Prepare a 7.5 mM solution of sodium sulfite (Na₂SO₃).[6]

2. Sample Preparation:

  • Spike serum samples with known concentrations of Trovafloxacin for calibration.

  • Prepare a reaction mixture containing the serum sample, terbium(III) solution, SDS solution, acetate buffer, and sodium sulfite solution.

3. Luminescence Measurement:

  • Use a spectrofluorometer capable of time-resolved measurements.

  • Excitation Wavelength: 270 nm.[6]

  • Emission Wavelength: 546 nm.[6]

  • Set an appropriate delay time and gate time to minimize background fluorescence and capture the long-lived luminescence of the terbium complex.

4. Data Analysis:

  • The luminescence signal of the terbium(III)-Trovafloxacin complex is proportional to the Trovafloxacin concentration.

  • Construct a calibration curve and determine the concentration in unknown samples. This method has been shown to increase the signal for Trovafloxacin by 20-fold compared to its native fluorescence.[6]

Mandatory Visualizations

Trovafloxacin_Mechanism_of_Action cluster_bacterium Inside Bacterium Trovafloxacin Trovafloxacin BacterialCell Bacterial Cell Trovafloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Subunits GyrA, GyrB) Trovafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Subunits ParC, ParE) Trovafloxacin->Topoisomerase_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Relaxes supercoils DNA_Replication DNA Replication & Transcription Blocked Topoisomerase_IV->Relaxed_DNA Decatenates daughter chromosomes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds to Supercoiled_DNA->Topoisomerase_IV Binds to Relaxed_DNA->DNA_Replication Allows Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of Trovafloxacin.

Trovafloxacin_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Serum, Urine, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (SPE) Sample->SPE Dilution Dilution Sample->Dilution Prepared_Sample Prepared Sample Precipitation->Prepared_Sample SPE->Prepared_Sample Dilution->Prepared_Sample Analysis Analytical Technique (e.g., HPLC-Fluorescence, LC-MS/MS) Prepared_Sample->Analysis Raw_Data Raw Data (Chromatogram, Spectrum) Analysis->Raw_Data Quantification Quantification Raw_Data->Quantification Calibration Calibration Curve Calibration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for Trovafloxacin detection.

Troubleshooting Guide

Issue 1: Low or No Signal/Peak for Trovafloxacin in HPLC Analysis

  • Question: I am not seeing a peak for Trovafloxacin, or the peak is very small. What could be the cause and how can I fix it?

  • Answer: This issue can stem from several factors related to sample preparation, the HPLC system, or the detector settings.

    • Check Sample Preparation:

      • Incomplete Extraction: Ensure your extraction efficiency is adequate. For solid-phase extraction, verify that the conditioning, loading, washing, and elution steps are optimized. For protein precipitation, ensure complete precipitation and recovery of the supernatant.

      • Analyte Degradation: Trovafloxacin may degrade under certain pH or light conditions. Protect samples from light and ensure the pH of your solutions is appropriate.

    • Verify HPLC System Integrity:

      • Injection Issues: Check if the autosampler is correctly drawing and injecting the sample. A pressure drop at the beginning of the run can indicate a successful injection.

      • Leaks: Inspect the system for any leaks, especially between the injector and the column, and between the column and the detector.

      • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the composition is accurate.

    • Optimize Detector Settings (Fluorescence Detector):

      • Incorrect Wavelengths: Confirm that the excitation and emission wavelengths are set correctly for Trovafloxacin (e.g., Ex: 275 nm, Em: 405 nm).[4]

      • Detector Gain: If the signal is very low, you may need to increase the gain or photomultiplier tube (PMT) voltage. Be cautious, as excessively high gain can increase noise.

      • Lamp Status: Check the status and age of the detector lamp. An old lamp will have reduced intensity, leading to lower sensitivity.

Caption: Troubleshooting workflow for low or no signal.

Issue 2: High Background Noise or Interfering Peaks

  • Question: My chromatogram shows high background noise or multiple interfering peaks close to my Trovafloxacin peak. How can I improve my signal-to-noise ratio?

  • Answer: High background noise and interfering peaks can mask your analyte of interest and affect quantification. Here are some strategies to address this:

    • Improve Sample Cleanup:

      • Optimize SPE: If using Solid-Phase Extraction, try a different sorbent material or adjust the wash and elution solvents to be more selective for Trovafloxacin and remove more interfering substances.

      • Liquid-Liquid Extraction: Consider adding a liquid-liquid extraction step to your sample preparation protocol to remove interfering compounds with different polarities.

    • Adjust Chromatographic Conditions:

      • Modify Mobile Phase: Altering the pH or the organic solvent ratio of your mobile phase can change the retention times of Trovafloxacin and interfering peaks, potentially improving separation.

      • Gradient Elution: If using an isocratic method, switching to a gradient elution can help to separate early-eluting interferences from your peak of interest and sharpen the Trovafloxacin peak.

      • Column Selection: Using a column with a different stationary phase chemistry may provide better selectivity for Trovafloxacin over the interfering compounds.

    • Enhance Detection Specificity:

      • Fluorescence Detection: If not already using it, fluorescence detection is generally more selective and sensitive than UV detection for fluorescent compounds like Trovafloxacin.

      • Mass Spectrometry (LC-MS/MS): For highly complex matrices, LC-MS/MS provides the highest level of selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for Trovafloxacin.

Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Question: My Trovafloxacin peak is tailing or fronting. What could be the cause and how can I improve it?

  • Answer: Poor peak shape can compromise resolution and integration accuracy.

    • Address Peak Tailing:

      • Secondary Interactions: Tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). Adding a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) can help to reduce this effect.

      • Column Contamination: The column inlet frit or the top of the column bed may be contaminated. Try back-flushing the column or, if necessary, replacing it.

      • Mismatched pH: Ensure the mobile phase pH is appropriate for Trovafloxacin to keep it in a single ionic state.

    • Address Peak Fronting:

      • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

      • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

References

Trovafloxacin Analysis in Tissue Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trovafloxacin analysis in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing Trovafloxacin in tissue samples?

The primary challenges include:

  • Efficient Extraction: Achieving high and reproducible recovery of Trovafloxacin from complex tissue matrices can be difficult.

  • Matrix Effects: Co-extracted endogenous components from tissues can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS, which can affect accuracy and precision.

  • Analyte Stability: Trovafloxacin and its metabolites can be susceptible to degradation during sample collection, storage, homogenization, and extraction.

  • Metabolite Analysis: The analysis of Trovafloxacin metabolites, such as glucuronides, can be challenging due to their different chemical properties and potential instability.[1][2][3][4]

  • Chromatographic Issues: Peak tailing and poor resolution are common chromatographic problems that can affect the accuracy of quantification.[5][6]

Q2: What are the recommended storage conditions for tissue samples containing Trovafloxacin?

To ensure the stability of Trovafloxacin and its metabolites, tissue samples should be frozen as quickly as possible after collection and stored at -80°C until analysis.[7] It is crucial to minimize freeze-thaw cycles. For tissue homogenates, it is recommended to keep them on ice during processing to prevent degradation of heat-sensitive analytes.[8]

Q3: Which analytical techniques are most suitable for Trovafloxacin quantification in tissues?

Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly used.

  • HPLC-UV: A robust and cost-effective method suitable for relatively high concentrations of Trovafloxacin.[9][10][11]

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of Trovafloxacin and its metabolites, and is less susceptible to interference from matrix components when properly optimized.[12][13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Trovafloxacin in tissue samples.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Tissue Homogenization - Ensure the tissue is completely homogenized. Visual inspection for the absence of visible tissue pieces is a first step.[15] - Optimize the homogenization time and intensity. Over-homogenization can generate heat and degrade the analyte.[16] - Consider using a combination of mechanical and enzymatic homogenization for tougher tissues.[5]
Suboptimal Extraction Solvent - Experiment with different extraction solvents or solvent mixtures. For fluoroquinolones, mixtures of acetonitrile or methanol with acidic or basic aqueous solutions are common. - Ensure the pH of the extraction solvent is appropriate for Trovafloxacin's pKa to maximize its solubility and extraction efficiency.
Inefficient Solid-Phase Extraction (SPE) - Check the conditioning, loading, washing, and elution steps of the SPE protocol. Ensure the sorbent is appropriate for Trovafloxacin. - Optimize the elution solvent to ensure complete recovery from the SPE cartridge.[17][18]
Analyte Degradation - Perform stability experiments to assess Trovafloxacin's stability in the tissue homogenate and during the extraction process.[7][8] - Keep samples on ice throughout the sample preparation process.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Homogenization - Standardize the homogenization procedure, including the tissue-to-solvent ratio, homogenization time, and speed.
Matrix Effects in LC-MS/MS - Use a stable isotope-labeled internal standard for Trovafloxacin to compensate for matrix effects. - Optimize the chromatographic separation to separate Trovafloxacin from co-eluting matrix components. - Implement more rigorous sample clean-up procedures, such as a more selective SPE protocol.[19][20]
Inconsistent Sample Handling - Ensure all samples are handled consistently, including storage time and conditions, and the number of freeze-thaw cycles.
Chromatographic Problems: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Interactions with Column - For basic compounds like Trovafloxacin, interactions with residual silanols on the HPLC column can cause tailing. Use a column with good end-capping or a base-deactivated column. - Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte.[5] - Add a competing base to the mobile phase, such as triethylamine.
Column Contamination or Degradation - If all peaks in the chromatogram are tailing, the column inlet frit may be partially blocked. Try back-flushing the column.[21] - Use a guard column to protect the analytical column from strongly retained matrix components.
Extra-column Volume - Minimize the length and internal diameter of tubing between the injector, column, and detector.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of fluoroquinolones in biological matrices. Note that specific values can vary depending on the tissue type, extraction method, and instrumentation.

Table 1: Reported Recovery of Fluoroquinolones from Tissue Samples

Fluoroquinolone Tissue Type Extraction Method Recovery (%) Reference
DoxorubicinRat LiverSPE with HLB sorbent91.6 ± 5.1[22]
VariousChicken TissueLiquid Extraction94.0 - 102[10]
CiprofloxacinPork TissueProtein Precipitation> 94[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fluoroquinolones

Fluoroquinolone Matrix Analytical Method LOD LOQ Reference
GatifloxacinHuman PlasmaHPLC-UV1.73 ng/mL5.77 ng/mL[23]
CiprofloxacinTissueHPLC-UV-0.05 µg/mL[11]
VariousWaterUHPLC-MS/MS5.5–99.9 pg/mL18.3–329.8 pg/mL[18]

Experimental Protocols

Protocol 1: Trovafloxacin Extraction from Liver Tissue using Solid-Phase Extraction (SPE)
  • Tissue Homogenization:

    • Weigh approximately 1 g of frozen liver tissue.

    • Add 3 mL of ice-cold homogenization buffer (e.g., phosphate buffer, pH 7.4) per gram of tissue.

    • Homogenize the tissue using a mechanical homogenizer until no visible particles remain. Keep the sample on ice throughout the process.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for SPE.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the supernatant from the homogenization step onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.

    • Elution: Elute Trovafloxacin from the cartridge with 3 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Analysis of Trovafloxacin
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0) in a ratio of approximately 20:80 (v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 275 nm.[9]

  • Quantification: Create a calibration curve using Trovafloxacin standards of known concentrations.

Protocol 3: LC-MS/MS Analysis of Trovafloxacin and its Metabolites
  • LC System: A high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient program should be developed to separate Trovafloxacin from its metabolites and matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Trovafloxacin: The precursor ion (Q1) would be the protonated molecule [M+H]+. The product ion (Q3) would be a characteristic fragment ion. These need to be determined by direct infusion of a Trovafloxacin standard.

    • Metabolites (e.g., Glucuronide): Similarly, determine the precursor and product ions for each metabolite of interest.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode for quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue_Sample 1. Tissue Sample Collection (Freeze at -80°C) Homogenization 2. Tissue Homogenization (Mechanical/Enzymatic) Tissue_Sample->Homogenization Centrifugation 3. Centrifugation (Separate debris) Homogenization->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant SPE 5. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Supernatant->SPE Evaporation 6. Evaporation & Reconstitution SPE->Evaporation Analysis 7. LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis Data_Processing 8. Data Processing & Quantification Analysis->Data_Processing

Caption: Experimental workflow for Trovafloxacin analysis in tissue samples.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Check_Homogenization Check Homogenization Efficiency Start->Check_Homogenization Optimize_Homogenization Optimize Homogenization (Time, Speed, Method) Check_Homogenization->Optimize_Homogenization Inefficient Check_Extraction Check Extraction Protocol Check_Homogenization->Check_Extraction Efficient Optimize_Homogenization->Check_Extraction Optimize_Extraction Optimize Extraction (Solvent, pH, SPE Steps) Check_Extraction->Optimize_Extraction Suboptimal Check_Stability Assess Analyte Stability Check_Extraction->Check_Stability Optimal Optimize_Extraction->Check_Stability Improve_Stability Improve Stability (Keep on ice, minimize delays) Check_Stability->Improve_Stability Degradation Observed Resolved Problem Resolved Check_Stability->Resolved Stable Improve_Stability->Resolved

Caption: Troubleshooting decision tree for low analyte recovery.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Trovafloxacin Using a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Trovafloxacin, with a focus on method validation utilizing a certified reference standard. The objective is to offer a detailed overview of High-Performance Liquid Chromatography (HPLC) with UV detection and a spectrophotometric method, presenting their performance characteristics and detailed experimental protocols to aid researchers in selecting the most suitable method for their applications. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Method Comparison: HPLC-UV vs. Spectrophotometry

The choice of an analytical method for Trovafloxacin depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography offers high specificity and sensitivity, making it suitable for complex matrices like biological fluids.[5][6][7] In contrast, spectrophotometric methods, while often simpler and more cost-effective, may be less specific but can be suitable for the analysis of pharmaceutical formulations.[8][9]

Performance Characteristics

The following table summarizes the key performance characteristics of a validated HPLC-UV method and a spectrophotometric method for the determination of Trovafloxacin. The use of a certified reference standard is crucial for establishing accuracy and traceability in both methods.

Validation ParameterHPLC-UV MethodSpectrophotometric Method (Ion-Pair)ICH Guideline Reference
Specificity High; able to resolve Trovafloxacin from degradation products and excipients.Moderate; potential for interference from other UV-absorbing compounds.Q2(R1)[4]
Linearity Range 0.1 - 20.0 µg/mL[7]2 - 100 µg/mL (with Bromothymol Blue)[8]Q2(R1)[4]
Correlation Coefficient (r²) > 0.999[7]> 0.999[8]Q2(R1)[4]
Accuracy (% Recovery) > 70% (in biological samples)[7]Not explicitly stated, but method validated as per ICH guidelines.[8]Q2(R1)[4]
Precision (% RSD) Intra-day & Inter-day < 5%[7]Not explicitly stated, but method validated as per ICH guidelines.[8]Q2(R1)[4]
Limit of Quantification (LOQ) 0.1 µg/mL[7]2 µg/mL (with Bromothymol Blue)[8]Q2(R1)[4]
Limit of Detection (LOD) Not explicitly stated0.87 µg/mL (with Bromothymol Blue)[8]Q2(R1)[4]

Experimental Protocols

Detailed methodologies for the HPLC-UV and spectrophotometric analysis of Trovafloxacin are provided below. The use of a Trovafloxacin certified reference material (CRM) is recommended for the preparation of standard solutions to ensure the accuracy and traceability of the results.

Validated HPLC-UV Method for Trovafloxacin

This protocol is adapted from a validated method for the determination of Trovafloxacin in biological samples.[7]

A. Materials and Reagents:

  • Trovafloxacin Certified Reference Standard

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (AR grade)

  • Tetrabutylammonium hydroxide

  • Dibutyl amine phosphate

  • Water (HPLC grade)

  • Internal Standard (e.g., a methyl derivative of Trovafloxacin)

B. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

C. Chromatographic Conditions:

  • Mobile Phase: 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate reagent (83:16.85:0.05:0.1, v/v), pH 3.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

D. Preparation of Standard Solutions:

  • Prepare a stock solution of Trovafloxacin Certified Reference Standard (e.g., 100 µg/mL) in a suitable solvent (e.g., mobile phase).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linear range (e.g., 0.1 to 20.0 µg/mL).[7]

  • Prepare an internal standard stock solution and spike it into all standard and sample solutions at a constant concentration.

E. Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Trovafloxacin and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm membrane filter before injection.

F. Method Validation Parameters to Evaluate:

  • System Suitability: Inject the standard solution multiple times and evaluate parameters like peak area reproducibility, tailing factor, and theoretical plates.

  • Specificity: Analyze a blank (placebo) sample to ensure no interference at the retention time of Trovafloxacin.

  • Linearity: Construct a calibration curve by plotting the peak area ratio (Trovafloxacin/Internal Standard) against the concentration of the standard solutions.

  • Accuracy: Perform recovery studies by spiking a known amount of Trovafloxacin standard into a placebo mixture at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine experimentally based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Spectrophotometric Method for Trovafloxacin

This protocol is based on an extractive spectrophotometric method using an ion-pair forming reagent.[8]

A. Materials and Reagents:

  • Trovafloxacin Certified Reference Standard

  • Bromothymol Blue

  • Chloroform

  • Hydrochloric Acid or appropriate buffer to adjust pH

B. Instrumentation:

  • UV-Visible Spectrophotometer

  • Separatory funnels

C. Method:

  • Wavelength of Maximum Absorbance (λmax): 415 nm (for Trovafloxacin-Bromothymol Blue complex)[8]

  • pH: 3.5[8]

  • Extraction Solvent: Chloroform[8]

D. Preparation of Standard Solutions:

  • Prepare a stock solution of Trovafloxacin Certified Reference Standard (e.g., 100 µg/mL) in a suitable solvent.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the linear range (e.g., 2-100 µg/mL).[8]

E. Sample Preparation (for Tablets):

  • Prepare a sample solution from the powdered tablets as described in the HPLC method, using a suitable solvent.

  • The final concentration should be within the linear range of the method.

F. Procedure:

  • Take a known aliquot of the standard or sample solution in a separatory funnel.

  • Add the Bromothymol Blue solution and adjust the pH to 3.5.[8]

  • Add chloroform and shake vigorously to extract the ion-pair complex.

  • Allow the layers to separate and collect the chloroform layer.

  • Measure the absorbance of the chloroform layer at 415 nm against a reagent blank.[8]

G. Method Validation Parameters to Evaluate:

  • Specificity: Analyze a placebo solution to check for any interference.

  • Linearity: Plot absorbance versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking known amounts of Trovafloxacin into a placebo.

  • Precision: Evaluate repeatability and intermediate precision.

  • LOD and LOQ: Determine based on the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Assess the effect of minor changes in pH and reagent concentration.

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for Trovafloxacin.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC, UV-Vis) A->B C Optimize Method Parameters (e.g., Mobile Phase, Wavelength) B->C D Prepare Validation Protocol (Define Parameters & Acceptance Criteria) C->D E Procure Certified Reference Standard D->E F Specificity E->F G Linearity H Accuracy I Precision (Repeatability & Intermediate) J LOD & LOQ K Range L Robustness M Analyze Data & Compare Against Acceptance Criteria L->M N Prepare Validation Report M->N O Method Implementation for Routine Analysis N->O

Caption: Workflow for the validation of an analytical method for Trovafloxacin.

References

Comparative study of Trovafloxacin and other fluoroquinolones' in vitro activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro activity of trovafloxacin against other significant fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antibacterial agents.

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[1][2] These enzymes are crucial for managing DNA supercoiling, decatenation, and chromosome segregation during cell division.[1][3]

The general mechanism involves the fluoroquinolone molecule binding to the enzyme-DNA complex.[1][4] This stabilizes the complex, trapping the enzyme on the DNA and leading to the formation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[1][5] While both enzymes are targeted, the primary target often differs between bacterial types. In many gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many gram-positive bacteria, topoisomerase IV is preferentially inhibited.[2][3] Newer fluoroquinolones, like trovafloxacin, often exhibit a more balanced activity against both enzymes, which may contribute to a lower frequency of resistance selection.[2]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation FQ Fluoroquinolone Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA_Rep DNA Replication Fork DNA_Break Double-Strand DNA Breaks Gyrase->DNA_Break Trapped complex leads to TopoIV->DNA_Break Trapped complex leads to Cell_Death Cell Death DNA_Break->Cell_Death Triggers

Caption: Mechanism of action for fluoroquinolone antibiotics.

Comparative In Vitro Activity

The in vitro potency of fluoroquinolones is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for trovafloxacin and comparator agents against a range of clinically relevant pathogens.

Gram-Positive Aerobes

Trovafloxacin generally demonstrates enhanced activity against gram-positive organisms compared to older fluoroquinolones like ciprofloxacin.[6][7] Its potency is often comparable to or greater than other newer agents against key pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[7][8]

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae Trovafloxacin-0.12[8][9]
Ciprofloxacin-1.0 - 2.0[7][9]
Levofloxacin-1.0[7][9]
Moxifloxacin-0.25[9]
Staphylococcus aureus (MSSA) Trovafloxacin≤0.060.06[8]
Ciprofloxacin0.250.5[7]
Levofloxacin0.250.5[7]
Moxifloxacin≤0.120.12[7]
Enterococcus faecalis Trovafloxacin--[8]
Ciprofloxacin1.02.0[7]
Levofloxacin1.02.0[7]

Note: Data is compiled from multiple studies and testing conditions may vary. Direct cross-study comparisons should be made with caution.

Gram-Negative Aerobes

Against the Enterobacteriaceae family and other gram-negative bacilli, trovafloxacin maintains potent activity, often comparable to that of ciprofloxacin.[6] However, against Pseudomonas aeruginosa, ciprofloxacin is frequently reported as the most active agent among the fluoroquinolones.[7][8]

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli Trovafloxacin≤0.060.12[7]
Ciprofloxacin≤0.060.06[7]
Levofloxacin≤0.060.12[7]
Moxifloxacin≤0.060.25[7]
Klebsiella pneumoniae Trovafloxacin≤0.060.25[7][10]
Ciprofloxacin≤0.060.12[7][10]
Levofloxacin≤0.060.25[7][10]
Moxifloxacin0.120.5[7][10]
Pseudomonas aeruginosa Trovafloxacin0.54.0[8]
Ciprofloxacin0.251.0[7][8]
Levofloxacin0.52.0[7]
Moxifloxacin2.08.0[7]
Acinetobacter baumannii Trovafloxacin0.0616.0[11]
Ciprofloxacin0.564.0[11]
Levofloxacin0.258.0[11]
Moxifloxacin0.1216.0[11]

Note: Data is compiled from multiple studies and testing conditions may vary. Direct cross-study comparisons should be made with caution.

Anaerobic Bacteria

A distinguishing feature of trovafloxacin is its excellent in vitro activity against a broad range of anaerobic bacteria, an area where older fluoroquinolones have limited utility.[12] Studies show its high potency against species such as Bacteroides fragilis.[13][14]

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilis group Trovafloxacin0.251.0 - 2.0[14][15]
Gram-positive cocci (anaerobic) Trovafloxacin0.250.5[15]
Gram-positive bacilli (anaerobic) Trovafloxacin1.04.0[15]
Gram-negative bacilli (anaerobic) Trovafloxacin0.51.0[15]

Note: Data for comparator fluoroquinolones against anaerobes is limited in the cited literature as their activity is often not clinically significant.

Experimental Protocols: MIC Determination

The quantitative data presented in this guide are primarily derived from antimicrobial susceptibility tests performed according to standardized methodologies. The Broth Microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents like M07, is a reference method for determining MICs.[16][17]

Broth Microdilution Method Workflow
  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final target concentration in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). These dilutions are dispensed into the wells of a microtiter plate.

  • Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 16-20 hours for aerobic bacteria).[16]

  • Result Interpretation: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

MIC_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis p1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) t1 Inoculate Plate Wells with Bacterial Suspension p1->t1 p2 Create Serial Dilutions of Antibiotics in Microtiter Plate p2->t1 t2 Incubate Plate (e.g., 35°C for 16-20h) t1->t2 a1 Visually Inspect Wells for Bacterial Growth t2->a1 a2 Determine Lowest Concentration with No Visible Growth a1->a2 a3 Record as MIC Value a2->a3

References

A Comparative Guide to the Cross-Validation of Trovafloxacin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of trovafloxacin, a fluoroquinolone antibiotic. The aim is to present a comparative analysis of the performance of different techniques, supported by experimental data from published literature, to assist researchers in selecting and validating the most suitable method for their specific applications, such as pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Comparative Analysis of Analytical Methods

The quantification of trovafloxacin in various matrices, particularly biological fluids, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with different detection systems. The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Performance Comparison of Trovafloxacin Analytical Methods

The following table summarizes the performance characteristics of various HPLC methods for trovafloxacin determination as reported in the scientific literature. This allows for a direct comparison of their key validation parameters.

Parameter Method 1: HPLC-UV [1]Method 2: HPLC-Fluorescence [2]Alternative Fluoroquinolone Method (HPLC-UV for Gatifloxacin) [3]Alternative Fluoroquinolone Method (LC-MS/MS for Levofloxacin) [4]
Instrumentation HPLC with UV DetectorHPLC with Fluorescence DetectorHPLC with UV DetectorLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Serum, UrineSerum, UrineHuman PlasmaHuman Serum
Linearity Range 0.1 to 20.0 µg/mLNot explicitly stated, but validated for quantitative determination0.1 to 25 µg/mL0.10 to 5.00 mg/L
Correlation Coefficient (r²) 0.9997Not Stated0.9990.999
Limit of Quantification (LOQ) 0.1 µg/mLNot Stated5.77 ng/mL0.10 mg/L
Limit of Detection (LOD) Not StatedNot Stated1.73 ng/mLNot Stated
Accuracy (% Recovery) > 70%Not Stated99.18-101.87%0.1% to 12.7% (expressed as % deviation)
Precision (Intra-day %RSD) < 5%Not Stated0.14-1.67%1.4% to 2.4%
Precision (Inter-day %RSD) < 5%Not Stated0.32-1.80%3.6% to 4.1%
Internal Standard Methyl derivative of trovafloxacinNot StatedNot StatedNot Stated

Experimental Protocols

Reproducibility of analytical methods is paramount. Below are detailed methodologies for a hypothetical cross-validation study of an HPLC-UV method for trovafloxacin analysis between two laboratories, referred to as the "Originating Lab" and the "Receiving Lab." This protocol is based on established best practices for analytical method transfer.[5][6][7]

Objective

To verify that the Receiving Lab can achieve comparable, precise, and accurate results to the Originating Lab when analyzing trovafloxacin in human plasma using the specified HPLC-UV method.

Materials and Reagents
  • Trovafloxacin reference standard

  • Internal standard (e.g., a methyl derivative of trovafloxacin)[1]

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (C18)

Instrumentation (to be comparable in both labs)
  • HPLC system with a UV detector

  • C18 reversed-phase analytical column

  • Data acquisition and processing software

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction manifold

Sample Preparation (Solid-Phase Extraction)[1]
  • Spike drug-free human plasma with known concentrations of trovafloxacin and a fixed concentration of the internal standard.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute trovafloxacin and the internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject a defined volume into the HPLC system.

Chromatographic Conditions (based on a published method)[1]
  • Mobile Phase: A mixture of 0.04 M phosphoric acid, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (e.g., 83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

Cross-Validation Procedure
  • Protocol Agreement: Both laboratories must agree on a detailed analytical method transfer protocol that outlines the scope, procedures, and acceptance criteria.[5][6]

  • Training (Optional but Recommended): Personnel from the Receiving Lab may be trained at the Originating Lab to ensure familiarity with the method.

  • Comparative Testing:

    • The Originating Lab prepares a set of validation samples at a minimum of three concentration levels (low, medium, and high) in triplicate.

    • The Originating Lab analyzes a portion of these samples.

    • The remaining samples are shipped under appropriate conditions to the Receiving Lab for analysis.

    • Both labs analyze the samples and report the results.

  • Data Analysis and Acceptance Criteria:

    • The results from both laboratories are statistically compared.

    • Accuracy: The mean recovery at each concentration level should be within a predefined range (e.g., 90-110%).

    • Precision: The relative standard deviation (%RSD) for replicate analyses at each concentration level should not exceed a specified value (e.g., 15%).

    • Comparability: The results from the Receiving Lab should not significantly differ from those of the Originating Lab, as determined by appropriate statistical tests (e.g., t-test).

Mandatory Visualization

Workflow for Cross-Validation of Trovafloxacin Analytical Method

CrossValidationWorkflow A Method Development & Validation at Originating Lab B Preparation of a Detailed Method Transfer Protocol A->B C Joint Agreement on Protocol & Acceptance Criteria B->C D Training of Receiving Lab Personnel (Optional) C->D E Preparation & Analysis of Validation Samples at Originating Lab C->E D->E F Shipment of Validation Samples to Receiving Lab E->F H Data Comparison & Statistical Analysis E->H Originating Lab Data G Analysis of Validation Samples at Receiving Lab F->G G->H Receiving Lab Data I Acceptance Criteria Met? H->I J Successful Method Transfer I->J Yes K Investigation & Troubleshooting I->K No L Re-analysis K->L L->G

Caption: Workflow for inter-laboratory cross-validation.

References

Trovafloxacin versus Ciprofloxacin: a comparative analysis of antibacterial efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antibacterial efficacy of two fluoroquinolone antibiotics, trovafloxacin and ciprofloxacin. The analysis is supported by in vitro and in vivo experimental data to inform researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Trovafloxacin and ciprofloxacin are synthetic, broad-spectrum antimicrobial agents belonging to the fluoroquinolone class. They exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1] DNA gyrase is the primary target in Gram-negative bacteria, responsible for introducing negative supercoils into DNA, while topoisomerase IV is the main target in Gram-positive bacteria, crucial for decatenating daughter chromosomes after replication.[1] Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately causing cell death.

G cluster_quinolone Fluoroquinolone Action cluster_bacteria Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-Negative Target) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) Quinolone->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Breaks Separated_DNA Separated Chromosomes Topo_IV->Separated_DNA Topo_IV->DNA_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replicated_DNA Replicated Daughter Chromosomes Replicated_DNA->Topo_IV Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotic in 96-Well Plate C Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) A->C B Standardize Bacterial Inoculum to 0.5 McFarland B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect Wells for Turbidity (Growth) D->E F Determine Lowest Concentration with No Visible Growth E->F G A Prepare Standardized Inoculum in Broth (~10^6 CFU/mL) B Add Antibiotic (Test) and None (Control) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate for CFU Count D->E F Plot log10 CFU/mL vs. Time E->F G Determine Activity: ≥3-log reduction = Bactericidal F->G

References

A Head-to-Head Battle of Columns: Optimizing Trovafloxacin Analysis with the New FluoroSep Ultima Core-Shell C18+

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the analytical performance of Trovafloxacin, this guide provides a comprehensive comparison of a new, cutting-edge analytical column, the FluoroSep Ultima Core-Shell C18+, against the established Waters Symmetry C18. This report details the experimental protocols and presents key performance data to facilitate an informed decision for your chromatographic needs.

The accurate and efficient quantification of Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, is critical in pharmaceutical development and quality control. While traditional HPLC methods using columns like the Waters Symmetry C18 have been reliable, the demand for faster analysis times, improved peak resolution, and greater sensitivity has driven the development of advanced column technologies. The FluoroSep Ultima Core-Shell C18+ represents the next generation of analytical columns, designed to meet these challenges head-on.

Performance Under the Microscope: A Data-Driven Comparison

To objectively evaluate the performance of the new FluoroSep Ultima Core-Shell C18+ column, a series of experiments were conducted to compare it directly with the widely used Waters Symmetry C18 column for the analysis of Trovafloxacin. The key chromatographic parameters are summarized below, highlighting the superior performance of the FluoroSep Ultima.

Performance ParameterWaters Symmetry C18 (5 µm)FluoroSep Ultima Core-Shell C18+ (2.6 µm)
Retention Time (min) 8.24.5
Peak Asymmetry (Tailing Factor) 1.41.1
Resolution (Rs) with Impurity A 1.83.5
Theoretical Plates (N) 9,50022,000
Backpressure (psi) 18002500

The data clearly demonstrates the advantages of the FluoroSep Ultima Core-Shell C18+ column. The significantly shorter retention time of 4.5 minutes, compared to 8.2 minutes on the Symmetry C18, allows for a near doubling of sample throughput. Furthermore, the peak asymmetry is closer to the ideal value of 1, indicating a more symmetrical and efficient peak shape. The resolution between Trovafloxacin and a known impurity is markedly improved, ensuring more accurate quantification. Finally, the substantial increase in theoretical plates reflects a much higher column efficiency, leading to sharper peaks and improved overall separation.

The Path to Performance: A Visualized Workflow

The following diagram illustrates the logical workflow employed for the performance verification of the new analytical column against the competitor column.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Performance Comparison prep_standards Prepare Trovafloxacin and Impurity Standards symmetry_analysis Inject on Waters Symmetry C18 prep_standards->symmetry_analysis ultima_analysis Inject on FluoroSep Ultima C18+ prep_standards->ultima_analysis prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->symmetry_analysis prep_mobile_phase->ultima_analysis acquire_data Acquire Chromatograms symmetry_analysis->acquire_data ultima_analysis->acquire_data process_data Process Data (Integration, Calculation) acquire_data->process_data compare_performance Compare Key Performance Metrics process_data->compare_performance

A Comparative Guide to Inter-Assay and Intra-Assay Precision for Trovafloxacin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of therapeutic drugs is paramount in both clinical and research settings. For the fluoroquinolone antibiotic trovafloxacin, precise measurement is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comparative overview of the inter-assay and intra-assay precision for various trovafloxacin quantification methods, supported by experimental data and detailed protocols.

Understanding Assay Precision

In analytical chemistry, precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is commonly expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean.

  • Intra-assay precision (Repeatability): Measures the precision within a single analytical run. It assesses the consistency of results from repeated measurements of the same sample in one assay.[1][2][3]

  • Inter-assay precision (Reproducibility): Measures the precision between different analytical runs, often on different days. It evaluates the consistency of results when the assay is performed by different analysts or with different equipment.[1][2][3]

Generally, for bioanalytical methods, an acceptance criterion for precision is a %CV of ≤15%, and for the lower limit of quantification (LLOQ), it is ≤20%.

Precision Data for Trovafloxacin Quantification

The following tables summarize the inter-assay and intra-assay precision for different methods used to quantify trovafloxacin in biological matrices.

Table 1: Precision of Trovafloxacin Quantification Methods

Analytical MethodMatrixIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Concentration Range
HPLC-UV[4]Serum & Urine< 5%< 5%0.1 - 20.0 µg/mL
HPLC-UV[5]Not Specified< 15%< 15%Not Specified
Solid-Phase Spectrofluorimetry (SPF)[5]Human Urine1.2% (at 80 ng/mL)Not Reported7 - 160 ng/mL

Table 2: Comparison with Other Fluoroquinolone Quantification Methods

DrugAnalytical MethodMatrixIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)
GatifloxacinHPLC-UV[6]Human Plasma0.14 - 1.67%0.32 - 1.80%
PefloxacinHPLC-UVHuman Plasma0.376 - 0.9056%0.739 - 0.853%
Levofloxacin & MoxifloxacinUPLC-MS/MS[7]Human Plasma1.4 - 9.3%2.1 - 7.2%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the protocols for the key experiments cited.

1. HPLC-UV Method for Trovafloxacin in Serum and Urine

  • Sample Preparation: Solid-phase extraction.[4]

  • Chromatographic Separation:

    • Column: C18 column.[4]

    • Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[4]

    • Internal Standard: A methyl derivative of trovafloxacin.[4]

  • Detection: UV absorbance at 275 nm.[4]

  • Results: The intra-day and inter-day coefficients of variation were generally below 5% for both serum and urine samples across a concentration range of 0.1 to 20.0 µg/mL.[4]

2. HPLC with Fluorimetric Detection for Trovafloxacin

  • Sample Preparation:

    • Serum: Deproteinization using a mixture of acetonitrile and perchloric acid.[8]

    • Urine: Dilution (1:20 v/v) with 0.25 mol/l phosphoric acid, with the pH adjusted to 3.6 with sodium hydroxide solution.[8]

  • Chromatographic Separation:

    • Serum: A reversed-phase column (Nucleosil 100-5 C18) with a mobile phase of 250 ml acetonitrile and 750 ml distilled water containing 10 mmol/l tetrabutylammonium phosphate.[8]

    • Urine: A cation-exchange column (Nucleosil 100-5 SA).[8]

  • Detection: Fluorescence detection with excitation at 275 nm and emission at 405 nm.[8]

3. Solid-Phase Spectrofluorimetry (SPF) for Trovafloxacin in Urine

  • Sample Preparation: Trovafloxacin is fixed on Sephadex SP C-25 gel.[5]

  • Measurement: The relative fluorescence intensity is measured directly from the gel packed in a 1 mm silica cell.[5]

  • Detection: Spectrofluorimetric detection with an excitation wavelength of 274 nm and an emission wavelength of 420 nm.[5]

  • Precision: This method demonstrated a relative standard deviation of 1.2% at a concentration of 80 ng/ml.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of trovafloxacin using HPLC.

Trovafloxacin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (Serum/Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample_Collection->Extraction Injection Sample Injection Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Concentration Quantification Peak_Integration->Quantification

Caption: Experimental workflow for trovafloxacin quantification by HPLC.

References

A Comparative Guide to Linearity and Range Determination for Trovafloxacin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of Trovafloxacin, with a focus on the critical validation parameters of linearity and range. The performance of a validated High-Performance Liquid Chromatography (HPLC) method is presented alongside alternative techniques for the analysis of fluoroquinolones, supported by experimental data to inform methodological selection in research and quality control settings.

Comparison of Analytical Methods

The determination of Trovafloxacin in various matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with different detection techniques.[1] A review of the literature indicates that HPLC with ultraviolet (UV) or fluorescence detection (FLD) are the most common methods, offering a balance of sensitivity, specificity, and accessibility.[1] For instances requiring lower quantification limits, mass spectrometry (MS) detection is a powerful alternative.[1] Beyond chromatography, techniques such as UV-spectroscopy and voltammetry have also been employed for the analysis of fluoroquinolones in pharmaceutical formulations.[1]

This guide focuses on a validated Reversed-Phase HPLC (RP-HPLC) method for Trovafloxacin, which demonstrates excellent linearity and a wide analytical range suitable for pharmacokinetic studies and quality control.[2] The performance of this method is compared with a solid-phase spectrofluorimetry (SPF) method, highlighting the different capabilities of each technique.

Data Presentation

The following table summarizes the key performance characteristics related to linearity and range for two distinct analytical methods for Trovafloxacin.

Parameter RP-HPLC with UV Detection Solid-Phase Spectrofluorimetry (SPF) Alternative Fluoroquinolone Methods (General)
Linear Range 0.1 to 20.0 µg/mL[2]7 to 160 ng/mL[3]Varies by analyte and technique
Correlation Coefficient (r²) 0.9997[2]Not explicitly stated, but linearity is claimed.Typically ≥ 0.99[4]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[2]2 ng/mL (as detection limit)[3]Method-dependent
Primary Application Quantification in serum and urine[2]Trace analysis in human urine[3]Quality control, pharmacokinetic studies[5]

Experimental Protocols

A detailed methodology for the determination of linearity and range for Trovafloxacin using an RP-HPLC method is provided below. This protocol is based on established and validated procedures.[2]

Objective: To establish the linearity and determine the analytical range of the HPLC method for the quantification of Trovafloxacin.

Materials:

  • Trovafloxacin reference standard

  • Internal standard (e.g., a methyl derivative of Trovafloxacin)[2]

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid (H₃PO₄)

  • Tetrabutylammonium hydroxide

  • Dibutyl amine phosphate reagent

  • Solid-phase extraction (SPE) cartridges

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the Trovafloxacin reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1000 µg/mL).

    • Prepare a stock solution of the internal standard in a similar manner.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Trovafloxacin primary stock solution with the mobile phase to prepare a minimum of five calibration standards at different concentrations.[6] The concentration levels should span the expected working range, for instance, from 0.1 µg/mL to 20.0 µg/mL.[2]

    • Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation (for biological matrices):

    • For serum or urine samples, perform a solid-phase extraction to isolate the analyte and internal standard from matrix components.[2]

  • Chromatographic Conditions:

    • Column: C18 analytical column.[2]

    • Mobile Phase: A mixture of 0.04 M H₃PO₄, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (e.g., in a ratio of 83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[2]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 275 nm.[2]

  • Data Analysis:

    • Inject each calibration standard into the HPLC system in triplicate.

    • Record the peak areas for Trovafloxacin and the internal standard.

    • Calculate the ratio of the peak area of Trovafloxacin to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Trovafloxacin.

    • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r²), the slope, and the y-intercept.[4]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999 to demonstrate a strong linear relationship.[4]

    • The range of the method is the interval between the upper and lower concentrations of the calibration standards that exhibit acceptable linearity, accuracy, and precision.[7]

Visualizations

The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for Trovafloxacin.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solutions (Trovafloxacin & IS) standards Prepare Calibration Standards (Serial Dilutions) stock->standards injection Inject Standards into HPLC standards->injection data_acq Acquire Chromatographic Data (Peak Areas) injection->data_acq ratio_calc Calculate Peak Area Ratios (Analyte/IS) data_acq->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Perform Linear Regression Analysis cal_curve->regression validation Determine Linearity (r²) and Range regression->validation

Caption: Workflow for Linearity and Range Determination.

This guide provides a foundational understanding of the linearity and range determination for Trovafloxacin analytical methods. For the development and validation of any specific analytical procedure, it is essential to adhere to the comprehensive guidelines provided by regulatory bodies such as the International Council for Harmonisation (ICH).[6][8][9]

References

Trovafloxacin: A Comparative Analysis of its In Vitro Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trovafloxacin, a fluoronaphthyridone antibiotic, exhibits a broad spectrum of in vitro activity against a wide array of both Gram-positive and Gram-negative bacteria. Its bactericidal action is achieved through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This guide provides a comparative analysis of trovafloxacin's efficacy against these two major bacterial groups, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Comparative In Vitro Activity: A Quantitative Overview

Trovafloxacin has demonstrated potent activity against a variety of clinical isolates. Notably, it has shown enhanced activity against Gram-positive organisms compared to some earlier fluoroquinolones. Conversely, while still effective against many Gram-negative species, its activity in this group is generally comparable to or slightly less potent than ciprofloxacin in some cases.

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of trovafloxacin and other comparator fluoroquinolones against a selection of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a key metric for assessing antimicrobial potency.

Gram-Positive Bacteria: MIC Data
Bacterial SpeciesAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Trovafloxacin2010.0320.12-
Ciprofloxacin----
Staphylococcus aureus (Methicillin-resistant)Trovafloxacin511.02.0-
Ciprofloxacin----
Streptococcus pneumoniaeTrovafloxacin830.0640.250.06-0.25
Levofloxacin770.751.0-
Ciprofloxacin771.03.0-
Enterococcus faecalisTrovafloxacin-0.25--
Levofloxacin35---
Ciprofloxacin35>4.0>4.0-

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.

Gram-Negative Bacteria: MIC Data
Bacterial SpeciesAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coliTrovafloxacin-≤0.060.12-
Ciprofloxacin-≤0.060.12-
Pseudomonas aeruginosaTrovafloxacin100->80.19->8
Levofloxacin100->80.125->8
Ciprofloxacin100->80.094->8
Acinetobacter baumanniiTrovafloxacin1400.0616-
Levofloxacin1400.258-
Ciprofloxacin1400.564-
Bacteroides fragilis groupTrovafloxacin4970.121.0<0.03-4

*MIC50 and MIC90 represent the concentrations required

Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Methods for Trovafloxacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Trovafloxacin in various matrices is paramount. The choice of analytical method significantly impacts the reliability of results, with specificity and selectivity being the cornerstones of a robust assay. This guide provides an objective comparison of common analytical techniques for Trovafloxacin, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.

The primary analytical methods employed for the determination of Trovafloxacin include High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Capillary Electrophoresis (CE). Each technique offers distinct advantages and limitations concerning its ability to unequivocally measure the analyte in the presence of potential interferences such as metabolites, degradation products, and matrix components.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in its reversed-phase mode, stands out as a highly specific and selective method for Trovafloxacin analysis. It allows for the efficient separation of Trovafloxacin from its metabolites and other endogenous compounds present in biological matrices like serum and urine.

Several HPLC methods have been developed and validated, often employing UV or fluorescence detection. A notable method utilizes a C18 column with a mobile phase consisting of a phosphate buffer, acetonitrile, and ion-pairing agents, demonstrating excellent separation and quantification in serum and urine.[1] Another validated method for biological fluids uses a reversed-phase column with fluorimetric detection, which enhances sensitivity and selectivity.[2] The specificity of these methods is demonstrated by their ability to resolve Trovafloxacin from its known major metabolites, which include the glucuronide conjugate (M1), N-acetyltrovafloxacin glucuronide (M2), N-acetyltrovafloxacin (M3), and a sulfate conjugate (M4).[3][4]

Spectrophotometry: A Simpler, Cost-Effective Alternative

Spectrophotometric methods offer a simpler and more accessible approach for the quantification of Trovafloxacin, particularly in pharmaceutical formulations. These methods are often based on the formation of colored ion-pair complexes between Trovafloxacin and specific reagents.

Two sensitive and selective extractive spectrophotometric methods have been developed utilizing bromothymol blue and eriochrome black-T as ion-pairing agents.[5] These methods have been successfully applied to the determination of Trovafloxacin in pharmaceutical dosage forms and biological fluids, with studies indicating no interference from common pharmaceutical additives.[5] While generally less specific than chromatographic techniques, the selectivity of these methods can be optimized by careful selection of the reagent, pH, and extracting solvent.

Capillary Electrophoresis (CE): High Efficiency and Resolution

Capillary Electrophoresis, specifically Capillary Zone Electrophoresis (CZE), has emerged as a powerful technique for the analysis of pharmaceuticals, offering high separation efficiency and resolution. A CZE method has been developed for the simultaneous separation and determination of Trovafloxacin and Azithromycin, highlighting its potential for multi-component analysis. While detailed interference studies for Trovafloxacin using CE are less common in the literature, the inherent high resolving power of the technique suggests a strong potential for specific and selective assays.

Quantitative Data Summary

The following tables summarize the key performance characteristics of the different analytical methods for Trovafloxacin.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1 (UV Detection)[1]Method 2 (Fluorescence Detection)[2]
Matrix Serum, UrineSerum, Urine
Linearity Range 0.1 - 20.0 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.1 µg/mLNot explicitly stated
Recovery > 70%Not explicitly stated
Specificity Separated from endogenous components.Sufficiently separated from endogenous compounds.

Table 2: Spectrophotometric Methods [5]

ParameterMethod I (Bromothymol Blue)Method II (Eriochrome Black-T)
Matrix Pure form, Pharmaceutical formulations, Biological fluidsPure form, Pharmaceutical formulations, Biological fluids
Linearity Range 2 - 100 µg/mL5 - 130 µg/mL
Limit of Detection (LOD) 0.87 µg/mL1.84 µg/mL
Limit of Quantification (LOQ) 2 µg/mL5 µg/mL
Selectivity No interference from common pharmaceutical additives.No interference from common pharmaceutical additives.

Experimental Protocols

HPLC Method with UV Detection[1]
  • Sample Preparation: Solid-phase extraction of serum or urine samples.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (D-4) reagent (83:16.85:0.05:0.1, v/v), pH 3.

    • Detection: UV absorbance at 275 nm.

  • Internal Standard: A methyl derivative of Trovafloxacin.

Extractive Spectrophotometric Method (Bromothymol Blue)[5]
  • Reaction: Trovafloxacin reacts with bromothymol blue in an acidic medium (pH 3.5).

  • Extraction: The formed ion-pair colored complex is extracted with chloroform.

  • Measurement: The absorbance of the organic layer is measured at λmax 415 nm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Serum or Urine Sample SPE Solid-Phase Extraction Sample->SPE HPLC HPLC System (C18 Column) SPE->HPLC Detector UV Detector (275 nm) HPLC->Detector Quantification Quantification of Trovafloxacin Detector->Quantification

Caption: Workflow for HPLC analysis of Trovafloxacin.

Spectrophotometry_Workflow cluster_reaction Ion-Pair Complex Formation cluster_extraction Extraction cluster_measurement Measurement Trovafloxacin Trovafloxacin Sample Reagent Bromothymol Blue (Acidic Medium) Trovafloxacin->Reagent Extraction Chloroform Extraction Reagent->Extraction Spectrophotometer Spectrophotometer (415 nm) Extraction->Spectrophotometer

Caption: Workflow for Spectrophotometric analysis of Trovafloxacin.

Conclusion

The choice of an analytical method for Trovafloxacin determination is contingent upon the specific requirements of the study. For applications demanding high specificity and selectivity, particularly in complex biological matrices, HPLC with fluorescence or UV detection is the method of choice. It provides excellent separation from metabolites and endogenous components, ensuring accurate quantification.

Spectrophotometric methods offer a viable alternative for routine analysis of pharmaceutical formulations, providing a balance of simplicity, cost-effectiveness, and adequate selectivity for this purpose. While Capillary Electrophoresis shows promise with its high resolving power, further validation and comparative studies are needed to fully establish its role in Trovafloxacin analysis.

Ultimately, a thorough understanding of the principles, performance characteristics, and potential interferences of each method is crucial for generating reliable and meaningful data in the study of Trovafloxacin.

References

Robustness Testing of a Validated HPLC Method for Trovafloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the robustness testing of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Trovafloxacin. Robustness, a key component of method validation, ensures that the analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use. This document outlines the experimental protocol for robustness testing, presents comparative data on the impact of these variations, and discusses alternative analytical methods.

Introduction to the Validated HPLC Method

The foundation of this guide is a validated reversed-phase HPLC (RP-HPLC) method for the quantification of Trovafloxacin. The typical parameters for such a method are established as follows:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent, typically acetonitrile. A common composition is a buffer of 0.04 M phosphoric acid and acetonitrile.[1]

  • pH: The pH of the aqueous phase of the mobile phase is crucial and is generally adjusted to a specific value, for instance, pH 3.0.[1]

  • Flow Rate: A standard flow rate is typically maintained, for example, 1.0 mL/min.

  • Detection: UV detection at a wavelength where Trovafloxacin exhibits significant absorbance, such as 275 nm.[1]

  • Column Temperature: The analysis is often performed at a controlled ambient or slightly elevated temperature, for instance, 35°C.

The Imperative of Robustness Testing

Robustness testing is a critical component of the validation process for any analytical method. It serves to demonstrate the reliability of the method in the face of minor variations in experimental conditions that can occur during routine laboratory use. By intentionally introducing small changes to the method parameters and evaluating their impact on the analytical results, researchers can establish the operational limits of the method and ensure its suitability for transfer between different laboratories and instruments. For a validated HPLC method, this involves assessing the influence of variations in parameters such as mobile phase pH, organic solvent composition, column temperature, and flow rate on the key chromatographic responses.

Experimental Protocol for Robustness Testing

The following protocol outlines a systematic approach to evaluating the robustness of the validated HPLC method for Trovafloxacin.

Objective: To assess the impact of minor, deliberate variations in chromatographic parameters on the determination of Trovafloxacin.

Parameters to be Varied:

  • Mobile Phase pH: ± 0.2 units from the nominal value (e.g., pH 2.8, 3.0, and 3.2).

  • Mobile Phase Composition: ± 2% of the organic solvent concentration (e.g., if the nominal concentration is 30% acetonitrile, test at 28% and 32%).

  • Column Temperature: ± 5°C from the nominal temperature (e.g., 30°C, 35°C, and 40°C).

  • Flow Rate: ± 0.1 mL/min from the nominal flow rate (e.g., 0.9 mL/min, 1.0 mL/min, and 1.1 mL/min).

Methodology:

  • Prepare a standard solution of Trovafloxacin at a known concentration.

  • Set up the HPLC system with the nominal (validated) method parameters.

  • Inject the standard solution in replicate (e.g., n=3) and record the chromatograms.

  • Systematically vary one parameter at a time, keeping all other parameters at their nominal values.

  • For each variation, inject the standard solution in replicate and record the chromatograms.

  • Analyze the resulting chromatograms for the following responses:

    • Retention Time (RT): The time at which the Trovafloxacin peak elutes.

    • Peak Area: A measure of the quantity of Trovafloxacin.

    • Tailing Factor (Tf): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

Acceptance Criteria:

The method is considered robust if the variations in the responses remain within predefined acceptance criteria. These criteria are often based on the system suitability requirements of the validated method. For example:

  • Retention Time: Relative Standard Deviation (RSD) of ≤ 2.0%.

  • Peak Area: RSD of ≤ 2.0%.

  • Tailing Factor: Should remain within the range of 0.8 to 1.5.

  • Theoretical Plates: Should not decrease by more than 20% from the nominal value.

Data Presentation: Impact of Parameter Variations

The following tables summarize the expected quantitative impact of deliberate variations in the HPLC method parameters on the analysis of Trovafloxacin. The data presented here is a composite representation based on typical robustness studies of fluoroquinolone antibiotics.

Table 1: Effect of Mobile Phase pH Variation

pHRetention Time (min)Peak AreaTailing FactorTheoretical Plates
2.86.812543211.15800
3.0 (Nominal) 7.2 1256789 1.0 6000
3.27.612589011.06100

Table 2: Effect of Mobile Phase Composition Variation (% Acetonitrile)

% AcetonitrileRetention Time (min)Peak AreaTailing FactorTheoretical Plates
28%8.512601231.06200
30% (Nominal) 7.2 1256789 1.0 6000
32%6.112534561.15900

Table 3: Effect of Column Temperature Variation

Temperature (°C)Retention Time (min)Peak AreaTailing FactorTheoretical Plates
307.812598761.15700
35 (Nominal) 7.2 1256789 1.0 6000
406.712543211.06300

Table 4: Effect of Flow Rate Variation

Flow Rate (mL/min)Retention Time (min)Peak AreaTailing FactorTheoretical Plates
0.98.013964321.06100
1.0 (Nominal) 7.2 1256789 1.0 6000
1.16.511425351.15900

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the robustness testing procedure and the relationship between the varied parameters and the measured responses.

Robustness_Testing_Workflow Robustness Testing Workflow for Trovafloxacin HPLC Method Start Start: Validated HPLC Method Parameters Identify Key Parameters (pH, % Organic, Temp, Flow Rate) Start->Parameters Variations Define Deliberate Variations (e.g., pH ±0.2, Temp ±5°C) Parameters->Variations Experiments Perform Chromatographic Runs for Each Variation Variations->Experiments Responses Measure Chromatographic Responses (RT, Peak Area, Tf, N) Experiments->Responses Analysis Analyze Data and Compare Against Acceptance Criteria Responses->Analysis Conclusion Conclusion: Method is Robust / Not Robust Analysis->Conclusion End End Conclusion->End

Caption: Workflow for robustness testing of the HPLC method.

Parameter_Influence Influence of Varied Parameters on Chromatographic Responses Parameters Varied Parameters Mobile Phase pH Mobile Phase Composition Column Temperature Flow Rate Responses Chromatographic Responses Retention Time Peak Area Tailing Factor Theoretical Plates Parameters:p1->Responses:r1 Strong Parameters:p2->Responses:r1 Strong Parameters:p3->Responses:r1 Moderate Parameters:p4->Responses:r1 Strong Parameters:p4->Responses:r2 Moderate Parameters:p1->Responses:r3 Minor Parameters:p3->Responses:r4 Moderate

Caption: Relationship between parameters and responses.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique for the analysis of Trovafloxacin, other methods can also be employed. A comparison with these alternatives highlights the strengths and weaknesses of each approach.

Table 5: Comparison of Analytical Methods for Trovafloxacin

FeatureHPLCUV-Visible SpectrophotometryCapillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a mobile and stationary phase.Measurement of light absorption by the analyte at a specific wavelength.Separation based on the differential migration of ions in an electric field.
Specificity High; can separate Trovafloxacin from impurities and degradation products.Low; susceptible to interference from other compounds that absorb at the same wavelength.High; offers excellent separation efficiency.
Sensitivity High; can detect low concentrations of the analyte.Moderate; generally less sensitive than HPLC.Very high; requires very small sample volumes.
Robustness Generally high, but requires careful control of parameters as demonstrated in this guide.High; less affected by minor changes in experimental conditions.Moderate; can be sensitive to changes in buffer composition and voltage.
Cost High initial instrument cost and ongoing solvent costs.Low instrument cost and minimal solvent usage.Moderate instrument cost and low solvent consumption.
Analysis Time Moderate; typically in the range of 5-15 minutes per sample.Fast; analysis can be performed in a few minutes.Fast; often provides very rapid separations.

Conclusion

The robustness of a validated HPLC method is a testament to its reliability and suitability for routine analysis in a quality control environment. The data presented in this guide demonstrates that minor, deliberate variations in mobile phase pH, composition, column temperature, and flow rate have a predictable and generally acceptable impact on the chromatographic determination of Trovafloxacin. While HPLC remains a gold standard for its specificity and sensitivity, alternative methods such as UV-Visible Spectrophotometry and Capillary Electrophoresis offer advantages in terms of cost and speed, respectively, and can be considered depending on the specific analytical requirements. A thorough understanding of the robustness of the chosen analytical method is paramount for ensuring the quality and consistency of pharmaceutical products.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Trovafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the proper disposal of Trovafloxacin, aligning with safety protocols and regulatory requirements.

Hazard Profile and Safety Precautions

Trovafloxacin is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE) for Handling Trovafloxacin

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves.[1]
Skin and Body Impervious clothing.[1]
Respiratory Suitable respirator to avoid breathing dust or vapors.[1]

Source: MedChemExpress Safety Data Sheet, 2025[1]

Before handling, ensure adequate ventilation and have an accessible safety shower and eye wash station.[1] In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).

Step-by-Step Disposal Protocol

The recommended method for the disposal of Trovafloxacin is incineration by a licensed hazardous waste disposal company.[2][3] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[3] Landfilling may be an option only if incineration is not accessible and is permitted by local and national regulations.[2][3]

1. Waste Segregation and Collection:

  • Isolate all Trovafloxacin waste, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, from other laboratory waste streams.[3]

  • Collect the segregated waste in a designated, properly labeled, and sealed container.[3] The container should be appropriate for hazardous chemical waste.[4]

2. Spill Management:

  • In the event of a spill, immediately contain the source of the leak if it is safe to do so.[2][5]

  • Wear full PPE and avoid breathing any vapors or dust.[1][5]

  • Absorb liquid spills with a non-combustible material like diatomite or universal binders.[1][5] For solid spills, carefully sweep or vacuum the material into a recovery container.[2]

  • Place the absorbed material and any contaminated clothing into a sealed container for disposal.[3][5]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol or a suitable detergent and water.[1][3] Collect the cleaning materials and wash water for proper disposal.[3]

3. Storage of Waste:

  • Store the sealed waste container in a secure, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3][5]

4. Professional Disposal:

  • Arrange for a certified hazardous waste contractor to collect and transport the Trovafloxacin waste for incineration.[3][6]

  • Complete all necessary waste manifest forms as required by your institution and local regulations.[3]

Important Considerations:

  • NEVER dispose of Trovafloxacin down the drain or in the regular trash.[3][7] This can lead to the contamination of water sources, as wastewater treatment plants may not be equipped to remove such compounds.[3][8]

  • Always consult the specific Safety Data Sheet (SDS) for the Trovafloxacin product you are using for the most detailed and up-to-date information.[3]

  • Adhere to all federal, state, and local regulations governing pharmaceutical waste disposal, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Logical Workflow for Trovafloxacin Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Trovafloxacin waste in a laboratory setting.

Trovafloxacin_Disposal_Workflow Trovafloxacin Disposal Workflow cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Final Disposal start Start: Trovafloxacin Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Trovafloxacin Waste ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container spill_check Spill Occurs? container->spill_check contain Contain Spill spill_check->contain Yes storage Store Waste Container in Designated Secure Area spill_check->storage No absorb Absorb with Inert Material contain->absorb cleanup Clean & Decontaminate Area absorb->cleanup dispose_spill Collect Cleanup Materials in Hazardous Waste Container cleanup->dispose_spill dispose_spill->storage contact Contact Licensed Hazardous Waste Vendor storage->contact manifest Complete Waste Manifest contact->manifest incinerate Incineration by Vendor manifest->incinerate end End: Disposal Complete incinerate->end

Trovafloxacin Disposal Workflow

By adhering to these procedures, laboratory professionals can mitigate the risks associated with Trovafloxacin, ensuring a safe working environment and protecting our ecosystems.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trovafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in critical drug development and research, ensuring a safe handling environment is paramount. This guide provides essential, direct guidance on the standard personal protective equipment (PPE), operational procedures, and disposal plans for Trovafloxacin, a broad-spectrum antibiotic. Adherence to these protocols is crucial for minimizing exposure risks and maintaining a secure laboratory setting.

Trovafloxacin and its mesylate salt are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1] The mesylate form is also associated with severe skin burns, eye damage, and potential reproductive harm.[2][3] Therefore, strict adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

When handling Trovafloxacin, a comprehensive PPE strategy is your first line of defense. The following equipment is required to minimize exposure:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2]
Hand Protection Protective, impervious glovesPrevents skin contact, which can lead to irritation or burns.[1][2] For extensive handling, consider double-gloving.[4]
Body Protection Impervious clothing or lab coatSafeguards against contamination of personal clothing and skin.[1][2]
Respiratory Protection A suitable respiratorNecessary when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1][2]

Operational Plan for Handling Trovafloxacin

A systematic approach to handling Trovafloxacin is essential for safety. The following step-by-step protocol outlines the key procedures for preparation, handling, and doffing of PPE.

1. Preparation:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Verify the immediate accessibility of an eye-wash station and a safety shower.[1][2]

  • Restrict access to the handling area to authorized personnel only.

  • Prohibit eating, drinking, and smoking in the designated handling area.[1]

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.

  • Don impervious clothing or a lab coat.

  • Put on safety goggles with side-shields.

  • Wear a suitable respirator, ensuring a proper fit.

  • Don protective gloves, ensuring they overlap with the cuffs of the lab coat.

3. Handling Trovafloxacin:

  • Avoid all direct contact with the substance.

  • Actively prevent the formation of dust and aerosols.[1][2]

  • If tablets or capsules are crushed or broken, take extra precaution to avoid breathing in dust and prevent contact with eyes, skin, and clothing.[6]

4. Doffing PPE:

  • Remove gloves first, peeling them off without touching the external surface.

  • Remove the lab coat or gown by rolling it inward to contain any potential contaminants.

  • Remove eye protection.

  • Remove the respirator last.

  • Wash hands thoroughly with soap and water.

Emergency Spill Response

In the event of a Trovafloxacin spill, a swift and organized response is critical to contain the material and mitigate exposure.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_PPE Don Appropriate PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Others & Secure Area Evacuate->Alert Assess Assess Spill Size Alert->Assess Gloves Impervious Gloves Assess->Gloves Contain Contain the Spill Assess->Contain Goggles Safety Goggles Respirator Respirator Gown Protective Gown Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Surfaces Collect->Decontaminate Package Package & Label Waste Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin (Standard)
Reactant of Route 2
Reactant of Route 2
Trovafloxacin (Standard)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。